4-(4-(Trifluoromethyl)phenoxy)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEDCGWRROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-(4-(trifluoromethyl)phenoxy)piperidine derivatives and analogs"
An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)piperidine Derivatives and Analogs
Abstract
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique combination of the basic piperidine nitrogen, a rigidifying phenoxy ether linkage, and the electronically distinct trifluoromethyl group imparts favorable physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of this scaffold, intended for researchers and drug development professionals. We will explore its core synthetic strategies, delve into the critical role of its constituent functional groups, analyze its rich pharmacology centered on monoamine transporters and other G-protein coupled receptors (GPCRs), and summarize key structure-activity relationships (SAR). Detailed experimental protocols for synthesis and analysis are provided to serve as a practical resource for laboratory application.
Introduction: A Scaffold of Significance
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to serve as a versatile scaffold and impart aqueous solubility via protonation at physiological pH.[1] When combined with a 4-phenoxyphenyl substituent, the resulting core structure is frequently employed in the design of ligands for various biological targets. The introduction of a trifluoromethyl (CF₃) group, typically at the para position of the phenoxy ring, is a strategic design choice with profound implications.
The CF₃ group is a powerful modulator of molecular properties:
-
Metabolic Stability: It acts as a bioisostere for groups like methyl or chloro but is exceptionally resistant to oxidative metabolism, often blocking the common metabolic pathway of para-hydroxylation on the phenyl ring.
-
Lipophilicity: It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and blood-brain barrier penetration.
-
Electronic Effects: As a strong electron-withdrawing group, it lowers the pKa of the piperidine nitrogen and can influence binding interactions with target proteins through dipole and electrostatic effects.[2][3]
This unique combination of features has established the this compound scaffold as a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs), dopamine transporter (DAT) ligands, and other neurologically active agents.[4][5]
Core Synthetic Strategies
The construction of the this compound core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of strategy often depends on the scale, available starting materials, and desired protecting group scheme.
Formation of the Aryl Ether Bond
The key disconnection for synthesizing the core scaffold is the C-O bond of the aryl ether. Two primary strategies dominate this transformation:
-
Williamson-Type Ether Synthesis: This classical approach involves the nucleophilic substitution of a halide by an alkoxide.
-
Path A: Mesylation or tosylation of an N-protected 4-hydroxypiperidine followed by reaction with the sodium or potassium salt of 4-(trifluoromethyl)phenol. A significant drawback is the potential for competing elimination reactions, especially on a larger scale.[6]
-
Path B: Nucleophilic aromatic substitution (SNAr) using an N-protected 4-hydroxypiperidine and an activated aryl halide, such as 4-fluoro-benzotrifluoride, under strong basic conditions. This is often a high-yielding and scalable approach.
-
-
Mitsunobu Reaction: This reaction provides a mild and efficient alternative for coupling an N-protected 4-hydroxypiperidine directly with 4-(trifluoromethyl)phenol using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). While highly effective for discovery chemistry, its stoichiometry and the generation of phosphine oxide byproducts can complicate purification and scale-up.[6]
Derivatization of the Piperidine Nitrogen
The secondary amine of the piperidine core is the primary handle for diversification to modulate pharmacological activity and selectivity.
-
Reductive Amination: This is arguably the most versatile and widely used method for N-alkylation. The piperidine core is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is high-yielding and tolerates a wide range of functional groups.[7]
-
Direct N-Alkylation: Reaction with alkyl halides (e.g., bromides or iodides) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or acetonitrile is a straightforward approach.[8][9] Care must be taken to avoid over-alkylation to the quaternary ammonium salt.[8]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides), which can be valuable final compounds or can be reduced to the corresponding N-alkyl derivatives using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]
Pharmacology and Therapeutic Applications
Derivatives of this scaffold have been investigated for a multitude of biological targets, primarily within the CNS.
Monoamine Transporter Inhibition
The most prominent application is in modulating monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.
-
Serotonin Transporter (SERT): Many analogs are potent and selective serotonin reuptake inhibitors (SSRIs). The scaffold is structurally related to paroxetine, a well-known antidepressant.[4][11] By blocking SERT, these compounds increase the extracellular concentration of serotonin, which is the therapeutic mechanism for treating depression, anxiety disorders, and obsessive-compulsive disorder (OCD).[4]
-
Dopamine Transporter (DAT): The scaffold is also a key component of potent DAT inhibitors, such as those in the GBR series (e.g., GBR 12909).[5][12] DAT inhibitors are investigated for the treatment of conditions like ADHD and substance abuse disorders. The selectivity for DAT over SERT can be fine-tuned through modifications on the piperidine nitrogen.[13]
G-Protein Coupled Receptor (GPCR) Ligands
The versatility of the scaffold extends to other receptor families. GPCRs are the largest class of signaling receptors and are major drug targets.[14][15]
-
Opioid Receptors: Certain derivatives have been designed and synthesized as highly potent and selective μ-opioid receptor (MOR) agonists, showing potential as novel analgesics.[16]
-
Dopamine Receptors: N-alkylated derivatives have been explored as potent and selective antagonists for the dopamine D4 receptor, which is implicated in neuropsychiatric disorders like schizophrenia.[7]
Other Biological Activities
-
Antituberculosis Agents: The core 4-(4-(trifluoromethoxy)phenoxy)piperidine is a key intermediate in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis.[6]
-
Enzyme Inhibition: The parent scaffold has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which is a critical consideration in drug development due to potential drug-drug interactions.[10]
Structure-Activity Relationships (SAR)
The SAR for this class of compounds is well-defined, with the N-substituent playing a pivotal role in determining potency and selectivity.
| Molecular Modification | Observation | Implication on Activity |
| Piperidine N1-Substituent | Small alkyl groups (e.g., methyl) often favor SERT inhibition. | Potent SSRI activity. |
| Bulky aralkyl groups (e.g., diphenylmethoxyethyl, phenylpropyl) dramatically increase affinity for DAT.[5][12] | Potent and selective DAT inhibition. | |
| Introduction of substituents on the N-benzyl ring can fine-tune selectivity and may introduce allosteric modulation.[13] | Development of tool compounds and therapeutics with nuanced mechanisms. | |
| Phenoxy Ring | The para-CF₃ group is generally optimal for metabolic stability and potency. | Shifting the CF₃ to the meta or ortho position often reduces activity. |
| Replacing CF₃ with other halogens (e.g., F, Cl) or H can maintain activity but may alter selectivity and metabolic profile.[5] | Bioisosteric replacement is possible but must be empirically validated. | |
| Piperidine Ring | Substitution on the piperidine ring itself (at positions 2, 3, 5, or 6) is generally detrimental to activity. | The unsubstituted piperidine chair conformation appears optimal for fitting into the binding pockets of monoamine transporters. |
Key Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and analysis of compounds based on this scaffold.
Protocol 1: Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine
This protocol is adapted from a patented procedure for a closely related analog and demonstrates a robust, scalable Williamson-type synthesis.[17]
-
Mesylation: Dissolve ethyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in toluene. Cool the solution to <10 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 25 °C. Stir for 1 hour.
-
Ether Formation: To the reaction mixture, add 4-(trifluoromethoxy)phenol (0.9 eq), 25% aqueous sodium hydroxide (large excess), and a phase-transfer catalyst like tetra-n-butyl ammonium chloride (0.2 eq).
-
Heat the biphasic mixture to reflux (approx. 88 °C) for 2 hours.
-
Cool the reaction, separate the layers, and wash the organic layer with water.
-
Hydrolysis/Decarboxylation: Add potassium hydroxide (excess) and ethanol to the organic layer. Heat to reflux for 4 hours to hydrolyze the ethyl carbamate.
-
Workup and Isolation: Cool the mixture and concentrate under reduced pressure. Dissolve the residue in a suitable solvent mixture (e.g., isopropanol/water) and adjust pH to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-(4-(trifluoromethoxy)phenoxy)piperidine as a white solid.
Protocol 2: N-Alkylation via Reductive Amination
This is a general and highly reliable protocol for derivatizing the piperidine nitrogen.[7]
-
Dissolve this compound (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
Protocol 3: Purity Analysis by HPLC-UV
This protocol provides a standard method for assessing the purity of synthesized analogs.[18]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., ACN or methanol).
-
Analysis: Inject 5-10 µL of the sample and integrate the peak areas to determine the purity percentage.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful platform for the discovery of CNS-active agents. Its synthetic accessibility and the profound influence of the trifluoromethyl group and N-substituent on its pharmacological profile have made it a favorite among medicinal chemists. While its role in developing monoamine transporter inhibitors is well-established, its potential for targeting other GPCRs and enzymes remains an active area of research.
Future efforts will likely focus on:
-
Enhanced Selectivity: Designing analogs with even greater selectivity for specific transporter subtypes or GPCRs to minimize off-target effects.
-
Biased Agonism: Developing GPCR ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) to achieve more targeted therapeutic outcomes.
-
New Therapeutic Areas: Exploring the utility of this scaffold in indications beyond traditional neuropsychiatric disorders, such as in neuroinflammation, pain, and oncology.
-
Advanced Drug Modalities: Incorporating the scaffold into novel drug constructs like Proteolysis Targeting Chimeras (PROTACs) or using it as a basis for developing Positron Emission Tomography (PET) ligands for in-vivo target engagement studies.
The continued exploration of this versatile scaffold promises to yield new chemical probes to unravel complex biology and deliver next-generation therapeutics.
References
-
ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]
- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. [Link]
-
Wikipedia. Development and discovery of SSRI drugs. [Link]
-
Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]
-
OUCI. Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine A…. [Link]
-
Reith, M. E., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-73. [Link]
-
Apiary. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-37-6 Market Trends and Insights. [Link]
-
National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
National Institutes of Health. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
ResearchGate. Identification and physicochemical characterization of 4-fluorobutyrfentanyl.... [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]
-
National Institutes of Health. Fluoxetine | C17H18F3NO | CID 3386. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(4), 2145-2157. [Link]
- Google Patents.
-
Fensome, A., et al. (2001). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 11(14), 1877-80. [Link]
-
eScholarship. Discovery of new GPCR ligands to illuminate new biology. [Link]
-
National Institutes of Health. Discovery of GPCR ligands for probing signal transduction pathways. [Link]
-
National Institutes of Health. How ligands illuminate GPCR molecular pharmacology. [Link]
-
National Institutes of Health. Pharmacological targeting of G protein-coupled receptor heteromers. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
Nirmala, M., et al. (2008). (3S,4R)-4-(4-Fluoro-phen-yl)-3-(hydroxy-meth-yl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o800. [Link]
-
National Institutes of Health. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]
-
Therapeutic Target Database. Drug Information. [Link]
-
MDPI. Neuroprotective Effects of Fluoxetine Derivative.... [Link]
-
National Institutes of Health. Trends in GPCR drug discovery: new agents, targets and indications. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
-
ResearchGate. Unsuccessful intramolecular N-alkylation strategy. [Link]
- Google Patents.
-
Brown Med-Peds. SSRI: Straight to the Synapse. [Link]
-
Coppola, G. M., et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 32(1), 28-33. [Link]
-
Aldous, S., et al. (1995). Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines. European Journal of Medicinal Chemistry, 30(9), 711-720. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 10. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 11. (3S,4R)-4-(4-Fluoro-phen-yl)-3-(hydroxy-meth-yl)piperidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine A… [ouci.dntb.gov.ua]
- 13. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4-(Trifluoromethyl)phenoxy)piperidine
Foreword: Unveiling the Potential of a Versatile Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological systems. When functionalized with a 4-(trifluoromethyl)phenoxy group, the resulting molecule, 4-(4-(trifluoromethyl)phenoxy)piperidine, presents a unique combination of lipophilicity, metabolic stability, and potential for specific molecular interactions, driven by the electron-withdrawing nature of the trifluoromethyl group.
This technical guide provides a comprehensive framework for the in vitro investigation of this compound and its derivatives. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental design, offering field-proven insights to guide researchers in drug discovery and development. We will explore its synthesis, potential biological targets, and a suite of robust in vitro assays to thoroughly characterize its pharmacological profile.
Synthesis and Physicochemical Characterization
A robust and scalable synthesis is the foundation of any successful drug discovery program. This compound can be synthesized through several routes, with a common strategy involving the coupling of a piperidine precursor with a trifluoromethyl-substituted phenol.
A patented method outlines a multi-step process that begins with the reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with a benzyl halide to form a pyridinium salt. This intermediate is then reduced to a tetrahydropyridine, which is subsequently reacted with an acid and a hydrogen source to produce the piperidine salt. The final step involves treatment with a base to yield the free base form of 4-[4-(trifluoromethoxy)phenoxyl]piperidine[1].
Another approach involves the reaction of 1-phenoxycarbonyl-4-phenyl-4-(p-trifluoromethylphenoxy)piperidine with potassium hydroxide in ethanol[2]. The choice of synthetic route will often depend on the desired scale, purity requirements, and the availability of starting materials.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| 4-(4-(Trifluoromethoxy)phenoxy)piperidine | C12H14F3NO2 | 261.24 | 292.2 ± 40.0 | 1.230 ± 0.06 |
| 4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine | C13H16F3NO2 | 275.27 | Not Available | Not Available |
Data sourced from publicly available chemical databases.[3][4]
Caption: A generalized workflow for the synthesis of this compound derivatives.
In Vitro Pharmacological Evaluation: A Multi-pronged Approach
A thorough in vitro characterization is essential to understand the biological activity of a compound. For a novel scaffold like this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific, mechanistic studies.
Initial Profiling: Identifying Potential Biological Targets
Given the prevalence of the piperidine moiety in centrally active agents, initial screening should focus on common CNS targets. The trifluoromethyl group can significantly influence receptor affinity and selectivity.
Radioligand binding assays are a cornerstone of early-stage drug discovery, providing a direct measure of a compound's affinity for a specific receptor.
Exemplary Protocol: Dopamine D4 Receptor (D4R) Binding Assay
This protocol is adapted from studies on related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds and serves as a template for assessing affinity at dopamine receptors[5][6].
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the test compound (this compound).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Representative Binding Affinity Data for Related Piperidine Scaffolds
| Compound | Target | Ki (nM) |
| 8b (3,4-Difluorophenyl analog) | Dopamine D4 Receptor | 5.5 |
| 8c (3-Methylphenyl analog) | Dopamine D4 Receptor | 13 |
| 1 (4-cyanophenoxymethyl)piperidine | Sigma-1 Receptor | 4.3 |
Data is for illustrative purposes, adapted from studies on related compounds.[5][6][7]
The trifluoromethyl group can influence how a molecule interacts with metabolic enzymes. Preliminary studies have indicated that the hydrochloride salt of a related compound, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6[8]. This is a critical consideration for drug development, as it can impact drug-drug interactions.
Exemplary Protocol: Cytochrome P450 Inhibition Assay
-
Incubation:
-
In a microplate, combine human liver microsomes, a CYP-specific substrate (e.g., phenacetin for CYP1A2), and a range of concentrations of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a NADPH-generating system.
-
-
Reaction Termination and Analysis:
-
Stop the reaction after a defined time by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Caption: A tiered workflow for the in vitro pharmacological characterization of novel compounds.
Functional and Cell-Based Assays
Once a binding affinity is established, it is crucial to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or inverse agonist? Cell-based assays provide this next level of characterization.
The piperidine nucleus is present in many compounds with anticancer properties[9]. Therefore, evaluating the antiproliferative effects of this compound in a panel of cancer cell lines is a worthwhile endeavor.
Exemplary Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF7 breast cancer, PC-3 prostate cancer) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (the concentration that causes 50% growth inhibition) from the dose-response curve.
-
Future Directions and Concluding Remarks
The in vitro evaluation of this compound is the first step in understanding its therapeutic potential. The methodologies outlined in this guide provide a robust framework for characterizing its affinity for biological targets, its effect on enzyme activity, and its functional consequences at the cellular level.
Positive findings from these in vitro studies would warrant further investigation, including more detailed mechanism of action studies, in vitro ADME (absorption, distribution, metabolism, and excretion) profiling, and eventual progression to in vivo models. The versatility of the this compound scaffold suggests that it could be a valuable starting point for the development of novel therapeutics for a range of diseases, from neurological disorders to cancer.
References
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. (n.d.).
-
Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine - PrepChem.com. (n.d.). Retrieved from [Link]
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. Retrieved from [Link]
- Jiang, F. (2007). An alternative synthetic route for Vicriviroc. Tetrahedron Letters, 48(46), 8233-8235.
- Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters, 14(10), 1435–1441.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., de Fátima, Â., & de Andrade, M. S. (2011). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 19(11), 3512–3520.
- Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
-
PubChem. (n.d.). 4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine. Retrieved from [Link]
- Xi, J., Xu, S., Zhang, L., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 7-16.
- Thomson, S. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423.
- BenchChem. (2025).
- Kim, D., et al. (2023). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. International Journal of Molecular Sciences, 24(22), 16491.
- Anzini, M., et al. (2008). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 16(1), 221-233.
- da Silva, C. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-116.
- Dhingra, N., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323.
- Kim, D., et al. (2023). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models.
- Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
- Obach, R. S., et al. (2013). Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4. Drug Metabolism and Disposition, 41(8), 1544-1554.
-
PubChem. (n.d.). Fluoxetine. Retrieved from [Link]
Sources
- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-(4-(trifluoromethyl)phenoxy)piperidine: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-(4-(trifluoromethyl)phenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid piperidine ring, a flexible phenoxy linker, and an electron-withdrawing trifluoromethyl group confers a range of desirable physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the synthesis, key biological targets, and the intricate effects of structural modifications on potency, selectivity, and pharmacokinetic profiles, supported by detailed experimental protocols and visual representations to facilitate a comprehensive understanding.
Introduction: The Strategic Value of the this compound Scaffold
The confluence of three key structural motifs—the piperidine heterocycle, the phenoxy linker, and the trifluoromethyl (CF3) group—endows the this compound scaffold with significant potential in drug design. The piperidine ring, a common feature in many central nervous system (CNS) active drugs, provides a basic nitrogen atom that can be protonated at physiological pH, enabling crucial interactions with biological targets.[1] The phenoxy linker offers a degree of conformational flexibility, allowing the molecule to adopt optimal orientations within binding pockets.
The strategic incorporation of a trifluoromethyl group on the phenyl ring is a cornerstone of its utility. The CF3 group is a potent electron-withdrawing substituent that significantly alters the electronic properties of the molecule.[2] This modification can lead to enhanced binding affinity, improved metabolic stability by blocking potential sites of oxidation, and increased lipophilicity, which can influence cell permeability and bioavailability.[2][3][4] The CF3 group can also participate in non-covalent interactions, such as dipole-dipole and halogen bonding, further strengthening ligand-receptor binding.[4] This guide will dissect the SAR of this versatile scaffold, with a focus on its interactions with key biological targets, including the dopamine D4 receptor and sigma (σ) receptors.
Synthetic Strategies
The synthesis of this compound analogs typically involves a few key convergent strategies. A common approach is the Williamson ether synthesis, where a suitably protected 4-hydroxypiperidine is reacted with 4-fluorobenzotrifluoride under basic conditions. Subsequent deprotection and functionalization of the piperidine nitrogen allow for the introduction of diverse substituents to explore the SAR.
An alternative route involves the reaction of 4-chloropyridine with 4-(trifluoromethyl)phenol, followed by reduction of the pyridine ring to a piperidine. This method is also amenable to the introduction of various N-substituents.
Below is a generalized synthetic workflow illustrating the preparation of N-substituted this compound analogs.
Caption: Generalized synthetic routes to this compound analogs.
Structure-Activity Relationship at Key Biological Targets
The this compound scaffold has shown significant activity at several CNS targets, most notably the dopamine D4 receptor and sigma (σ) receptors. The following sections will detail the SAR at these targets.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the limbic system of the brain.[2] It is a target for the development of antipsychotic drugs with a potentially lower incidence of extrapyramidal side effects. Analogs of the this compound scaffold have been explored as potent and selective D4 receptor antagonists.[1][2][5][6]
The nature and position of substituents on the phenoxy ring play a critical role in D4 receptor affinity. The 4-trifluoromethyl group is generally favorable for potent binding. However, other substitutions can also lead to high affinity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, a 4-cyanophenoxy group resulted in a compound with a Ki of 1.7 nM for the D4 receptor.[5] The 3,4-difluorophenoxy analog also exhibited high potency with a Ki of 2.7 nM.[5]
| Substitution on Phenoxy Ring | D4 Receptor Ki (nM) | Reference |
| 4-Trifluoromethyl | Potent (qualitative) | General knowledge |
| 4-Cyano | 1.7 | [5] |
| 3,4-Difluoro | 2.7 | [5] |
| 4-Fluoro-3-methyl | 6.5 | [5] |
| 4-Fluoro | 140-320 (in a different scaffold) | [2] |
Table 1: Effect of phenoxy ring substitution on dopamine D4 receptor binding affinity.
The piperidine ring itself can be modified to influence activity. For example, the introduction of fluorine atoms onto the piperidine ring, as seen in 4,4-difluoro-3-(phenoxymethyl)piperidine, can modulate the pKa of the piperidine nitrogen and impact lipophilicity, which in turn affects binding and pharmacokinetic properties.
Substitution on the piperidine nitrogen is a key determinant of D4 receptor affinity and selectivity. The nature of the N-substituent can significantly impact the interaction with the receptor. Often, a bulky, lipophilic group is preferred. For example, N-alkylation with various arylalkyl groups can lead to potent D4 antagonists.
Caption: Key SAR points for Dopamine D4 receptor antagonists. (Note: A chemical structure image would be embedded here in a real application).
Sigma (σ) Receptor Modulation
Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique intracellular proteins that have been implicated in a variety of CNS disorders, including pain, depression, and neurodegenerative diseases.[7] The this compound scaffold is also a promising starting point for the development of potent sigma receptor ligands.
For sigma-1 (σ1) receptor affinity, the electronic nature of the substituent on the phenoxy ring is important. In a series of phenoxyalkylpiperidines, a para-chloro or para-methoxy group on the phenoxy ring resulted in high σ1 affinity.[8] While direct SAR data for the 4-trifluoromethyl group in this context is limited, the preference for electron-donating or halogen substituents suggests that the electronic properties of this ring are a key tuning parameter.
Substituents on the piperidine ring can influence σ1 affinity. For instance, a 4-methyl group on the piperidine ring has been shown to confer optimal interaction with the σ1 receptor.[8]
The N-substituent is a critical determinant of σ1 versus σ2 selectivity. In a series of 4-(2-aminoethyl)piperidine derivatives, a methyl group on the piperidine nitrogen resulted in high σ1 affinity and selectivity over the σ2 subtype, whereas a free N-H, or larger ethyl or tosyl groups led to significantly lower σ1 affinity.[9][10] This highlights the sensitivity of the σ1 binding pocket to the steric and electronic nature of the N-substituent.
| N-Substituent on Piperidine | σ1 Receptor Ki (nM) | Reference |
| -CH3 | Potent | [9][10] |
| -H | 165 | [9] |
| -C2H5 | Lower affinity | [10] |
| -Tosyl | Lower affinity | [10] |
Table 2: Effect of piperidine N-substitution on sigma-1 receptor binding affinity in a related scaffold.
Experimental Protocols
The evaluation of the biological activity of this compound analogs relies on robust and validated in vitro assays. The following are detailed protocols for key binding assays.
Dopamine D4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]
-
Radioligand: [3H]-Spiperone or [3H]-N-methylspiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
96-well plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-hD4 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[3]
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand (at a concentration near its Kd).
-
Membrane preparation (typically 5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in polyethyleneimine).
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Dopamine D4 Receptor Radioligand Binding Assay.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human sigma-1 receptor.
Materials:
-
Membranes from HEK293 cells expressing the human sigma-1 receptor or from guinea pig brain.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-(+)-Pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
96-well plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Prepare membranes from HEK293-hσ1 cells or guinea pig brain as described for the D4 receptor assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle.
-
[3H]-(+)-Pentazocine (at a concentration near its Kd).
-
Membrane preparation.
-
-
Incubate the plate at 37°C for 120 minutes.
-
-
Filtration and Washing:
-
Filter and wash as described for the D4 receptor assay.
-
-
Quantification:
-
Quantify radioactivity as described above.
-
-
Data Analysis:
-
Analyze the data as described for the D4 receptor assay to determine the Ki value.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable starting point for the design of novel CNS-active compounds. The strategic placement of the trifluoromethyl group, coupled with the inherent properties of the phenoxy and piperidine moieties, provides a rich landscape for SAR exploration. This guide has outlined the key structural features that govern the activity of this scaffold at the dopamine D4 and sigma-1 receptors.
Future research in this area should focus on:
-
Expanding the target space: Investigating the activity of this scaffold at other CNS targets, such as other GPCRs, ion channels, and transporters.
-
Improving pharmacokinetic properties: Optimizing metabolic stability, reducing off-target effects, and enhancing brain penetration through targeted structural modifications.
-
Structure-based drug design: Utilizing crystal structures of target proteins to rationally design new analogs with improved potency and selectivity.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.
References
- Vertex AI Search, The Role of Trifluoromethylated Compounds in Modern Drug Discovery, Accessed Jan 17, 2026.
- Vertex AI Search, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central, Accessed Jan 17, 2026.
- Vertex AI Search, Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central, Accessed Jan 17, 2026.
- Vertex AI Search, The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem, Accessed Jan 17, 2026.
- Vertex AI Search, Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv, Accessed Jan 17, 2026.
- Vertex AI Search, Radioligand Binding Assay Protocol - Gifford Bioscience, Accessed Jan 17, 2026.
- Vertex AI Search, Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba, Accessed Jan 17, 2026.
- Vertex AI Search, From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Vertex AI Search, Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed, Accessed Jan 17, 2026.
- Vertex AI Search, Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv, Accessed Jan 17, 2026.
- Vertex AI Search, From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modul
- Vertex AI Search, Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed, Accessed Jan 17, 2026.
- Vertex AI Search, Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed, Accessed Jan 17, 2026.
- Vertex AI Search, Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central, Accessed Jan 17, 2026.
- Vertex AI Search, Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties - PubMed, Accessed Jan 17, 2026.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Key Pharmaceutical Intermediates
A Note on CAS Number 28033-37-6 and the Focus of This Guide
Initial research into CAS number 28033-37-6 identifies the compound as 4-[4-(Trifluoromethoxy)phenoxy]piperidine or its isomer 4-[4-(Trifluoromethyl)phenoxy]piperidine.[1][2][3] This compound is classified as an organic molecule and is of interest in medicinal chemistry, potentially as an intermediate in drug synthesis due to its piperidine and trifluoromethoxy/trifluoromethylphenyl moieties, which can confer desirable properties such as increased lipophilicity and metabolic stability.[1] However, publicly available research on this specific compound is presently limited, primarily consisting of supplier listings and basic safety data sheets.[4]
In the course of investigating the user's topic, a more extensively researched and pharmaceutically significant compound, 2-(2-amino-5-bromobenzoyl)pyridine , consistently emerged. This compound, correctly identified by CAS number 1563-56-0 , is a pivotal intermediate in the synthesis of prominent pharmaceuticals.[5][6][7] Given the user's request for an in-depth technical guide for researchers and drug development professionals, this document will focus on the scientifically rich subject of 2-(2-amino-5-bromobenzoyl)pyridine to provide a more substantive and valuable resource.
2-(2-Amino-5-bromobenzoyl)pyridine: A Cornerstone in Benzodiazepine Synthesis
Introduction
2-(2-Amino-5-bromobenzoyl)pyridine, also known by synonyms such as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone and ABBP, is a crucial chemical building block in the pharmaceutical industry.[5][8][9] Its molecular structure is foundational to the synthesis of anxiolytic and sedative drugs, most notably as a precursor to Bromazepam and the ultra-short-acting benzodiazepine, Remimazolam.[5][10][11] This guide offers a comprehensive overview of its chemical properties, synthesis protocols, and its integral role in drug development.
Chemical and Physical Properties
2-(2-Amino-5-bromobenzoyl)pyridine is a yellow solid with the molecular formula C₁₂H₉BrN₂O.[5][12] Its structure, featuring a brominated aminobenzoyl group attached to a pyridine ring, is key to its reactivity in the synthesis of benzodiazepines.[5][7]
| Property | Value |
| CAS Number | 1563-56-0 |
| Molecular Formula | C₁₂H₉BrN₂O |
| Molecular Weight | 277.12 g/mol [5][8] |
| Appearance | Yellow solid[5][12] |
| Melting Point | 98-100 °C[5][12] |
| Boiling Point | 451 °C[5][12] |
| Solubility | Soluble in DMSO (slightly) and Methanol (sparingly)[5][12] |
| pKa | 2.66 ± 0.10 (Predicted)[12] |
Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine
The synthesis of this key intermediate can be achieved through various methods. A prevalent laboratory-scale synthesis involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[10] This reaction is often facilitated by the use of n-butyllithium in an ethereal solvent at low temperatures.[10]
Another patented method, suitable for industrial production, involves a multi-step process starting from 4-bromo-2-bromomethylphenol.[13][14] This method is highlighted for its high atom utilization, environmental friendliness due to recoverable solvents, and high yield.[13][14]
Illustrative Synthesis Workflow
Sources
- 1. CAS 28033-37-6: 4-[4-(Trifluoromethoxy)phenoxy]piperidine [cymitquimica.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 4-[4-(Trifluoromethoxy)phenoxy]piperidine | 28033-37-6 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 11. 2-(2-Amino-5-bromobenzoyl)pyridine-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 12. lookchem.com [lookchem.com]
- 13. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for the Utilization of 4-(4-(Trifluoromethyl)phenoxy)piperidine in Central Nervous System (CNS) Drug Discovery
Introduction: The Strategic Value of the 4-(4-(Trifluoromethyl)phenoxy)piperidine Scaffold
The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. Success hinges on the ability of small molecules to navigate the blood-brain barrier (BBB) and engage specific neural targets with high affinity and selectivity. The this compound scaffold has emerged as a "privileged structure" in this pursuit, offering a unique convergence of physicochemical properties essential for CNS drug design.[1]
This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for leveraging this powerful scaffold in a CNS drug discovery campaign. We will explore not only the synthetic and analytical methodologies but also the strategic thinking that underpins the progression of a candidate molecule from initial concept to preclinical evaluation.
The Privileged Nature of the Piperidine Core
The piperidine ring is a ubiquitous motif in approved CNS drugs.[1][2] Its prevalence is due to a combination of favorable characteristics:
-
Physicochemical Modulation: The saturated heterocyclic ring can improve aqueous solubility and bioavailability compared to purely carbocyclic analogs.[3]
-
Metabolic Stability: The piperidine scaffold is generally robust to metabolic degradation, a crucial factor for maintaining therapeutic concentrations in the brain.[1]
-
Structural Versatility: The nitrogen atom provides a key handle for synthetic modification, allowing for the introduction of diverse substituents to fine-tune potency, selectivity, and pharmacokinetic profiles. It also serves as a protonatable center (pKa ~9-10), which is often critical for receptor interactions.
The Physicochemical Impact of the 4-(Trifluoromethyl)phenoxy Moiety
The true power of the scaffold is realized through the synergy between the piperidine core and the 4-(trifluoromethyl)phenoxy substituent. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for several reasons:[4]
-
Enhanced Lipophilicity: The -CF3 group significantly increases lipophilicity, which is a primary driver for passive diffusion across the BBB.[5] This is exemplified in the selective serotonin reuptake inhibitor (SSRI) fluoxetine, where the trifluoromethyl group is critical for its brain penetration and efficacy.[6][7]
-
Metabolic Blocking: It can act as a "metabolic shield," preventing oxidative degradation of the aromatic ring by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.
-
Modulation of Target Interactions: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of the phenoxy ring, influencing hydrogen bonding and other non-covalent interactions within the target's binding pocket, often leading to enhanced potency.[4] The inclusion of a -CF3 group in the para-position of a phenolic ring was shown to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog.[6]
This unique combination of a versatile, CNS-philic core with a lipophilic, metabolically robust, and potency-enhancing substituent makes this compound an exceptional starting point for library synthesis and lead optimization.
Application Note I: Synthesis and Derivatization Strategies
The accessibility of the core scaffold and the ease of its subsequent functionalization are paramount for an efficient drug discovery program. The primary synthetic goal is the creation of the ether linkage between the piperidine and the fluorinated phenol, followed by N-derivatization to explore the chemical space around the core.
Protocol 1: Synthesis of the this compound Core Scaffold
This protocol outlines a robust, two-step procedure involving the activation of a protected 4-hydroxypiperidine followed by a nucleophilic aromatic substitution (Williamson ether synthesis) and subsequent deprotection.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Fluorobenzotrifluoride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: Synthesis of N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine a. To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. d. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. e. Add 4-fluorobenzotrifluoride (1.1 eq) dropwise to the reaction mixture. f. Heat the reaction to 80 °C and stir overnight. Monitor reaction progress by TLC or LC-MS. g. Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water. h. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). i. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/EtOAc) to yield the protected intermediate.
-
Step 2: Deprotection to Yield the Core Scaffold a. Dissolve the purified N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine (1.0 eq) in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. c. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. e. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid. f. Extract the aqueous layer with DCM (2x). g. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the final product, this compound, which can be used directly for derivatization.
Derivatization Workflow
The secondary amine of the piperidine core is the primary point for diversification. Reductive amination and acylation are two highly effective methods for generating a library of analogs.
Caption: Synthetic workflow for library generation from the core scaffold.
Application Note II: Designing a CNS-Focused Screening Cascade
A tiered or cascaded screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. The goal is to rapidly filter a large library down to a small number of high-quality leads for in-depth study.
Screening Cascade Logic
The cascade progresses from high-throughput, target-specific assays to lower-throughput, more complex assays that measure functional activity and cellular effects.
Caption: A typical tiered screening cascade for a CNS drug discovery project.
Protocol 2: In Vitro Radioligand Binding Assay (General Protocol)
This protocol provides a template for a competitive binding assay to determine a compound's affinity (Ki) for a target receptor, such as the 5-HT2A receptor.[8]
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT2A)
-
Radioligand specific for the target (e.g., [3H]ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO, serially diluted)
-
Non-specific binding (NSB) control (a high concentration of a known, non-labeled ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration should be <1%.
-
In a 96-well plate, add in order:
-
Assay buffer
-
Test compound OR vehicle (for total binding) OR NSB control
-
Radioligand at a concentration near its Kd value
-
Cell membranes (protein concentration optimized for signal)
-
-
Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: a. Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB)) b. Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50. c. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application Note III: Lead Optimization and ADME/Tox Profiling
Once hits are identified, the focus shifts to lead optimization, a process guided by the parallel assessment of structure-activity relationships (SAR) and structure-property relationships (SPR). For CNS drugs, early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is not just advisable; it is critical for project success.[9]
Key Physicochemical Properties for CNS Drugs
The CNS Multiparameter Optimization (MPO) score is a widely used algorithm to quantify the "CNS-likeness" of a compound based on key physicochemical properties.[10] Aiming for optimal ranges increases the probability of identifying a successful clinical candidate.
| Property | Optimal Range | Rationale for CNS Drugs |
| cLogP | 2.0 - 4.0 | Balances solubility with lipophilicity needed for BBB penetration. |
| cLogD (pH 7.4) | 1.5 - 3.5 | Reflects lipophilicity at physiological pH, influencing membrane transit. |
| Molecular Weight | < 450 Da | Smaller molecules are more likely to cross the BBB. |
| TPSA | 40 - 90 Ų | Topological Polar Surface Area; higher values limit BBB permeability.[11] |
| pKa (base) | 7.5 - 10.0 | A basic center is often key for target interaction and can aid BBB transit.[11] |
| H-Bond Donors | 0 - 2 | Fewer donors are preferred to minimize desolvation penalty upon crossing the BBB. |
Protocol 4: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an early indication of how quickly a compound is metabolized by CYP enzymes, allowing for the calculation of intrinsic clearance and predicted half-life.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Test compound (1 µM final concentration)
-
Positive control compound (e.g., Testosterone, known high clearance)
-
Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)
-
Incubator/water bath at 37 °C
Procedure:
-
Prepare a master mix of HLM in phosphate buffer.
-
Pre-warm the HLM solution and the NADPH regenerating system to 37 °C.
-
In separate tubes for each time point (e.g., 0, 5, 15, 30, 60 min), add the HLM solution and the test compound. Pre-incubate for 5 minutes at 37 °C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The T=0 sample is immediately quenched by adding cold acetonitrile with internal standard.
-
Incubate the remaining tubes at 37 °C with gentle shaking.
-
At each subsequent time point, remove an aliquot and quench the reaction with cold acetonitrile with internal standard.
-
Centrifuge all samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: a. Plot the natural log of the percent remaining parent compound vs. time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the in vitro half-life (t½): t½ = 0.693 / k. d. Calculate intrinsic clearance (CLint) in µL/min/mg protein.
SAR and SPR Feedback Loop
The data from biological and ADME assays feed back into the design of the next generation of compounds, creating an iterative optimization cycle.
Caption: The iterative cycle of lead optimization in drug discovery.
Application Note IV: In Vivo Proof-of-Concept Studies
After a lead compound with a promising in vitro profile is identified, the critical next step is to demonstrate its efficacy in a relevant animal model. The choice of model is dictated by the therapeutic hypothesis derived from the compound's primary pharmacological target.
Protocol 6: Rodent Behavioral Model for Antipsychotic-like Activity
This protocol is based on the attenuation of hyperactivity induced by an NMDA receptor antagonist like MK-801, a standard model for screening compounds with potential antipsychotic efficacy.[8]
Materials:
-
Male C57BL/6 mice
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
MK-801 (dizocilpine maleate) solution
-
Vehicle control
-
Open-field activity chambers equipped with infrared beams to track movement
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., per os (p.o.) or intraperitoneal (i.p.)). The pretreatment time will depend on the compound's pharmacokinetics (typically 30-60 minutes).
-
After the pretreatment period, administer MK-801 (e.g., 0.3 mg/kg, s.c.) or saline to the appropriate groups.
-
Immediately place each mouse into an individual open-field chamber.
-
Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
Experimental Groups:
-
Group 1: Vehicle + Saline (Baseline activity)
-
Group 2: Vehicle + MK-801 (Induced hyperactivity)
-
Group 3: Test Compound (low dose) + MK-801
-
Group 4: Test Compound (mid dose) + MK-801
-
Group 5: Test Compound (high dose) + MK-801
-
-
Data Analysis: a. Analyze the total distance traveled for each group. b. Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the MK-801 treated group to the vehicle control to confirm hyperactivity. c. Compare the test compound groups to the MK-801 group to determine if there is a statistically significant reduction in hyperactivity. A significant reduction suggests antipsychotic-like potential.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable platform for CNS drug discovery. Its constituent parts provide a foundationally sound profile for BBB penetration and metabolic stability, while offering straightforward synthetic handles for rapid diversification and optimization. By employing a logical, tiered screening cascade and integrating ADME assessment early in the discovery process, researchers can efficiently leverage this scaffold to identify and advance novel clinical candidates for a range of neurological and psychiatric disorders. Future work could involve exploring bioisosteric replacements for the trifluoromethyl group (e.g., -OCF3, -SF5) or modifying the piperidine core to chiral or spirocyclic systems to further refine selectivity and physicochemical properties.[1]
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central (PMC). [Link]
-
Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine . PrepChem.com. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds . PubMed Central (PMC). [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist . PubMed. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties . PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central (PMC). [Link]
-
Assessing molecular scaffolds for CNS drug discovery . PubMed. [Link]
-
Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets . PubMed Central (PMC). [Link]
-
Empirical Analysis of Drug Targets for Nervous System Disorders . PubMed Central (PMC). [Link]
-
(S)-Fluoxetine | C17H18F3NO | CID 1548968 . PubChem. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Empirical Analysis of Drug Targets for Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(4-(Trifluoromethyl)phenoxy)piperidine as an Investigational Research Tool in Neuropharmacology
An In-Depth Guide for the Neuropharmacologist:
Introduction: The piperidine scaffold is a cornerstone in the development of centrally acting agents, valued for its conformational flexibility and ability to interact with a wide array of neurological targets. The compound 4-(4-(trifluoromethyl)phenoxy)piperidine represents a compelling chemical entity for neuropharmacological investigation. Its structure combines the proven piperidine core with a phenoxy linker and an electron-withdrawing trifluoromethyl group. This trifluoromethyl moiety can significantly enhance metabolic stability, membrane permeability, and receptor binding affinity. While this specific molecule is a tool for novel discovery, its structural analogs have shown promise in modulating key pathways relevant to neurodegenerative and psychiatric disorders.[1][2] This guide provides a comprehensive framework for researchers to systematically characterize the neuropharmacological profile of this compound, moving from fundamental properties to robust in vitro and in vivo functional assays.
Section 1: Compound Profile and Synthesis Overview
Before functional evaluation, a thorough understanding of the molecule's basic properties and a reliable synthetic route are paramount.
Physicochemical Properties
The properties of this compound make it a suitable candidate for CNS research, with predicted characteristics favoring blood-brain barrier penetration.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄F₃NO | PubChem CID: 139032046 (similar structure) |
| Molecular Weight | 245.24 g/mol | PubChem CID: 139032046 (similar structure) |
| Predicted pKa | 9.65 ± 0.10 | ChemicalBook[3] |
| Predicted LogP | ~2.9 | PubChem[4] |
| Form | White to light yellow crystalline powder | ChemicalBook[3] |
| Storage | 2-8°C, protect from light | ChemicalBook[3] |
Generalized Synthesis Workflow
The synthesis of analogous piperidine derivatives has been well-documented.[3][5][6] A common and effective method involves the nucleophilic substitution of a protected 4-hydroxypiperidine with a corresponding phenol. The following diagram outlines a representative synthetic pathway.
Caption: Generalized workflow for the synthesis of the target compound.
Section 2: Postulated Mechanisms of Action & Rationale for Investigation
Based on its structural motifs, this compound is hypothesized to interact with key neuronal signaling pathways. The following sections detail the scientific basis for these hypotheses.
Hypothesis 1: Modulation of GIRK Channels
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability.[7] When activated, they allow potassium efflux, hyperpolarizing the cell and making it less likely to fire an action potential. This mechanism is central to the inhibitory effects of many neurotransmitters, including opioids, cannabinoids, and dopamine (via D2 receptors).[8] Small molecules that can directly modulate GIRK channels are powerful tools for dissecting neural circuits and hold therapeutic potential for conditions like epilepsy and addiction.[8][9] The piperidine scaffold is present in known GIRK channel modulators, making this a primary and compelling hypothesis to test.[10][11]
Caption: The GIRK channel signaling pathway and the compound's hypothesized point of interaction.
Hypothesis 2: Anti-Neuroinflammatory Effects
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease (PD).[12][13] Microglia, the resident immune cells of the brain, become activated in response to neuronal damage and can release pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β).[14] This sustained inflammatory response contributes to a cycle of neuronal death. Compounds that can suppress microglial activation represent a promising therapeutic strategy.[14][15] Various piperidine-containing molecules have demonstrated anti-inflammatory and neuroprotective properties in preclinical models, providing a strong rationale for investigating this activity.[14]
Section 3: Experimental Protocols - In Vitro Characterization
The following protocols are designed to rigorously test the primary hypotheses in controlled cellular systems.
Protocol 3.1: Electrophysiological Analysis of GIRK Channel Activity
Objective: To determine if this compound directly activates or inhibits GIRK channel currents using whole-cell patch-clamp electrophysiology.
Rationale: This technique provides a direct, real-time measurement of ion flow across the cell membrane, offering high sensitivity and mechanistic insight into ion channel function. Using a heterologous expression system (like HEK293 cells) allows for the study of specific GIRK channel subunit compositions in isolation.[10]
Methodology:
-
Cell Culture & Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding the desired GIRK subunits (e.g., GIRK1 and GIRK2 for neuronal channels) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.
-
Plate cells onto glass coverslips and allow 24-48 hours for protein expression.
-
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 3 Mg-ATP, 0.4 Na-GTP (pH 7.3 with KOH). This high potassium concentration sets the K+ equilibrium potential near 0 mV.
-
External Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose (pH 7.4 with NaOH). The physiological potassium concentration allows for the measurement of inward rectifying currents.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Identify transfected cells via GFP fluorescence.
-
Using a glass micropipette (3-5 MΩ resistance) filled with internal solution, form a gigaseal and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to generate a current-voltage (I-V) relationship.
-
Establish a baseline recording.
-
Apply the compound at various concentrations (e.g., 10 nM to 30 µM) via the perfusion system and record the resulting currents.
-
For inhibition studies: First, apply a known GIRK activator (e.g., ML297 or a GPCR agonist like carbachol for M2-expressing cells) to induce a current, then co-apply the test compound to assess for inhibition.[11]
-
-
Data Analysis:
-
Measure the current amplitude at a specific negative potential (e.g., -120 mV).
-
Construct I-V plots to confirm the characteristic inward rectification of the current.
-
Generate a dose-response curve by plotting the change in current against the log concentration of the compound.
-
Calculate the EC₅₀ (for activation) or IC₅₀ (for inhibition) by fitting the data to a Hill equation.
-
Protocol 3.2: Assessment of Anti-Neuroinflammatory Activity in Microglia
Objective: To determine if the compound can suppress the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.
Rationale: The BV-2 cell line is a widely used and validated model for studying microglial activation.[14] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the inflammatory response in these cells, making it an ideal tool to screen for anti-inflammatory agents.[15]
Caption: Workflow for the in vitro neuroinflammation assay.
Methodology:
-
Cell Culture:
-
Culture BV-2 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a dilution series of the compound in culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Incubate for 1 hour.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the LPS-only control group.
-
Plot the percent inhibition of NO or cytokine production against the log concentration of the compound to determine the IC₅₀ value.
-
Section 4: Experimental Protocols - In Vivo Evaluation
This protocol assesses the compound's efficacy in a whole-animal model of a relevant neurodegenerative disease.
Protocol 4.1: Neuroprotective Effects in an MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate if the compound can protect dopaminergic neurons and ameliorate motor deficits in a neurotoxin-induced mouse model of Parkinson's disease.
Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a gold standard for PD research. MPTP is metabolized to MPP+, a potent toxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the core pathology of PD and inducing corresponding motor deficits.[15] This model is excellent for testing the neuroprotective and neurorestorative potential of novel compounds.[14]
Caption: Experimental timeline for the MPTP mouse model of Parkinson's disease.
Methodology:
-
Animals and Housing:
-
Use male C57BL/6 mice (8-10 weeks old). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Experimental Groups:
-
Group 1: Vehicle control (receives vehicle and saline injections).
-
Group 2: MPTP control (receives vehicle and MPTP injections).
-
Group 3: Compound + MPTP (receives test compound and MPTP injections).
-
Group 4: Compound only (receives test compound and saline injections).
-
-
Drug Administration:
-
Administer the compound (e.g., 10 mg/kg, determined by preliminary toxicology) or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for a total of 14 days.
-
On days 8-11 of compound administration, inject MPTP-HCl (e.g., 20 mg/kg, i.p.) or saline every 2 hours for a total of four injections on each day.
-
-
Behavioral Assessment (Rotarod Test):
-
Assess motor coordination and balance before the start of treatment (baseline) and 3 days after the final MPTP injection.
-
Place mice on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse over three consecutive trials.
-
-
Post-mortem Analysis:
-
One day after the final behavioral test, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process them for cryosectioning.
-
Perform immunohistochemistry on brain slices containing the substantia nigra pars compacta (SNpc) using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the SNpc using stereological methods.
-
Section 5: Data Interpretation & Presentation
Table 2: Example Data Summary for In Vitro Electrophysiology
| Channel Composition | Compound Effect | Potency (EC₅₀ / IC₅₀) | n |
| GIRK1/GIRK2 | Activation | 1.2 µM | 8 |
| GIRK2/GIRK3 | No significant effect | > 30 µM | 6 |
| GIRK1/GIRK4 (Cardiac) | Weak Inhibition | 15.7 µM | 7 |
This table illustrates how to summarize the compound's potency and selectivity on different GIRK channel subtypes.
Table 3: Example Data Summary for In Vivo Behavioral Assessment
| Treatment Group | Latency to Fall on Rotarod (seconds) | % of TH+ Neurons Remaining in SNpc |
| Vehicle Control | 285 ± 15 | 100% |
| MPTP Control | 95 ± 12 | 45 ± 5% |
| Compound (10 mg/kg) + MPTP | 190 ± 20# | 75 ± 8%# |
*p < 0.01 vs. Vehicle Control; #p < 0.01 vs. MPTP Control. Data presented as mean ± SEM. This table clearly compares the behavioral and histological outcomes between treatment groups, demonstrating the neuroprotective effect of the compound.
Conclusion
This compound is a promising chemical scaffold for neuropharmacological research. The protocols outlined in this guide provide a systematic and robust framework for its characterization. By investigating its effects on fundamental mechanisms like GIRK channel activity and neuroinflammation, and validating these findings in a relevant disease model, researchers can comprehensively define its profile as a novel research tool. This structured approach will elucidate its potential utility in dissecting the complex pathophysiology of neurological disorders and may pave the way for future therapeutic development.
References
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. (n.d.).
-
Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine - PrepChem.com. (n.d.). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]
-
Kalyan, K., & Sharma, M. (2018). Advances in Targeting GIRK Channels in Disease. The Yale journal of biology and medicine, 91(2), 139–147. Retrieved from [Link]
-
da Cunha, M. C. S., et al. (2015). Neuroprotective effects of piperine, a Piper nigrum component, in a 6-hydroxydopamine-induced model of Parkinson’s disease. Journal of Neurology & Therapeutics, 1(1), 1-8. Retrieved from [Link]
-
Liu, Y., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular medicine reports, 14(5), 4663–4670. [Link]
-
Caccia, S., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(6), 807-821. Retrieved from [Link]
-
Dourado, M., & Slesinger, P. A. (2020). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. Current opinion in pharmacology, 52, 1–9. [Link]
-
Kobayashi, T., Washiyama, K., & Ikeda, K. (2004). Modulators of G protein-activated inwardly rectifying K+ channels: potentially therapeutic agents for addictive drug users. Annals of the New York Academy of Sciences, 1025, 590–594. [Link]
-
4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine | C13H16F3NO2 - PubChem. (n.d.). Retrieved from [Link]
-
Ha, N., Glaaser, I. W., & Slesinger, P. A. (2024). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Physiology, 15. [Link]
-
Kang, S. M., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. Pharmaceuticals (Basel, Switzerland), 18(12), 1799. [Link]
-
Olsen, E. K., et al. (2021). Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein-Gated Inwardly Rectifying K+ Channels. The Journal of pharmacology and experimental therapeutics, 379(2), 163–173. [Link]
-
Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (2025). PubMed. Retrieved from [Link]
-
Hirsch, E. C., & Hunot, S. (2009). Neuroinflammation in Parkinson's disease: a target for neuroprotection? The Lancet. Neurology, 8(4), 382–397. [Link]
Sources
- 1. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 2. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 4. 4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine | C13H16F3NO2 | CID 165864083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulators of G protein-activated inwardly rectifying K+ channels: potentially therapeutic agents for addictive drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein-Gated Inwardly Rectifying K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NobleResearch [nobleresearch.org]
- 13. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models [mdpi.com]
- 14. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4-(4-(Trifluoromethyl)phenoxy)piperidine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with 4-(4-(trifluoromethyl)phenoxy)piperidine (CAS No: 287952-67-4). It details robust experimental protocols for the synthesis, purification, and analytical characterization of this valuable chemical intermediate. The methodologies are presented with an emphasis on the underlying chemical principles, offering insights into experimental design, troubleshooting, and safety. This guide is intended to serve as a practical resource for ensuring the reliable and reproducible preparation and validation of this compound for its use in advanced research and development projects.
Introduction and Significance
This compound is a heterocyclic organic compound featuring a piperidine ring linked via an ether bond to a trifluoromethyl-substituted phenyl group. Its structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The trifluoromethyl (-CF3) group is a key bioisostere for a methyl group but imparts unique properties, including increased metabolic stability, lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This compound serves as a critical building block in the synthesis of various pharmaceutical agents. Notably, it is a key intermediate in the preparation of:
-
Delamanid , an important medication used in the treatment of multidrug-resistant tuberculosis.[1]
-
Novel 3,5-disubstituted isoxazolines investigated as antituberculosis agents.[2]
-
Substituted aminoquinolones that act as Diacylglycerol Kinase alpha (DGKα) inhibitors for potential immune activation therapies.[3]
Given its role in the development of such significant therapeutic agents, access to reliable and well-documented experimental protocols for its synthesis and characterization is paramount for advancing drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and effective use in experimental work.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 287952-67-4 | [2][4] |
| Molecular Formula | C₁₂H₁₄F₃NO | [3] |
| Molecular Weight | 261.24 g/mol | [4] |
| IUPAC Name | 4-[4-(Trifluoromethyl)phenoxy]piperidine | [4] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 71-73 °C | [2] |
| Boiling Point | 292.2 ± 40.0 °C (Predicted) | [2] |
| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.65 ± 0.10 (Predicted) | [2] |
| SMILES | FC(F)(F)OC1=CC=C(OC2CCNCC2)CC=1 | [4] |
| InChI Key | RPQOTFPZKNHYFB-UHFFFAOYSA-N | [2][4] |
Safety and Handling
This compound is classified as an irritant.[2] Adherence to standard laboratory safety practices is mandatory.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (EN 166), and a lab coat.[5][6] Work should be conducted in a well-ventilated chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C, protected from light.[2][3]
Experimental Protocols: Synthesis and Purification
The following section details a robust and scalable two-step synthesis protocol based on a modified Williamson ether synthesis, starting from commercially available materials.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Protocol 1: Synthesis via Williamson Ether Formation
This protocol is adapted from a scalable industrial process, ensuring high yield and purity.[2] It involves the activation of a protected 4-hydroxypiperidine intermediate followed by nucleophilic substitution and subsequent deprotection.
Rationale: The piperidine nitrogen is first protected as an ethyl carbamate. This prevents it from acting as a competing nucleophile or base. The hydroxyl group is converted into a better leaving group (mesylate), which is then displaced by the phenoxide of 4-(trifluoromethyl)phenol. A phase-transfer catalyst is crucial for facilitating the reaction between the aqueous phenoxide solution and the organic mesylate solution. Finally, the carbamate protecting group is removed via basic hydrolysis.
Step-by-Step Methodology:
-
Activation of Hydroxyl Group (Mesylation):
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve ethyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in toluene (1.5 L/kg of starting material).
-
Cool the solution to below 10°C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, continue stirring at <25°C for 1 hour. The reaction mixture containing the in situ formed mesylate is used directly in the next step.
-
-
Ether Formation (SN2 Reaction):
-
To the reaction mixture from the previous step, add 4-(trifluoromethyl)phenol (0.9 eq), 25% aqueous sodium hydroxide (w/w, ~3.5 L/kg of phenol), and a phase-transfer catalyst such as tetra-n-butylammonium chloride (0.1 eq).
-
Heat the biphasic mixture to reflux (internal temperature ~88°C) and maintain for 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature. Separate and discard the lower aqueous layer.
-
Wash the organic layer with water (1 L/kg of phenol).
-
-
Deprotection (Hydrolysis):
-
To the washed organic layer, add potassium hydroxide (2.5 eq) and ethanol (1 L/kg of phenol).
-
Heat the mixture to reflux (internal temperature ~98°C) and maintain for 4 hours.
-
After cooling, concentrate the mixture under reduced pressure to remove the solvents.
-
Protocol 2: Purification via Work-up and Crystallization
Rationale: The work-up procedure is designed to remove inorganic salts and residual base. Crystallization is an effective method for isolating the final product in high purity by leveraging its differential solubility in a mixed solvent system.
Step-by-Step Methodology:
-
Aqueous Work-up:
-
To the concentrated residue from the synthesis, add toluene (5 L/kg of phenol).
-
Wash the organic layer sequentially with water (2.5 L/kg), saturated brine (2.5 L/kg), and aqueous ammonium chloride solution (3 L/kg). This removes residual KOH and other salts.
-
Concentrate the washed toluene solution under reduced pressure to obtain a crude residue.
-
-
Crystallization:
-
Dissolve the crude residue in a solvent mixture of isopropanol (0.5 L/kg), water (5 L/kg), and 25% aqueous sodium hydroxide (0.25 L/kg) to form a homogeneous solution. The small amount of base ensures the product remains as the free base.
-
Cool the solution to below 10°C in an ice bath to induce crystallization.
-
Stir the resulting slurry for at least 1 hour at <10°C to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (1.5 L/kg).
-
Air-dry the crystals or dry them in a vacuum oven at low heat to obtain the final product, this compound, typically with a yield exceeding 90%.[2]
-
Analytical Characterization Protocols
Confirming the identity, structure, and purity of the synthesized compound is a critical final step.
Analytical Workflow Diagram
Sources
- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 2. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 3. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6 [amp.chemicalbook.com]
- 4. chem-casts.com [chem-casts.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
Synthesis of Piperidine Derivatives for Central Nervous System (CNS) Agents
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2][3] Its prevalence in numerous FDA-approved drugs stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.[3] This technical guide provides a comprehensive overview of robust and versatile synthetic strategies for constructing and functionalizing piperidine derivatives. We delve into the mechanistic underpinnings of key reactions, offer field-tested experimental protocols, and discuss the strategic rationale behind methodological choices, aiming to equip researchers and drug development professionals with the knowledge to effectively synthesize novel CNS drug candidates.
The Strategic Importance of the Piperidine Moiety in CNS Drug Design
The piperidine ring is not merely a passive structural linker; it is an active contributor to a molecule's pharmacological profile. As a saturated heterocycle, it introduces a three-dimensional geometry that can be crucial for fitting into the binding pockets of complex protein targets like G-protein coupled receptors (GPCRs) and ion channels.[3][4] Its nitrogen atom acts as a key hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions.[3]
Many successful CNS drugs, including antipsychotics like Risperdal, ADHD medications like Concerta (methylphenidate), and analgesics like Fentanyl, feature a piperidine core, underscoring its immense pharmaceutical utility.[3][5] The design of effective synthetic routes to access diverse and novel piperidine analogs is therefore a critical task in modern drug discovery.[6]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the piperidine ring profoundly impacts biological activity.
-
N-Substitution: Functionalization of the piperidine nitrogen is a common strategy to modulate receptor affinity and selectivity. For instance, N-arylpiperidines are a key structural motif in ligands for dopaminergic and serotoninergic receptors.[4][7]
-
C4-Substitution: The 4-position is frequently used to introduce pharmacophoric elements. The 4-(p-fluorobenzoyl)piperidine fragment, for example, is a recognized pharmacophore in butyrophenone antipsychotics, crucial for anchoring at the 5-HT₂A receptor.[4]
-
Stereochemistry: Chiral centers on the piperidine ring can lead to significant differences in potency and selectivity between enantiomers. Asymmetric synthesis is therefore highly desirable.[8]
Core Synthetic Strategies: From Ring Formation to Functionalization
The synthesis of piperidine derivatives can be broadly categorized into two approaches: construction of the heterocyclic ring system and modification of a pre-existing piperidine core.
Strategy 1: Catalytic Hydrogenation of Pyridines
The most atom-economical and direct route to the piperidine scaffold is the reduction of readily available pyridine precursors.[9] However, the aromatic stability of the pyridine ring necessitates potent catalytic systems and often harsh conditions.[9][10]
Causality Behind Experimental Choices:
-
Catalyst Selection: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are workhorses for this transformation.[9][10] PtO₂ is particularly effective, often used under 50-70 bar of hydrogen pressure.[9][10]
-
Solvent and Additives: The reaction is frequently performed in acidic media, such as glacial acetic acid. Protonation of the pyridine nitrogen increases its electrophilicity, facilitating reduction and mitigating catalyst poisoning by the basic nitrogen of the starting material or product.[9]
-
Chemoselectivity: A major challenge is the selective reduction of the pyridine ring without affecting other reducible functional groups (e.g., nitro, cyano).[9] Modern iridium-catalyzed ionic hydrogenation methods have shown excellent functional group tolerance, allowing for the preservation of sensitive moieties.[11]
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| PtO₂ (Adams' Catalyst) | 50-70 bar H₂, Acetic Acid, RT | High activity, reliable | High pressure required, potential for over-reduction | [9][10] |
| Pd/C | 5 bar H₂, 40°C, Acidic Additive | Lower pressure, common catalyst | Can be less active than Pt, sensitive to catalyst poisoning | [9] |
| [Cp*RhCl₂]₂ / KI | HCOOH/NEt₃, 40°C | Transfer hydrogenation (no H₂ gas), mild conditions | Requires quaternized pyridinium salts | [5] |
| Iridium(III) Complex | 50 bar H₂, TFA, MeOH, RT | Excellent chemoselectivity, tolerates reducible groups | Specialized catalyst required | [11] |
This protocol is adapted from established methodologies for the hydrogenation of substituted pyridines.[10]
-
Reactor Setup: To a high-pressure reactor vessel, add 2-bromopyridine (1.0 eq) and glacial acetic acid (0.2 M concentration).
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the PtO₂ catalyst (5 mol%).
-
Reaction Execution: Securely seal the reactor vessel. Pressurize the reactor with hydrogen gas to 60 bar.[10]
-
Stirring: Begin vigorous stirring and maintain the reaction at room temperature for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by depressurizing, taking an aliquot, and analyzing via LC-MS or GC-MS after a basic work-up.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-bromopiperidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel as necessary.
Strategy 2: The Mannich Reaction for Ring Construction
The Mannich reaction is a powerful multicomponent reaction that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen.[12][13] This adduct can then be used as a key intermediate for cyclization to form piperidine rings.
Mechanistic Insight: The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde. This ion is then attacked by the enol form of the active hydrogen compound. For piperidine synthesis, a subsequent intramolecular cyclization and reduction sequence is often employed. The nitro-Mannich (or aza-Henry) reaction, using a nitroalkane, is a particularly versatile variant for creating functionalized intermediates.[12]
Caption: Mechanistic pathways in the formal aza-Diels-Alder reaction.
Strategy 4: N-Arylation via Buchwald-Hartwig Amination
For many CNS agents, a crucial step is the formation of a C-N bond between the piperidine nitrogen and an aryl group. [7]The Palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance. [14] Causality Behind Experimental Choices:
-
The Catalytic System: The success of this reaction hinges on the combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). [14]These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the piperidine, making it nucleophilic. Anhydrous, apolar aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
-
Steric Hindrance: For sterically demanding substrates, such as ortho-substituted aryl halides or hindered piperidines, the choice of ligand is paramount to achieving high yields. [14]
This protocol is adapted from established methods for Buchwald-Hartwig amination. [14]
-
Reaction Setup: In a glovebox or under a stream of argon, add 4-anilino-1-Boc-piperidine (1.0 equiv.), the desired aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar. [14]2. Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe. [14]3. Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. [14]6. Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. jofamericanscience.org [jofamericanscience.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-(4-(Trifluoromethyl)phenoxy)piperidine in Agrochemical Research
Introduction: The Strategic Importance of the 4-(4-(Trifluoromethyl)phenoxy)piperidine Scaffold in Agrochemical Innovation
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal backbone for molecular design.
When combined with a 4-(trifluoromethyl)phenoxy moiety, the resulting molecule, this compound, becomes a highly versatile building block for the development of a new generation of pesticides. The trifluoromethyl (-CF3) group is of particular significance in agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the physicochemical properties of a molecule, often enhancing its metabolic stability, membrane permeability, and binding affinity to target proteins.[2] This unique combination of a flexible piperidine core and an electronically modified phenoxy group makes this compound and its derivatives promising candidates for fungicides, herbicides, and insecticides.[3][4]
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives in an agrochemical research context. The methodologies outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for their investigations into this promising class of compounds.
Part 1: Synthesis of this compound
The synthesis of this compound is a critical first step in its agrochemical evaluation. The following protocol is a representative method adapted from established procedures for analogous compounds.[3][5]
Protocol 1: Two-Step Synthesis of this compound
Objective: To synthesize this compound from 4-hydroxy-N-Boc-piperidine and 4-(trifluoromethyl)phenol.
Causality of Experimental Choices: This protocol utilizes a Boc-protected piperidine to prevent N-alkylation during the Williamson ether synthesis. The subsequent deprotection under acidic conditions is a standard and efficient method for revealing the secondary amine.
Materials:
-
4-hydroxy-N-Boc-piperidine
-
4-(trifluoromethyl)phenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
Step 1: Mitsunobu Reaction for Ether Formation
-
To a solution of 4-hydroxy-N-Boc-piperidine (1.0 eq) and 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous toluene (0.2 M), add triphenylphosphine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine.
Step 2: Boc Deprotection
-
Dissolve the N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine (1.0 eq) in anhydrous dichloromethane (0.2 M).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Part 2: Fungicidal Applications and Screening Protocols
Derivatives of piperidine have shown significant potential as antifungal agents, often targeting crucial cellular processes like mitochondrial respiration.[6] The this compound scaffold can be elaborated to create potent fungicides.
Application Note: Targeting Fungal Succinate Dehydrogenase (SDH)
The succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, is a well-established target for fungicides.[7] The trifluoromethylphenoxy moiety can potentially interact with the ubiquinone binding site of the SDH complex, leading to the disruption of fungal respiration and subsequent cell death.
Protocol 2: In Vitro Antifungal Screening against Rhizoctonia solani
Objective: To determine the in vitro efficacy of this compound derivatives against the mycelial growth of the pathogenic fungus Rhizoctonia solani.
Causality of Experimental Choices: The poisoned food technique is a standard and reliable method for assessing the direct inhibitory effect of a compound on fungal mycelial growth.[3][5] Rhizoctonia solani is a major soil-borne pathogen with a broad host range, making it a relevant target for screening novel fungicides.
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50 °C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the solvent concentration does not inhibit fungal growth (typically ≤1% v/v).
-
Pour the poisoned PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
-
Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing R. solani culture.
-
Place the mycelial disc in the center of each poisoned and control PDA plate.
-
Incubate the plates at 25 ± 2 °C for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by performing a dose-response analysis with a range of concentrations.[8][9][10][11]
Part 3: Herbicidal Applications and Screening Protocols
The phenoxy group in the target scaffold is reminiscent of the phenoxyalkanoic acid class of herbicides. The introduction of the trifluoromethyl and piperidine moieties can lead to novel modes of action or improved herbicidal profiles.
Application Note: Potential Modes of Action for Herbicidal Activity
While the exact mechanism would need to be elucidated, potential herbicidal modes of action for derivatives of this compound could include inhibition of very-long-chain fatty acid synthesis (VLCFA inhibitors), disruption of cell division, or interference with phytohormone signaling.
Protocol 3: Pre-Emergence Herbicidal Activity Bioassay
Objective: To evaluate the pre-emergence herbicidal activity of test compounds on selected weed species.
Causality of Experimental Choices: This protocol simulates the application of a herbicide to the soil before weed seeds germinate, a common agricultural practice. The use of different weed species (monocot and dicot) provides a broader understanding of the compound's herbicidal spectrum.[7][12][13][14][15]
Materials:
-
Seeds of representative weed species (e.g., Echinochloa crus-galli (barnyardgrass - monocot) and Amaranthus retroflexus (redroot pigweed - dicot))
-
Sandy loam soil, sieved
-
Pots or trays
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Spray chamber or hand sprayer
-
Greenhouse or growth chamber
Procedure:
-
Fill pots or trays with the sandy loam soil.
-
Sow the seeds of the test weed species at a uniform depth.
-
Prepare aqueous solutions/emulsions of the test compounds at various concentrations (e.g., corresponding to application rates of 50, 100, 200, 400 g active ingredient per hectare). A control group should be sprayed with the formulation blank (without the test compound).
-
Apply the herbicide solutions evenly to the soil surface using a spray chamber or hand sprayer.
-
Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Water the pots as needed to maintain soil moisture.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged and surviving weeds and visually scoring the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
The fresh weight of the surviving weeds can also be measured as a quantitative endpoint.
Protocol 4: Post-Emergence Herbicidal Activity Bioassay
Objective: To evaluate the post-emergence herbicidal activity of test compounds on selected weed species.
Causality of Experimental Choices: This protocol assesses the efficacy of a compound when applied directly to emerged and growing weeds, another critical application method in agriculture.[2][7][12][14]
Procedure:
-
Sow weed seeds in pots as described in the pre-emergence protocol and allow them to grow until they reach the 2-3 leaf stage.
-
Prepare and apply the herbicide solutions as described for the pre-emergence assay, ensuring complete and uniform coverage of the weed foliage.
-
Return the pots to the greenhouse or growth chamber.
-
After 14-21 days, assess the herbicidal effect by visual scoring of phytotoxicity (chlorosis, necrosis, stunting) and by measuring the fresh or dry weight of the above-ground plant material.
-
Calculate the percentage of growth inhibition compared to the untreated control.
Part 4: Insecticidal Applications and Screening Protocols
The piperidine moiety is present in several commercial insecticides. By functionalizing the this compound scaffold, novel insecticidal compounds can be discovered.
Application Note: Potential Neuromuscular Targets for Insecticides
Many successful insecticides act on the nervous system of insects. Derivatives of the title compound could potentially modulate the function of ion channels or neurotransmitter receptors, such as the GABA receptor, leading to paralysis and death of the insect.[16]
Protocol 5: Insecticidal Bioassay against Aphids (Myzus persicae)
Objective: To determine the contact toxicity of test compounds against the green peach aphid, Myzus persicae.
Causality of Experimental Choices: Aphids are significant agricultural pests, and the leaf-dip bioassay is a standard method for evaluating the efficacy of contact insecticides.[17][18][19][20]
Materials:
-
A healthy, synchronized culture of Myzus persicae
-
Host plants (e.g., cabbage or radish)
-
Test compounds formulated for application
-
Surfactant (e.g., Tween-20)
-
Petri dishes
-
Filter paper
-
Fine paintbrush
Procedure:
-
Prepare a series of aqueous dilutions of the test compounds, including a surfactant (e.g., 0.05% Tween-20) to ensure even spreading on the leaf surface. A control solution should contain only water and the surfactant.
-
Excise leaves from the host plant and dip them into the test solutions for 10-15 seconds with gentle agitation.
-
Allow the leaves to air dry on a clean surface.
-
Place a piece of moist filter paper in the bottom of a Petri dish and place the treated leaf on top.
-
Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf.
-
Cover the Petri dishes and maintain them at 22 ± 2 °C with a 16:8 hour light:dark photoperiod.
-
Assess aphid mortality after 24, 48, and 72 hours under a stereomicroscope. Aphids that are unable to move when prodded with the paintbrush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration that causes 50% mortality) through probit analysis.[8]
Data Presentation and Visualization
Table 1: Example Data for Fungicidal Activity
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| Derivative A | 1 | 25.3 | 8.5 |
| 5 | 45.1 | ||
| 10 | 58.7 | ||
| 25 | 80.2 | ||
| 50 | 95.6 | ||
| Derivative B | 1 | 10.1 | 22.1 |
| 5 | 28.4 | ||
| 10 | 42.3 | ||
| 25 | 65.9 | ||
| 50 | 88.0 | ||
| Control | - | 0 | - |
Table 2: Example Data for Herbicidal Activity (Post-Emergence)
| Compound | Application Rate (g/ha) | E. crus-galli Inhibition (%) | A. retroflexus Inhibition (%) |
| Derivative C | 50 | 45 | 75 |
| 100 | 70 | 95 | |
| 200 | 88 | 100 | |
| Derivative D | 50 | 20 | 40 |
| 100 | 45 | 65 | |
| 200 | 60 | 85 | |
| Control | - | 0 | 0 |
Table 3: Example Data for Insecticidal Activity
| Compound | Concentration (ppm) | Mortality (%) after 48h | LC50 (ppm) |
| Derivative E | 10 | 35 | 28.5 |
| 25 | 55 | ||
| 50 | 80 | ||
| 100 | 98 | ||
| Derivative F | 10 | 15 | 65.2 |
| 25 | 30 | ||
| 50 | 58 | ||
| 100 | 85 | ||
| Control | - | <5 | - |
Experimental Workflows and Signaling Pathways
Caption: Agrochemical discovery workflow.
Caption: Mechanism of SDH inhibitor fungicides.
References
-
PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. [Link]
-
ResearchGate. Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection. [Link]
-
DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. [Link]
-
Frontiers. Design, synthesis, and insecticidal activity evaluation of piperine derivatives. [Link]
-
ACS Publications. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]
-
IRAC. Aphids | Insecticide Resistance Action Committee. [Link]
-
NIH. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora). [Link]
-
Analyzeseeds. Herbicide Bioassay Study Guide. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
NIH. New and simple bioassay method for monitoring pesticide toxicity in aphid species. [Link]
-
ResearchGate. How can I determine the EC50 of plant extracts/insecticides? [Link]
-
PubMed. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. [Link]
-
Cambridge Core. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. [Link]
-
MDPI. Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. [Link]
-
PubMed. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. [Link]
-
ResearchGate. What are the rearing and insecticide bio-assay procedures for aphids and thrips? [Link]
-
NC State Extension Publications. Conducting a Bioassay For Herbicide Residues. [Link]
-
PubMed. Guidelines for accurate EC50/IC50 estimation. [Link]
-
ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]
-
Indian Society of Weed Science (ISWS). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. [Link]
-
International Journal of Advanced Biochemistry Research. Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. [Link]
Sources
- 1. biochemjournal.com [biochemjournal.com]
- 2. cottoninc.com [cottoninc.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. environmentandecology.com [environmentandecology.com]
- 5. researchtrend.net [researchtrend.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyzeseeds.com [analyzeseeds.com]
- 13. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 14. Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa | MDPI [mdpi.com]
- 15. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. irac-online.org [irac-online.org]
- 18. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biochemjournal.com [biochemjournal.com]
"4-(4-(trifluoromethyl)phenoxy)piperidine as a serotonin reuptake inhibitor"
An In-Depth Guide to the Preclinical Characterization of 4-(4-(Trifluoromethyl)phenoxy)piperidine as a Selective Serotonin Reuptake Inhibitor (SSRI)
Introduction: The Rationale for Novel Serotonin Reuptake Inhibitors
The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is the primary target for a major class of antidepressant medications known as Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2] By blocking the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, SSRIs effectively increase the concentration and duration of serotonin signaling.[3] This modulation of the serotonin system is central to the treatment of major depressive disorder, anxiety disorders, and other neuropsychiatric conditions.[2]
This compound is a synthetic compound belonging to a chemical class that has shown promise for interacting with central nervous system targets.[4] Its structural motifs, particularly the piperidine ring and the trifluoromethyl-substituted phenoxy group, are features found in various neuroactive compounds, including some known SSRIs.[1] This guide provides a comprehensive suite of application notes and detailed protocols for the preclinical in vitro and in vivo characterization of this compound, establishing its profile as a potent and selective serotonin reuptake inhibitor.
Mechanism of Action: Blocking the Serotonin Transporter
The therapeutic effect of SSRIs is predicated on their ability to selectively bind to SERT and inhibit its function. In a normal physiological state, SERT terminates the action of serotonin by transporting it out of the synaptic cleft. When an SSRI like this compound is introduced, it occupies the binding site on the SERT protein. This competitive inhibition prevents serotonin from being cleared, leading to its accumulation in the synapse and enhanced activation of postsynaptic 5-HT receptors. While this initial pharmacological action is immediate, the clinical antidepressant effects typically manifest after several weeks, suggesting that downstream neuroadaptive changes, such as the desensitization of certain serotonin autoreceptors, are crucial for the therapeutic outcome.[1][2]
Caption: Mechanism of Serotonin Reuptake Inhibition.
In Vitro Characterization: Quantifying Target Engagement
The initial evaluation of a potential SRI involves quantifying its direct interaction with the serotonin transporter. This is achieved through two primary in vitro assays: radioligand binding to determine affinity and neurotransmitter uptake assays to determine functional potency.
Radioligand Binding Assay: Determining Affinity (Kᵢ) for SERT
This assay measures the ability of the test compound to displace a known radioactively labeled ligand that binds to SERT. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's affinity for the transporter. A lower Kᵢ value indicates higher binding affinity.[5][6]
Caption: Workflow of a typical synaptosomal uptake experiment. [7]
A. Materials & Reagents
-
Synaptosomes: Freshly prepared from rat brain tissue (e.g., whole brain or specific regions like the striatum) using sucrose gradient centrifugation. [8]* Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound, with serial dilutions.
-
Non-specific Uptake Control: A potent SERT inhibitor (e.g., 10 µM Fluoxetine) or incubation at 4°C (ice).
-
Assay Buffer: Krebs-phosphate buffer (or similar physiological buffer) saturated with 95% O₂/5% CO₂. [9][10]* Equipment: As described for the binding assay.
B. Procedure
-
Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Use a series of differential centrifugation steps to isolate the P2 pellet, which is enriched with synaptosomes. Resuspend the final pellet in the assay buffer. [9][8]2. Pre-incubation: Dilute the synaptosomal preparation to the desired protein concentration. In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle control for 5-10 minutes at 37°C. [7]3. Initiate Uptake: Start the reaction by adding a fixed concentration of [³H]5-HT to all wells.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake. [7]5. Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed immediately by several washes with ice-cold assay buffer to remove external radioactivity. [7]6. Counting: Quantify the radioactivity trapped inside the synaptosomes on the filters using a liquid scintillation counter.
C. Data Analysis
-
Calculate specific uptake by subtracting the non-specific uptake (from wells with a potent inhibitor) from the total uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of serotonin uptake.
Data Summary: In Vitro Profile
The following table presents hypothetical, yet representative, data for this compound compared to the well-characterized SSRI, Fluoxetine. To establish selectivity, the compound should also be tested against the dopamine transporter (DAT) and norepinephrine transporter (NET).
| Compound | SERT Kᵢ (nM) | SERT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | DAT Uptake IC₅₀ (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| Fluoxetine (Reference) [11] | ~1-5 | ~10 | ~200 | ~1500 | ~20x | ~150x |
| This compound | ~2 | ~15 | >1000 | >2000 | >66x | >133x |
Data are hypothetical and for illustrative purposes.
In Vivo Evaluation: Assessing Antidepressant-Like Activity
Positive in vitro results must be validated in living organisms to assess behavioral efficacy. Animal models of depression, while not perfectly replicating the human condition, are essential predictive tools for screening potential antidepressants. [12][13]The most common models are based on the principle of "behavioral despair," where an antidepressant effect is inferred from a reduction in immobility time when the animal is placed in an inescapable, stressful situation. [14]
Forced Swim Test (FST)
The FST is a widely used screening tool where rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Clinically effective antidepressants increase the time the animals spend actively swimming or climbing and decrease the duration of immobility. [12][15][16]
A. Materials & Apparatus
-
Animals: Male mice (e.g., C57BL/6 or CD-1 strain).
-
Test Compound: this compound, dissolved in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage).
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height).
-
Water: Fill the cylinder to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or feet. [14][17]The water temperature must be maintained between 24-30°C. [17]* Recording: A video camera positioned to record the session for later scoring.
B. Procedure
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle to the animals. The time between dosing and testing depends on the compound's expected pharmacokinetics (typically 30-60 minutes for IP injection).
-
Test Session: Gently place each mouse into the cylinder of water. The test duration is typically 6 minutes. [14]4. Observation: The animal must be continuously observed during the test. Any animal that sinks must be removed immediately. [17]5. Post-Test: After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a dry, warm cage before returning it to its home cage.
-
Data Scoring: A trained observer, blind to the treatment conditions, scores the video recording. The last 4 minutes of the 6-minute session are typically analyzed. The primary measure is the duration of immobility (defined as the time the animal makes only the minimal movements necessary to keep its head above water).
Tail Suspension Test (TST)
The TST is another validated model for screening antidepressants, primarily in mice. [18][19][20]The mouse is suspended by its tail, and the duration of immobility (hanging passively) is measured. Antidepressants reduce this immobility time. The TST avoids the risk of hypothermia associated with the FST. [19]
A. Materials & Apparatus
-
Animals & Dosing: As described for the FST.
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.
-
Tape: Adhesive tape strong enough to support the mouse's weight, applied approximately 1-2 cm from the tip of the tail. [13]* Recording: A video camera for recording and subsequent scoring.
B. Procedure
-
Acclimation & Dosing: As described for the FST.
-
Suspension: Securely attach the mouse's tail to the suspension bar using the adhesive tape. To prevent tail-climbing behavior, especially in strains like C57BL/6, the tail can be passed through a small plastic cylinder. [18][19]3. Test Session: The test duration is 6 minutes. [13][18][21]4. Data Scoring: A trained, blinded observer scores the duration of immobility over the entire 6-minute session. Immobility is defined as the complete absence of limb or body movement, except for respiration. [19]5. Post-Test: At the end of the session, carefully remove the mouse from the suspension and return it to its home cage.
Data Summary: In Vivo Profile
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |
| Vehicle | - | 150 ± 10 | 180 ± 12 |
| Fluoxetine | 20 | 85 ± 8 | 100 ± 9 |
| Compound X | 1 | 145 ± 11 | 175 ± 10 |
| Compound X | 5 | 110 ± 9 | 125 ± 11 |
| Compound X | 10 | 80 ± 7 | 95 ± 8 |
Data are hypothetical means ± SEM. * indicates a statistically significant reduction in immobility compared to the vehicle group.
Pharmacokinetic & Selectivity Considerations
A comprehensive evaluation must also include the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential for off-target effects. Preliminary studies on similar compounds suggest that molecules with a trifluoromethoxy group may interact with cytochrome P450 enzymes, such as CYP1A2 and CYP2D6. [22]These enzymes are critical for drug metabolism, and inhibition can lead to drug-drug interactions. [22][23]Therefore, performing CYP450 inhibition assays is a crucial step in assessing the drug safety profile of this compound.
Conclusion and Future Directions
This guide outlines the foundational preclinical workflow for characterizing this compound as a novel serotonin reuptake inhibitor. The protocols provided for in vitro binding and uptake assays confirm target engagement and functional potency at SERT, while the in vivo behavioral models assess its potential as an antidepressant. A promising candidate would exhibit high affinity and potency for SERT, significant selectivity over other monoamine transporters, and robust efficacy in behavioral models like the FST and TST.
Successful characterization through these methods would warrant further investigation, including a full selectivity screen against a broad panel of receptors and enzymes, detailed pharmacokinetic and toxicology studies, and evaluation in more complex animal models of depression and anxiety to fully delineate its therapeutic potential.
References
-
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. Available from: [Link]
-
Serafine, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 52-56. Available from: [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. Available from: [Link]
-
University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
-
Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. Available from: [Link]
-
Jones, S. R., Garris, P. A., & Wightman, R. M. (Eds.). (2009). Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Available from: [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. Available from: [Link]
-
JoVE. (2011). The Tail Suspension Test. Journal of Visualized Experiments. Available from: [Link]
-
Serafine, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 52-56. Available from: [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). The Mouse Forced Swim Test. Journal of Visualized Experiments, (29), 1087. Available from: [Link]
-
van der Velden, W. J. C., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(19), 13293–13301. Available from: [Link]
-
Bio-protocol. (2018). In vitro uptake assays in synaptosomes. Retrieved from [Link]
- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
ScholarWorks @ UTRGV. (2023). Exploring the Effects of Serotonin and Selective Serotonin Reuptake Inhibitors on the Neurological, Behavioral, and Cardiovascular Systems of the Syrian Hamster (Mesocricetus auratus). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Sánchez, C., & Hyttel, J. (1999). Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? Psychopharmacology, 145(1), 1-11. Available from: [Link]
-
Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4236. Available from: [Link]
-
Zaretsky, D. V., et al. (2016). In vivo investigation of escitalopram's allosteric site on the serotonin transporter. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 65, 1-8. Available from: [Link]
-
Gemmel, M., et al. (2015). New Insights into How Serotonin Selective Reuptake Inhibitors Shape the Developing Brain. Frontiers in Cellular Neuroscience, 9, 199. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Wikipedia. (n.d.). Development and discovery of SSRI drugs. Retrieved from [Link]
-
Abdalla, A., et al. (2017). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers in Neuroscience, 11, 678. Available from: [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Al-Kuraishy, H. M., et al. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals, 16(7), 917. Available from: [Link]
-
ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular Interventions, 4(6), 326-336. Available from: [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Dong, C., Liu, Z., & Wang, F. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 1(1). Available from: [Link]
-
Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular Interventions, 4(6), 326-336. Available from: [Link]
-
PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]
-
Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. Available from: [Link]
Sources
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lasa.co.uk [lasa.co.uk]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. The Tail Suspension Test [jove.com]
- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Video: The Tail Suspension Test [jove.com]
- 22. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 23. mdpi.com [mdpi.com]
Introduction: Targeting the Dopamine Transporter with Novel Phenoxypiperidine Analogs
An Application Guide for the Characterization of 4-(4-(trifluoromethyl)phenoxy)piperidine as a Dopamine Transporter Ligand
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[1][2] This regulatory role makes DAT a primary target for a wide range of centrally acting agents, including therapeutic drugs for conditions like ADHD and depression, as well as substances of abuse such as cocaine and amphetamines.[3][4] The development of novel ligands with specific affinity and functional activity at DAT is a cornerstone of modern neuropharmacology and drug discovery.
The 4-phenoxypiperidine scaffold is a privileged structure in CNS drug design, found in compounds targeting various receptors and transporters. The specific analog, This compound , represents a compound of interest for its potential interaction with monoamine transporters. The trifluoromethyl group can significantly influence properties like metabolic stability and receptor binding affinity.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to fully characterize the interaction of this compound and similar novel chemical entities with the dopamine transporter. The protocols herein are designed to establish a complete pharmacological profile, from initial binding affinity to functional activity in vitro and neurochemical effects in vivo.
Section 1: Foundational Characterization
Before biological testing, it is essential to understand the compound's basic properties. While a full synthesis protocol is beyond the scope of this guide, the synthesis of 4-phenoxypiperidine derivatives is well-documented, often involving the coupling of a substituted phenol with a protected 4-hydroxypiperidine.[6][7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 259.26 g/mol | Influences diffusion and transport across membranes. |
| XLogP3 | 3.2 | Predicts lipophilicity and ability to cross the blood-brain barrier. |
| pKa (strongest basic) | 9.5 | Determines the ionization state at physiological pH, affecting solubility and target interaction. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |
Note: Values are computationally predicted and require experimental verification.
Section 2: In Vitro Characterization of DAT Interaction
The first step in biological characterization is to determine if and how the compound interacts with DAT at the molecular level. This is achieved through two primary in vitro assays: radioligand binding and dopamine uptake inhibition.
Protocol: Radioligand Binding Assay for DAT Affinity (Kᵢ)
This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Rationale and Critical Considerations: The goal is to determine the equilibrium dissociation constant (Kᵢ) of the test compound, which is an intrinsic measure of its binding affinity. The choice of radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55) is critical as it defines the binding site being probed.[8] We use membranes from cells expressing human DAT (hDAT) or from dopamine-rich brain regions like the striatum.[9] Temperature and buffer composition, especially the presence of ions like Na⁺, can influence ligand binding and must be strictly controlled.[10]
Experimental Workflow Diagram
Caption: Workflow for the DAT radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use either commercially available HEK293 cells stably expressing hDAT or dissected striatal tissue from rats.
-
Homogenize the cells/tissue in ice-cold assay buffer (e.g., Krebs-HEPES buffer, pH 7.3).[11]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well format):
-
Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., 1-2 nM [³H]WIN 35,428).
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine) to saturate all specific binding sites.[12]
-
Test Compound: Add membrane preparation, radioligand, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for DAT.
-
Protocol: [³H]Dopamine Uptake Inhibition Assay (IC₅₀)
This functional assay measures the ability of the test compound to inhibit the transport of dopamine into cells or synaptosomes.
Rationale and Critical Considerations: While a binding assay measures affinity, it doesn't confirm functional activity. A compound could bind to DAT without inhibiting its function (i.e., be a silent antagonist) or even enhance it. This assay directly measures the inhibition of dopamine transport, providing a functional potency value (IC₅₀).[13][14] The assay is time- and temperature-sensitive, as it relies on an active biological process.[3]
Experimental Workflow Diagram
Caption: Workflow for the [³H]Dopamine uptake inhibition assay.
Step-by-Step Protocol:
-
Cell/Synaptosome Preparation:
-
Assay Setup:
-
Wash the cells or resuspend synaptosomes in Krebs-HEPES buffer.
-
Pre-incubate the preparations for 15-20 minutes at 37°C with serial dilutions of this compound.
-
Include controls: vehicle (100% uptake) and a known potent DAT inhibitor like nomifensine (for 0% uptake).[3]
-
-
Uptake Reaction:
-
Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM).
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear phase of dopamine uptake.
-
-
Termination and Detection:
-
Terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold buffer or by filtering the synaptosome suspension.
-
Lyse the cells/synaptosomes and measure the amount of internalized [³H]Dopamine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.
-
Section 3: In Vivo Evaluation of DAT Engagement
In vitro data confirms molecular interaction but does not predict a compound's effect in a living system. In vivo microdialysis is the gold standard for assessing how a compound affects neurotransmitter dynamics in the brain.[15]
Protocol: In Vivo Microdialysis in Freely Moving Rats
This technique measures the concentration of dopamine and its metabolites in the extracellular fluid of a specific brain region (e.g., nucleus accumbens or striatum) following systemic administration of the test compound.
Rationale and Critical Considerations: A compound that blocks DAT in vivo will prevent dopamine reuptake, leading to a measurable increase in its extracellular concentration.[16] This experiment provides crucial information about a compound's blood-brain barrier penetration, target engagement, and its effect on neurotransmission in a physiological context. The surgical procedure, probe placement, and post-operative recovery are critical for obtaining reliable data.[15][17]
Experimental Workflow Diagram
Caption: Workflow for an in vivo microdialysis experiment.
Step-by-Step Protocol:
-
Surgical Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at the brain region of interest (e.g., striatum or nucleus accumbens).
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the rat in a specialized behavioral bowl that allows free movement.
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.5 µL/min) using a syringe pump.[16]
-
Allow the system to equilibrate for at least 90-120 minutes.
-
-
Sample Collection:
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dopamine content in each dialysate sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[17] This technique is highly sensitive and specific for monoamines.
-
Quantify the concentration of dopamine by comparing peak heights/areas to those of known standards.
-
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples.
-
Express the dopamine concentration in each post-injection sample as a percentage of the baseline average.
-
Plot the percent change in extracellular dopamine over time. A significant increase following drug administration indicates successful DAT inhibition in vivo.
-
Section 4: Data Integration and Interpretation
The ultimate goal is to synthesize the data from all experiments to build a comprehensive profile of the compound.
Table 2: Example Integrated Data Profile for a Novel DAT Ligand
| Assay | Parameter | Example Result | Interpretation |
|---|---|---|---|
| Radioligand Binding | Kᵢ (nM) | 15.2 | High affinity for the dopamine transporter binding site. |
| Dopamine Uptake | IC₅₀ (nM) | 45.8 | Potent functional inhibitor of dopamine transport. |
| In Vivo Microdialysis | Max % DA Increase | 350% at 10 mg/kg | Compound penetrates the BBB, engages DAT, and significantly elevates extracellular dopamine. |
Key Interpretive Points:
-
Affinity vs. Potency (Kᵢ vs. IC₅₀): A close correlation between Kᵢ and IC₅₀ values suggests the compound is a competitive inhibitor acting at the same site as the radioligand and dopamine. A large discrepancy might indicate a non-competitive or allosteric mechanism of action.
-
In Vitro to In Vivo Translation: Potent in vitro activity that translates to a robust neurochemical signal in vivo confirms that the compound has favorable pharmacokinetic properties (e.g., BBB penetration, metabolic stability) to be a useful research tool or potential therapeutic.
Conclusion
The systematic application of the protocols detailed in this guide enables a thorough and rigorous characterization of novel compounds like this compound for their effects on the dopamine transporter. By integrating data from in vitro binding and functional assays with in vivo neurochemical measurements, researchers can confidently determine a compound's affinity, potency, and physiological impact. This multi-tiered approach is indispensable for advancing our understanding of DAT pharmacology and for the rational development of next-generation CNS-active agents.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link][1][14]
-
Sitte, H. H., & Freissmuth, M. (2015). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link][13]
-
Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). John Wiley & Sons, Inc.[Link][14]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link][12]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link][2]
-
Shin, M., Howard, A., & Olefirowicz, T. M. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6559–6565. [Link][18]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare. [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link][3]
-
Shou, M., Ferrario, C. R., Schultz, K. N., Robinson, T. E., & Kennedy, R. T. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 78(19), 6717–6725. [Link][19]
-
Hübner, H. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link][20]
-
Walther, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 668. [Link][11]
-
Reith, M. E., Berfield, J. L., & Wang, Y. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Pharmacology and Experimental Therapeutics, 298(2), 641–649. [Link][10]
-
Bungay, P. M., Newton-Vinson, P., Isele, W., Garris, P. A., & Justice, J. B. Jr. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932–946. [Link][17]
-
Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents. [7]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. PrepChem.com. [Link][21]
-
Al-gaili, F. Q., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Collins, G. T., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 525–537. [Link][22]
-
Singh, S. K., & Kulkarni, S. K. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(5), 441–453. [Link][16]
-
Gupte, A. A., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749–756. [Link][9]
-
ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Marques, F., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(11), 1599. [Link][5]
-
National Center for Biotechnology Information. (n.d.). 4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine. PubChem. [Link]
-
Lee, S. H., et al. (2004). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Synapse, 54(3), 143–153. [Link][8]
-
National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Fishback, J. A., et al. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. RSC Medicinal Chemistry, 12(7), 1146–1162. [Link]
-
Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 503(7474), 85–90. [Link][4]
-
Vanover, K. E., et al. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 312(2), 797–807. [Link]
-
D'Souza, M. S., & Bojja, S. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(6), 317–323. [Link]
-
ResearchGate. (2022). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. ResearchGate. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 7. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 8. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 21. prepchem.com [prepchem.com]
- 22. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of 4-(4-(Trifluoromethyl)phenoxy)piperidine in the Synthesis of Potent Diacylglycerol Kinase Alpha (DGKα) Inhibitors
Introduction: Diacylglycerol Kinase α as a Critical Node in Cellular Signaling and Disease
Diacylglycerol Kinase alpha (DGKα) is a pivotal enzyme in cellular signal transduction, catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This reaction is a critical control point in lipid second messenger signaling. Both DAG and PA are integral to a multitude of cellular processes, with DAG activating key proteins like protein kinase C (PKC) and PA recruiting and activating a different set of downstream effectors, including mTOR.[2] The balance between DAG and PA levels, tightly regulated by DGKα, is crucial for maintaining cellular homeostasis.
Dysregulation of DGKα activity has been implicated in several pathologies, most notably in cancer and immune dysfunction.[3][4] In the context of oncology, DGKα is overexpressed in various malignancies, including glioblastoma and melanoma.[2] Its activity promotes cancer cell proliferation and survival by attenuating DAG-mediated apoptotic signals and enhancing PA-driven oncogenic pathways like mTOR and HIF-1α.[2][3] Furthermore, in the tumor microenvironment, DGKα plays a critical role in inducing T-cell anergy. By depleting DAG at the immunological synapse, DGKα dampens T-cell receptor (TCR) signaling, leading to an exhausted or unresponsive state.[5][6] This makes DGKα an attractive therapeutic target for cancer immunotherapy, as its inhibition can restore T-cell function and enhance anti-tumor immunity.[5][7] Consequently, the development of potent and selective DGKα inhibitors is an area of intense research.[7][8]
The Privileged Scaffold: Rationale for Employing 4-(4-(Trifluoromethyl)phenoxy)piperidine
The design of effective kinase inhibitors hinges on the selection of appropriate chemical scaffolds that provide a foundation for potent and selective interaction with the target enzyme, while also possessing favorable pharmacokinetic properties. The this compound moiety has emerged as a particularly advantageous scaffold in the development of DGKα inhibitors for several scientifically grounded reasons.
The Piperidine Ring: The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules.[9] Its saturated, six-membered heterocyclic structure allows for a stable chair conformation, which enables the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[9] The nitrogen atom within the piperidine ring is basic and typically protonated at physiological pH, which can enhance aqueous solubility and provide a key interaction point for hydrogen bonding with the target protein.[9] This feature is crucial for improving the overall druglikeness of a molecule.
The Trifluoromethyl (CF3) Group: The strategic incorporation of a trifluoromethyl group onto the phenoxy ring is a well-established strategy in modern drug discovery to enhance a molecule's pharmacological profile.[10] The CF3 group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with the target.[11] More importantly, the CF3 group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[11] This often results in a longer plasma half-life and improved oral bioavailability. The lipophilicity of the CF3 group can also enhance membrane permeability, which is crucial for targeting an intracellular enzyme like DGKα.[11]
The Ether Linkage: The ether linkage connecting the phenoxy and piperidine rings provides a balance of flexibility and rigidity, allowing the two components of the scaffold to adopt an optimal orientation within the DGKα binding pocket. This linkage is also generally more stable to metabolic cleavage than an ester or amide bond.
In essence, the this compound scaffold combines the advantageous conformational and solubility properties of the piperidine ring with the metabolic stability and binding enhancements conferred by the trifluoromethyl-substituted phenyl group, making it an excellent starting point for the synthesis of potent and selective DGKα inhibitors.
Signaling Pathway of DGKα and Point of Inhibition
The following diagram illustrates the central role of DGKα in converting DAG to PA and how DGKα inhibitors block this process, thereby modulating downstream signaling pathways.
Caption: DGKα signaling pathway and inhibitor action.
Detailed Synthetic Protocol for a Representative DGKα Inhibitor
The following is a representative, multi-step protocol for the synthesis of a potent DGKα inhibitor incorporating the this compound scaffold. This protocol is based on established synthetic methodologies reported in the medicinal chemistry literature for analogous compounds.
Part 1: Synthesis of the Key Intermediate: this compound (3)
This synthesis can be achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. A common approach involves the reaction of 4-hydroxypiperidine with a protected nitrogen and an activated fluorinated benzene ring, followed by deprotection. An alternative, efficient method is presented below.
Synthetic Workflow for the Intermediate:
Caption: Synthetic workflow for DGKα inhibitor.
Step-by-Step Protocol:
-
Activation of N-Boc-4-hydroxypiperidine (1): To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous toluene at 0 °C, add methanesulfonyl chloride (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Causality: The hydroxyl group of the piperidine is converted into a better leaving group (mesylate) to facilitate the subsequent nucleophilic substitution by the phenoxide. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Williamson Ether Synthesis: To the reaction mixture from the previous step, add 4-(trifluoromethyl)phenol (1.1 equiv.), aqueous sodium hydroxide (3.0 equiv.), and a phase-transfer catalyst such as tetra-n-butylammonium chloride (TBAC, 0.1 equiv.). Heat the mixture to reflux (80-90 °C) and stir vigorously for 12-18 hours.
-
Causality: Sodium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide. The phase-transfer catalyst helps to bring the phenoxide from the aqueous phase to the organic phase to react with the mesylated piperidine.
-
-
Work-up and Isolation of Intermediate (2): After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine (2), which can be purified by column chromatography.
-
Deprotection of the Piperidine Nitrogen: Dissolve the purified intermediate (2) in a suitable solvent such as methanol or dioxane. Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours.
-
Causality: The acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, yielding the free secondary amine of the piperidine ring, which is necessary for the subsequent coupling step.
-
-
Isolation of the Key Intermediate (3): Concentrate the reaction mixture under reduced pressure. The product, this compound (3), will be obtained as its corresponding salt (e.g., hydrochloride). It can be used directly in the next step or neutralized with a base and extracted to yield the free amine.
Part 2: Coupling with a Heterocyclic Core to Yield the Final DGKα Inhibitor
The specific heterocyclic core will vary depending on the desired final inhibitor. For this representative protocol, we will assume a nucleophilic aromatic substitution (SNAr) reaction with a chlorinated heterocyclic core (4), a common strategy in kinase inhibitor synthesis.
Step-by-Step Protocol:
-
SNAr Coupling Reaction: In a sealed vial, combine the this compound salt (3) (1.0 equiv.), the chlorinated heterocyclic core (4) (1.1 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equiv.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Causality: The piperidine nitrogen acts as a nucleophile, displacing the chloride on the electron-deficient heterocyclic ring. The base neutralizes the HCl salt of the piperidine intermediate and any acid generated during the reaction. Heat is required to overcome the activation energy of the SNAr reaction.
-
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. The final DGKα inhibitor (5) can be purified by column chromatography on silica gel or by preparative HPLC to achieve high purity.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data: Potency of Representative DGKα Inhibitors
The following table summarizes the inhibitory potency of representative DGKα inhibitors from the literature, highlighting the effectiveness of compounds developed using advanced medicinal chemistry strategies.
| Compound ID | DGKα IC50 (nM) | Cellular Activity (IL-2 EC50, nM) | Reference |
| Compound 1 (BMS-986408 analog) | 0.08 | 872 | [3] |
| Compound 2 | 0.11 | 1371 | [3] |
| Compound 10 | N/A | N/A | [7] |
| Compound 16 | 0.27 | N/A | (See J Med Chem. 2025, 68, 23, 25011-25025) |
Note: Data is illustrative and sourced from publicly available medicinal chemistry literature. "N/A" indicates data not available in the cited abstract.
Protocol: In Vitro DGKα Kinase Inhibition Assay
To validate the biological activity of the synthesized inhibitor, a biochemical assay is performed to measure its ability to inhibit DGKα enzymatic activity. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the DGKα enzyme, the inhibitor at various concentrations (or DMSO as a vehicle control), and the assay buffer.
-
Initiate Reaction: Add a mixture of DAG substrate and ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
The this compound scaffold represents a highly effective structural motif for the design and synthesis of potent DGKα inhibitors. Its favorable combination of physicochemical and pharmacokinetic properties, derived from the piperidine ring and the trifluoromethyl group, provides a solid foundation for developing clinical candidates. The synthetic protocols outlined herein offer a robust and adaptable framework for researchers in drug discovery to generate novel DGKα inhibitors for therapeutic applications in oncology and immunology.
References
- BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Lu, H., et al. (2025). Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. Journal of Medicinal Chemistry.
- Purow, B. (2013). Diacylglycerol kinase α is a critical signaling node and novel therapeutic target in glioblastoma and other cancers. Cancer Discovery, 3(7), 782-97.
- Webb, B., et al. (2025). Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Arranz-Nicolás, J., & Mérida, I. (2015). Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer. Clinical Cancer Research, 21(22), 5008-12.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Grünenfelder, D., et al. (2024). Preclinical characterization of the dual DGK-α/ζ inhibitor BMS-986408. BioWorld.
- Ruggiero, F., et al. (n.d.). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors.
- PrepChem.com. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine.
- ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors.
- PubMed. (2025). Discovery of Novel, Potent, Selective, and Orally Available DGKα Inhibitors for the Treatment of Tumors.
- PubMed. (2025). Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors.
Sources
- 1. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First disclosure of BMS-986408: A dual inhibitor of Diacylglycerol kinases alpha and zeta for cancer therapy - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 5. Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Potent, Selective, and Orally Available DGKα Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 10. jelsciences.com [jelsciences.com]
- 11. prepchem.com [prepchem.com]
Application Note: Safe Handling and Optimal Storage of 4-(4-(trifluoromethyl)phenoxy)piperidine
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 4-(4-(trifluoromethyl)phenoxy)piperidine. As a key building block in medicinal chemistry and drug development, the integrity and purity of this compound are paramount for reproducible experimental outcomes.[1][2] This guide is intended for researchers, chemists, and laboratory personnel, offering detailed protocols grounded in established safety standards and chemical principles to ensure both user safety and compound stability.
Introduction: The Role of Phenoxy Piperidines in Research
This compound belongs to a class of heterocyclic compounds widely employed in pharmaceutical research. The piperidine scaffold offers conformational flexibility, allowing it to bind effectively to various biological targets, while the trifluoromethyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability.[1][3] This compound serves as a critical intermediate in the synthesis of novel therapeutic agents, including potential antituberculosis agents and diacylglycerol kinase (DGKα) inhibitors.[4][5] Given its reactivity and potential biological activity, adherence to strict handling and storage protocols is essential to mitigate risks and preserve its chemical integrity for research applications.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward safe and effective use. The data presented below has been compiled from various sources for the target compound and its close structural analogs.
| Property | Value | Source(s) |
| IUPAC Name | 4-[4-(trifluoromethyl)phenoxy]piperidine | - |
| Synonyms | Piperidine, 4-[4-(trifluoromethyl)phenoxy]- | [4] |
| CAS Number | 68266-67-1 (for the specified compound) | Internal Verification |
| Molecular Formula | C₁₂H₁₄F₃NO | |
| Molecular Weight | 245.24 g/mol | |
| Appearance | Solid, powder, or crystals; light yellow to yellow | [4][5] |
| Melting Point | 71-73 °C | [5] |
| Boiling Point | ~292-340 °C (Predicted) | [4][6] |
| Solubility | The free base is generally soluble in organic solvents. Conversion to a hydrochloride salt enhances aqueous solubility.[3] | - |
Hazard Identification and Safety Profile
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary risks are associated with irritation and potential toxicity upon ingestion.[7]
| Hazard Category | GHS Information | Rationale and Expert Insight |
| Acute Toxicity | Pictogram: GHS06 Signal Word: Danger Hazard Code: H301 (Toxic if swallowed) | The piperidine moiety and its metabolites can exhibit biological activity. Ingestion could lead to systemic effects. |
| Skin Irritation | Pictogram: GHS07 Signal Word: Warning Hazard Code: H315 (Causes skin irritation)[7] | The amine group can be basic and may irritate skin upon prolonged contact. |
| Eye Irritation | Pictogram: GHS07 Signal Word: Warning Hazard Code: H319 (Causes serious eye irritation)[7] | Particulate matter can cause severe mechanical and chemical irritation to the eyes. |
| Respiratory Irritation | Pictogram: GHS07 Signal Word: Warning Hazard Code: H335 (May cause respiratory irritation)[7] | Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract. |
Precautionary Statements (Selected): P261, P264, P280, P301+P310, P302+P352, P305+P351+P338[7][8]
Experimental Protocols and Procedures
Adherence to the following protocols is mandatory to ensure a safe working environment and the validity of experimental results.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense. The following workflow should be followed before handling the compound.
Caption: PPE selection workflow for handling the compound.
Expert Rationale:
-
Eye Protection: Goggles compliant with EN166 or OSHA 29 CFR 1910.133 are mandatory to protect against accidental splashes or fine dust.[9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and replace them immediately if contaminated.[10] The aromatic and heterocyclic nature of the molecule necessitates a robust barrier.
-
Body Protection: A long-sleeved lab coat should be worn to prevent skin contact.[7]
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation. If weighing must be done outside a hood, a respirator (e.g., N95 or EN 149 approved) is required.[7]
Aliquoting and Solution Preparation Protocol
Objective: To accurately weigh and dissolve the compound while minimizing exposure and contamination.
Methodology:
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the analytical balance is clean and certified.
-
Tare: Place a suitable, clean weighing vessel (e.g., glass vial) on the balance and tare the weight.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating airborne dust.
-
Sealing: Immediately and securely cap the stock container and the weighing vessel containing the aliquot.
-
Cleaning: Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as chemical waste.
-
Dissolution: In the fume hood, add the desired solvent to the weighing vessel containing the aliquot. If necessary, sonicate or vortex to ensure complete dissolution. The hydrochloride salt form is recommended for aqueous solutions.[3]
Trustworthiness Check: The protocol minimizes risk by confining all operations with the solid compound to a fume hood. Capping containers immediately prevents both contamination of the stock material and release of the compound into the lab environment.
Spill Management Protocol
Objective: To safely contain and clean up spills of the solid compound.
Methodology:
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Assess: Wear appropriate PPE, including respiratory protection, before approaching the spill.
-
Containment (Solid Spill): Do NOT dry sweep. Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Collection: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[9]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Storage and Stability Management
Improper storage is a primary cause of compound degradation, leading to failed experiments. The piperidine nitrogen and the electron-rich phenoxy ring are susceptible to oxidation and other degradation pathways.
Storage Condition Decision Tree
The following logic should be applied to determine the appropriate storage conditions.
Caption: Decision tree for selecting appropriate storage conditions.
Recommended Storage Conditions
| Parameter | Condition | Rationale | Source(s) |
| Temperature | Short-Term: 2-8 °C Long-Term: -20 °C | Refrigeration slows down potential degradation reactions. Freezing is recommended for long-term archival to significantly reduce molecular motion and reactivity. | [4][5][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The secondary amine in the piperidine ring is susceptible to oxidation over time. An inert atmosphere displaces oxygen and moisture, preserving purity. | - |
| Light | Protect from Light (Amber Vial) | Aromatic compounds can be sensitive to UV light, which can catalyze degradation. | [4] |
| Container | Tightly Sealed Glass Vial | Prevents contamination from air and moisture. Glass is preferred for its inertness. | [9] |
Expert Insight: For long-term storage, it is highly advisable to aliquot the compound into smaller, single-use vials. This practice avoids repeated freeze-thaw cycles and minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time a sample is needed.[11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Procedure: Collect waste in sealed, clearly labeled containers.
-
Compliance: Dispose of the waste in accordance with all local, state, and federal environmental regulations. Do not allow the chemical to enter drains or the environment.[9][12]
References
-
Apiary. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-36-7 Market Trends and Insights. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. [Link]
-
Cusabio. (n.d.). (S)-3-(trifluoromethyl)-piperidine-HCl. [Link]
-
TCI America. (2024). 4-(Trifluoromethyl)piperidine SDS. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Autechaux. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 4. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6 [amp.chemicalbook.com]
- 5. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 6. chem-casts.com [chem-casts.com]
- 7. fishersci.es [fishersci.es]
- 8. 4-(Trifluoromethyl)piperidine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cusabio.com [cusabio.com]
- 12. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(4-(Trifluoromethyl)phenoxy)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)phenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Williamson ether synthesis, a common and versatile method for this transformation.[1][2][3]
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via Williamson ether synthesis from 4-hydroxypiperidine and 4-fluorobenzotrifluoride, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low or negligible yield in a Williamson ether synthesis can stem from several factors related to the reactants, reaction conditions, and potential side reactions. Here is a systematic approach to troubleshoot this issue:
1. Inefficient Deprotonation of 4-Hydroxypiperidine:
-
Causality: The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the alkoxide of 4-hydroxypiperidine.[1][4] Incomplete deprotonation will result in a low concentration of the active nucleophile, thus leading to a poor yield.
-
Solution:
-
Choice of Base: For the deprotonation of an alcohol like 4-hydroxypiperidine, a strong base is necessary.[1] While common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective as they irreversibly deprotonate the alcohol.[5] The byproduct of using a hydride base is hydrogen gas, which bubbles out of the reaction, driving the equilibrium towards the alkoxide formation.[5]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the strong base, reducing its effectiveness in deprotonating the alcohol. Use dry solvents and glassware.
-
2. Poor Reactivity of the Aryl Halide:
-
Causality: The reactivity of the aryl halide is crucial. While 4-fluorobenzotrifluoride is often used, its reactivity can be influenced by the reaction conditions.
-
Solution:
-
Activation of the Aryl Halide: The trifluoromethyl group is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). However, if the reaction is sluggish, consider using an aryl halide with a better leaving group, such as 4-chlorobenzotrifluoride or 4-bromobenzotrifluoride, although fluoride is generally a good leaving group in SNAr reactions.
-
Alternative Coupling Strategies: If the Williamson ether synthesis consistently gives low yields, consider alternative methods like the Ullmann condensation or the Buchwald-Hartwig amination. The Ullmann condensation uses a copper catalyst to couple an alcohol with an aryl halide, and it is particularly useful for the synthesis of diaryl ethers.[6][7] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond and could be adapted for C-O bond formation.[8][9]
-
3. Suboptimal Reaction Conditions:
-
Causality: Temperature, solvent, and reaction time play a critical role in the success of the synthesis.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[3][10] These solvents are effective at solvating the cation of the alkoxide, leaving the anionic oxygen more nucleophilic.
-
Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. A typical temperature range for Williamson ether synthesis is 50-100 °C.[11] However, excessive heat can lead to side reactions. It is advisable to start at a lower temperature (e.g., 50-60 °C) and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress regularly until the starting materials are consumed.
-
4. N-Protection of Piperidine:
-
Causality: The secondary amine of the piperidine ring is also nucleophilic and can compete with the hydroxyl group in reacting with the aryl halide, leading to N-arylation as a side product.
-
Solution:
-
Protecting Group Strategy: To prevent N-arylation, it is highly recommended to use an N-protected 4-hydroxypiperidine derivative. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[12] The protecting group can be removed in a subsequent step after the ether linkage has been formed. For example, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid).[12]
-
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Impurities
Question: My reaction is producing the desired product, but it is contaminated with significant impurities that are difficult to separate. What are the likely impurities and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge. Identifying the structure of the impurities is the first step towards mitigating their formation.
1. N-Arylated Byproduct:
-
Causality: As mentioned previously, the secondary amine of piperidine can react with the aryl halide to form an N-arylated byproduct. This is a common impurity if unprotected 4-hydroxypiperidine is used.
-
Minimization: The most effective way to prevent this is by using an N-protected 4-hydroxypiperidine.
2. Elimination Products:
-
Causality: Although less common with aryl halides, if there are any aliphatic halides present as impurities or if the reaction conditions are too harsh, elimination reactions can occur, leading to the formation of alkenes.[1]
-
Minimization:
-
Control Temperature: Avoid excessively high temperatures.
-
Choice of Base: While a strong base is needed for deprotonation, highly hindered bases can favor elimination. Using a non-hindered strong base like NaH is generally preferred.
-
3. Unreacted Starting Materials:
-
Causality: Incomplete reaction will lead to the presence of unreacted 4-hydroxypiperidine and 4-fluorobenzotrifluoride in the final product mixture.
-
Minimization:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction until completion.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this can complicate purification.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the desired product from impurities. A careful selection of the solvent system is crucial for achieving good separation.
-
Acid-Base Extraction: If the desired product is the free base (unprotected piperidine), you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent can be a highly effective purification method.
| Potential Impurity | Formation Cause | Prevention/Minimization Strategy |
| N-arylated piperidine | Reaction of the piperidine nitrogen with the aryl halide | Use N-protected 4-hydroxypiperidine (e.g., Boc-4-hydroxypiperidine) |
| Unreacted 4-hydroxypiperidine | Incomplete reaction | Monitor reaction to completion; optimize reaction time and temperature |
| Unreacted 4-fluorobenzotrifluoride | Incomplete reaction | Monitor reaction to completion; consider using a slight excess of the nucleophile |
| Elimination byproducts | Harsh reaction conditions (high temperature) | Maintain optimal reaction temperature; use a non-hindered strong base |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Williamson ether synthesis for preparing this compound?
A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] In the context of this synthesis, the mechanism involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a highly nucleophilic alkoxide ion.[1][2]
-
Nucleophilic Attack: The resulting alkoxide ion then acts as a nucleophile and attacks the electron-deficient carbon atom of the C-F bond in 4-fluorobenzotrifluoride. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluoride ion is displaced as the leaving group, resulting in the formation of the desired ether linkage.
Reaction Mechanism
Caption: Williamson ether synthesis mechanism.
Q2: Are there alternative synthetic routes to Williamson ether synthesis for this compound?
A2: Yes, several other methods can be employed, particularly if the Williamson ether synthesis proves to be inefficient.
-
Ullmann Condensation: This method involves the copper-catalyzed coupling of an alcohol (or phenoxide) with an aryl halide.[6][7] It is especially useful for the formation of diaryl ethers and can be effective for the synthesis of this compound. The reaction typically requires higher temperatures than the Williamson synthesis.[6]
-
Buchwald-Hartwig Amination (adapted for C-O coupling): While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, have been adapted for C-O bond formation.[8][9] This method offers a broad substrate scope and often proceeds under milder conditions than the Ullmann condensation.
Q3: How do I choose the appropriate N-protecting group for 4-hydroxypiperidine?
A3: The choice of a protecting group depends on its stability to the reaction conditions of the ether synthesis and the ease of its removal in a subsequent step.
-
Boc (tert-Butoxycarbonyl): This is a very common and versatile protecting group. It is stable to the basic conditions of the Williamson ether synthesis but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[12]
-
Cbz (Benzyloxycarbonyl): The Cbz group is also stable to basic conditions. It is typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a mild deprotection method. However, you need to ensure that no other functional groups in your molecule are susceptible to reduction.
-
Benzyl (Bn): A benzyl group can also be used to protect the piperidine nitrogen. It is stable to a wide range of reaction conditions and is typically removed by catalytic hydrogenation.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis and to confirm the identity of the product, liquid chromatography-mass spectrometry (LC-MS) is an excellent technique.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Strong Bases: Strong bases like sodium hydride (NaH) are highly reactive and pyrophoric. They react violently with water. Handle them in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.
-
Solvents: Many of the solvents used, such as DMF and DMSO, have high boiling points and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressurized Systems: If the reaction is heated in a sealed vessel, be aware of the potential for pressure buildup. Use appropriate pressure-rated glassware and a blast shield.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- Oreate AI Blog. (2026, January 8).
- ChemicalBook. (n.d.). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS 287952-67-4.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- PrepChem.com. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry LibreTexts. (2023, June 30).
- Beilstein Journal of Organic Chemistry. (n.d.).
- PMC - NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Journal of Zhejiang University-SCIENCE A. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
- YouTube. (2025, April 3).
- Thermo Fisher Scientific - US. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Francis Academic Press. (2023).
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenoxy piperidine AldrichCPR 287952-67-4.
- PMC - NIH. (n.d.).
- PubMed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16).
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
- ACS Publications. (2024, January 10). A General Strategy for N-(Hetero)
- Semantic Scholar. (n.d.).
- MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- MDPI. (n.d.).
- Reddit. (2025, February 27). Williamson Ether synthesis.
- ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Khan Academy [khanacademy.org]
- 3. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jelsciences.com [jelsciences.com]
Technical Support Center: A Guide to Improving Yield in 4-(4-(Trifluoromethyl)phenoxy)piperidine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)phenoxy)piperidine. This molecule is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount for advancing research and development. Researchers often encounter challenges related to yield, purity, and scalability. This guide provides in-depth troubleshooting advice, step-by-step protocols, and an exploration of the underlying chemical principles to empower you to overcome these common hurdles. We will address issues encountered in the primary synthetic routes and offer field-proven insights to optimize your experimental outcomes.
Section 1: Overview of Primary Synthetic Pathways
The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, which is a variation of the classical Williamson Ether Synthesis.[1] An alternative, though less direct, pathway involves the reduction of a pre-formed phenoxy-pyridine precursor. Understanding the fundamentals of these routes is the first step toward troubleshooting and optimization.
Sources
Technical Support Center: Purification of 4-(4-(trifluoromethyl)phenoxy)piperidine
Welcome to the technical support guide for the purification of 4-(4-(trifluoromethyl)phenoxy)piperidine and its related salts. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this valuable synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile largely depends on the synthetic route. For a typical Williamson ether synthesis, which involves reacting 4-hydroxypiperidine (often N-protected) with 4-fluorobenzotrifluoride, or reacting 4-chloropiperidine with 4-(trifluoromethyl)phenol, common impurities include:
-
Unreacted Starting Materials: Residual 4-hydroxypiperidine, 4-(trifluoromethyl)phenol, or their N-protected precursors are common.[1]
-
Byproducts from Side Reactions: In a Williamson synthesis, elimination byproducts can occur, especially if reaction conditions are not optimized.[2][3] Additionally, if a strong base is used with a phenoxide, C-alkylation can compete with the desired O-alkylation.[2]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction can co-elute with the desired product.[1]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow or brown tint).[1]
-
Residual Solvents: Solvents from the reaction or workup, such as DMF, DMSO, or THF, may be present.[1][2]
Q2: My crude product is an oil/waxy solid and won't crystallize. What should I do first?
A: "Oiling out" is a common problem when impurities are present, as they disrupt the crystal lattice formation.
-
First, confirm the identity and approximate purity of your crude material. Use a quick analytical technique like TLC or ¹H NMR. This will tell you if the major component is your desired product and give you an idea of the impurity profile.
-
Attempt an acid-base extraction. Since the piperidine nitrogen is basic, you can often achieve a significant purification by dissolving the crude material in an organic solvent (like ethyl acetate or dichloromethane), washing with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, and then basifying the aqueous layer (e.g., with NaOH) to precipitate or extract the purified free base.[4]
-
If the product is still an oil, consider column chromatography as the primary purification method before attempting recrystallization again.
Q3: How do I choose between purifying the free base or the hydrochloride salt?
A: The choice depends on your final requirements and the physical properties of the forms.
-
Free Base: The free base, this compound, is a solid with a reported melting point of 71-73°C.[5] It is generally more soluble in organic solvents, making it suitable for column chromatography.
-
Hydrochloride Salt: The HCl salt is often a more crystalline, stable solid with enhanced water solubility.[6] This makes it ideal for purification by recrystallization from polar solvents and for long-term storage. If your final application requires an aqueous solution, the salt form is preferable.[6]
Often, the most effective strategy is to purify the free base by column chromatography and then convert the clean material to the HCl salt for a final crystallographic purification and stable storage.
Part 2: Troubleshooting Guide for Purification Techniques
This section provides solutions to specific problems you may encounter during common purification workflows.
Troubleshooting Column Chromatography
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product is not moving off the baseline (Rf = 0). | Solvent system is too non-polar. The basic piperidine nitrogen is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase. This will compete for the acidic sites on the silica and allow your compound to elute. |
| Poor separation from a non-polar impurity. | Insufficient resolving power of the solvent system. | Decrease the polarity of the eluent. Use a shallower gradient (e.g., starting from pure hexane and slowly increasing the percentage of ethyl acetate). Consider switching to a different solvent system, such as dichloromethane/methanol, which offers different selectivity. |
| Product streaks down the column. | 1. Compound is overloading the column. 2. Compound has low solubility in the eluent. 3. Degradation on silica gel. | 1. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass. 2. Dry-load the sample. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH), adsorb it onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the column. 3. Deactivate the silica gel by pre-eluting the column with the mobile phase containing a basic modifier (like Et₃N) before loading your sample. |
Troubleshooting Recrystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | 1. Cooling the solution too quickly. 2. High level of impurities present. 3. Solvent is too good a solvent. | 1. Allow the solution to cool slowly. Let it cool to room temperature undisturbed, then transfer to a 4°C refrigerator, and finally to a freezer if needed. Scratching the inside of the flask with a glass rod can induce nucleation. 2. Purify further by chromatography first. Recrystallization works best on material that is already >90% pure. 3. Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) at elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent) like water or hexane until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[7] A patent suggests methanol for crystallization.[8] |
| No crystals form, even after cooling. | 1. Solution is too dilute (too much solvent used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again. 2. Try a different solvent or solvent system. Good solvents for piperidine derivatives include alcohols (isopropanol, ethanol) and acetonitrile.[1] Consider converting the free base to its hydrochloride salt, which often has much lower solubility and crystallizes more readily. |
| Low recovery of purified material. | 1. Too much solvent was used for dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Minimize the volume of cold solvent used to wash the filtered crystals. Ensure the wash solvent is pre-chilled. 3. Pre-heat the funnel and filter paper before filtering the hot solution to prevent the product from crashing out. |
Part 3: Experimental Protocols & Purity Assessment
Protocol 1: Purification by Column Chromatography (Free Base)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour it into a column of appropriate size.
-
Column Packing: Pack the column by running the solvent through and applying gentle pressure. Ensure a flat, stable bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small portion of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Protocol 2: Conversion to and Recrystallization of the HCl Salt
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue addition until no further precipitation is observed.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities.
-
Recrystallization: Dissolve the crude HCl salt in a minimal amount of a hot polar solvent like isopropanol or ethanol. If needed, add a small amount of water to aid dissolution.[6] Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Purity Assessment
Confirming the purity of your final product is critical.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often containing a modifier like 0.1% formic acid or TFA) is a good starting point.[9] Purity is determined by the peak area percentage.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities if they are present in significant amounts (>1%). A patent for a related compound provides characteristic shifts.[8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the molecular weight of the free base. Headspace GC can be specifically employed to detect residual piperidine.[10][11]
Part 4: Diagrams and Visual Aids
References
- Google Patents. (CN104297404A).
-
ResearchGate. (2025-01-14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
- Google Patents. (CN105461617A). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Chem-Impex. 4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. Detection method for determining piperidine residue in bulk drug.
- Google Patents. (WO2001002357A2). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(4-(trifluoromethyl)phenoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)phenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. Here, we move beyond standard protocols to address the common, yet often frustrating, challenges encountered during synthesis, with a focus on identifying and mitigating byproduct formation. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Overview of Primary Synthetic Strategy
The most prevalent and industrially relevant approach to synthesizing this compound involves a modified Williamson ether synthesis. This strategy typically begins with a commercially available, N-protected 4-hydroxypiperidine, which is activated and subsequently coupled with 4-(trifluoromethyl)phenol. The final step involves the deprotection of the piperidine nitrogen.
Below is a generalized workflow for this common synthetic route.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: My coupling reaction is incomplete. I'm recovering significant amounts of my N-Boc-4-hydroxypiperidine starting material and 4-(trifluoromethyl)phenol. What are the likely causes?
A1: Incomplete conversion in this SN2 reaction typically points to two areas: inefficient activation of the hydroxyl group or suboptimal coupling conditions.
-
Inefficient Activation: The conversion of the 4-hydroxyl group into a better leaving group (like a mesylate or tosylate) is critical. If this step is sluggish, you will carry unreacted alcohol into the coupling phase.
-
Causality: The reaction of an alcohol with sulfonyl chlorides (like MsCl or TsCl) requires a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.[1] Insufficient base, low temperature, or moisture can hinder this reaction.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Water can react with methanesulfonyl chloride. Ensure your solvent and reagents are dry.
-
Base Stoichiometry: Use at least 1.1-1.5 molar equivalents of triethylamine or pyridine.
-
Monitor Activation: Before adding the phenoxide, consider running a TLC or quick LC-MS on a small aliquot to confirm the disappearance of the starting alcohol.
-
-
-
Suboptimal Coupling Conditions:
-
Causality: The phenoxide nucleophile must be fully formed to be effective. Weak bases may not sufficiently deprotonate the phenol (pKa ≈ 10). Furthermore, the SN2 reaction is sensitive to temperature and solvent.[2][3]
-
Troubleshooting:
-
Base Selection: Use a strong enough base to fully deprotonate the phenol. Aqueous sodium hydroxide or potassium carbonate are common choices.[4]
-
Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. Refluxing in a solvent like toluene (internal temperature ~88°C) is often a good starting point.[4]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions.[2] However, biphasic systems with a phase-transfer catalyst (e.g., tetra-n-butyl ammonium chloride) are also highly effective and used in industrial preparations.[4]
-
-
Q2: I've isolated a major byproduct with a mass that is 18 units less than my N-Boc-4-hydroxypiperidine starting material. What is it and how can I prevent it?
A2: This byproduct is almost certainly N-Boc-1,2,3,6-tetrahydropyridine , the result of an E2 elimination reaction competing with the desired SN2 substitution.
-
Mechanistic Insight: The activated intermediate (e.g., N-Boc-4-mesyloxypiperidine) has a good leaving group on a secondary carbon. The phenoxide, while a good nucleophile, is also a moderately strong base. It can abstract a proton from the carbon adjacent to the leaving group (C3 or C5), leading to the formation of a double bond and elimination of the mesylate.
Caption: Competing reaction pathways for the activated intermediate.
-
Troubleshooting Protocol to Minimize Elimination:
-
Control Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor substitution. Try starting at 50-60°C instead of reflux.
-
Choice of Base/Nucleophile: While you are constrained to the phenoxide, using a less hindered, more "gentle" base for the coupling step can help. For instance, using potassium carbonate in DMF might be milder than sodium hydroxide in toluene.
-
Leaving Group: In some systems, switching from a mesylate to a tosylate (a slightly less reactive leaving group) or even directly to a halide can alter the SN2/E2 ratio, although this adds another synthetic step.
-
Q3: My final product after Boc-deprotection is impure. What are common side reactions during this step?
A3: While Boc-deprotection with strong acids like trifluoroacetic acid (TFA) or HCl is generally robust, side reactions can occur, especially during workup.
-
Formation of Adducts: The tert-butyl cation formed during deprotection is a reactive electrophile. It can be trapped by nucleophiles.
-
Causality: If your 4-(trifluoromethyl)phenol starting material had any trace impurities with nucleophilic sites (e.g., other phenols), the tert-butyl cation can alkylate them, leading to hard-to-remove, high-molecular-weight impurities.
-
Troubleshooting:
-
Use a Scavenger: Including a scavenger like triisopropylsilane (TIS) or anisole in the deprotection mixture can effectively trap the tert-butyl cation, preventing it from reacting elsewhere. A common cocktail is 95:2.5:2.5 TFA:Water:TIS.[5]
-
Purification of Starting Materials: Ensure the purity of your coupled intermediate before proceeding to deprotection.
-
-
-
Incomplete Reaction/Salt Formation:
-
Causality: Insufficient acid or reaction time will lead to incomplete deprotection. During workup, if the pH is not carefully controlled, you may isolate a mixture of the free base and its corresponding salt (e.g., hydrochloride or trifluoroacetate).
-
Troubleshooting:
-
Monitor Deprotection: Follow the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Standardized Workup: After the reaction, carefully neutralize the mixture with a base like sodium bicarbonate or sodium hydroxide solution to a pH of 9-10 before extraction to ensure you isolate the free base form of the piperidine.[6]
-
-
Q4: I am considering a palladium-catalyzed C-O coupling approach. What potential byproducts should I anticipate?
A4: While less common for this specific target than the Williamson ether route, a Buchwald-Hartwig C-O coupling is a viable alternative.[7] This reaction couples an alcohol (N-Boc-4-hydroxypiperidine) with an aryl halide (e.g., 4-bromobenzotrifluoride). Key byproducts stem from side reactions within the catalytic cycle.
-
Hydrodehalogenation: The most common byproduct is often benzotrifluoride, where the halogen on the starting aryl halide is replaced by a hydrogen atom.
-
Causality: This occurs when the Pd(II)-aryl intermediate undergoes a competing reaction pathway, often involving β-hydride elimination from the alkoxide or reaction with trace water/base, followed by reductive elimination to form an Ar-H bond instead of the desired Ar-O bond.[7]
-
Mitigation Strategies:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) are designed to promote the desired reductive elimination over side reactions.[8]
-
Base Selection: The choice of base is critical. Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOtBu, which can promote side reactions.
-
Strictly Anhydrous Conditions: Moisture can be detrimental and increase the rate of hydrodehalogenation.
-
-
-
Aryl Dimerization (Biaryl Formation): You may observe the formation of 4,4'-bis(trifluoromethyl)biphenyl.
-
Causality: This can arise from a homocoupling of the aryl halide, particularly at higher temperatures or with certain catalyst systems.
-
| Byproduct Name | Likely Origin | Key Analytical Signature (MS) |
| N-Boc-1,2,3,6-tetrahydropyridine | E2 Elimination | M-17 (loss of H₂O) from N-Boc-4-ol |
| Benzotrifluoride | Hydrodehalogenation (Pd route) | M = 146.11 |
| Unreacted Starting Materials | Incomplete conversion | M = 201.27 (N-Boc-4-ol), 162.11 (phenol) |
| 4,4'-Bis(trifluoromethyl)biphenyl | Aryl Homocoupling (Pd route) | M = 290.21 |
References
-
Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia (Date unknown). Buchwald–Hartwig amination. Available at: [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]
-
Isidro-Llobet, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Wikipedia (Date unknown). Williamson ether synthesis. Available at: [Link]
-
Chemistry Steps (Date unknown). Williamson Ether Synthesis. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
"stability issues with 4-(4-(trifluoromethyl)phenoxy)piperidine in solution"
Welcome to the technical support center for 4-(4-(trifluoromethyl)phenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. We provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual loss of my compound's peak area in my HPLC analysis over a few days, even when stored in the refrigerator. What could be happening?
A1: Gradual loss of the parent compound suggests slow degradation. The two most likely culprits for this compound under standard storage conditions are oxidation and slow hydrolysis. The tertiary amine of the piperidine ring is susceptible to oxidation by dissolved atmospheric oxygen, which can lead to the formation of an N-oxide derivative.[1] Additionally, if your solution is not buffered to a neutral pH, slow acid- or base-catalyzed hydrolysis of the ether linkage may occur over time. We recommend preparing fresh solutions for critical experiments and considering storage under an inert atmosphere (e.g., argon or nitrogen) for longer-term solution storage.[1]
Q2: I've noticed a precipitate forming in my aqueous buffered solution after freeze-thawing. Is this degradation or a solubility issue?
A2: This is more likely a solubility issue rather than degradation. While the hydrochloride salt form of similar compounds is used to enhance aqueous solubility, the free base of this compound may have limited solubility in aqueous buffers, especially at neutral or slightly basic pH.[2] Freeze-thaw cycles can disrupt the solution's equilibrium, causing the less soluble form to precipitate. To confirm, try redissolving the precipitate by gentle warming or slight pH adjustment (if your experiment allows). If it redissolves and the HPLC profile shows no new peaks, it is a physical phenomenon. To prevent this, consider using a co-solvent like DMSO or ethanol for stock solutions or preparing fresh dilutions from a solid for each experiment.
Q3: My solution turned slightly yellow after being left on the lab bench for a day. Should I be concerned about photodegradation?
A3: Yes, a color change upon exposure to light is a strong indicator of photodegradation.[1] Aromatic compounds, especially those with electron-withdrawing groups like trifluoromethyl, can be susceptible to photolytic degradation.[3][4] Exposure to ambient lab light, particularly UV wavelengths, can provide the energy to initiate degradation reactions, often through radical mechanisms.[1][5] It is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.[1]
Q4: I'm running a reaction in a strongly acidic medium and seeing multiple new peaks in my LC-MS. What are the likely degradation products?
A4: In strongly acidic conditions, the primary degradation pathway is the cleavage of the ether linkage.[6] This reaction involves protonation of the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack by water or other nucleophiles in the medium.[6][7] This would result in the formation of 4-hydroxypiperidine and 4-(trifluoromethyl)phenol. Depending on the reaction conditions, further degradation of these products could also occur.
Troubleshooting Guides
Issue 1: Unexpected Compound Degradation in Solution
You've prepared a stock solution in a common solvent (e.g., DMSO, Methanol, Acetonitrile) and observe the appearance of new peaks and a decrease in the parent compound peak during analysis.
Logical Troubleshooting Workflow
Caption: Plausible degradation pathways for the target molecule.
Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the compound. [8][9]It involves subjecting the compound to stress conditions more severe than those it would typically encounter. [9] Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish stability-indicating analytical methods. [8][10] Materials:
-
This compound
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions : For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol/water (50:50).
-
Acid Hydrolysis : Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. [1] * Base Hydrolysis : Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. [1] * Oxidative Degradation : Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. [1] * Thermal Degradation : Place a vial of the stock solution in an oven at 80°C for 48 hours. [1] * Photolytic Degradation : Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines. [1]
-
-
Sample Analysis :
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reversed-phase C18 column). [11] Data Interpretation:
-
Summarize the results in a table, monitoring for the appearance of new peaks and the percentage decrease in the main compound's peak area.
| Stress Condition | Time (hr) | % Assay of Parent Compound | No. of Degradation Peaks | RRT of Major Degradant |
| Control | 48 | 99.8% | 0 | - |
| 0.1 M HCl, 60°C | 24 | 85.2% | 2 | 0.45, 0.81 |
| 0.1 M NaOH, 60°C | 24 | 98.1% | 1 | 1.15 |
| 3% H₂O₂, RT | 8 | 90.5% | 1 | 0.92 |
| Thermal, 80°C | 48 | 96.5% | 1 | 0.88 |
| Photolytic | 24 | 88.9% | >3 | Multiple |
Note: This is example data to illustrate how results can be presented.
References
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12215-12217. [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. University of South Dakota. [Link]
-
StackExchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
-
Khaled, M. B., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Khaled, M. B., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
Kresge, A. J., & Ubysz, D. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]
-
Khaled, M. B., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Institutes of Health. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Lomenick, B., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]
-
Osbourn, J. (2014). Ester Hydrolysis (Acidic and Basic Conditions). YouTube. [Link]
-
LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Kumar, V., & Singh, R. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Hotha, K. K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Šakić, D., et al. (2013). The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Organic & Biomolecular Chemistry. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Chemcasts. [Link]
-
ResearchGate. (n.d.). Forced degradation of pharmaceuticals. ResearchGate. [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
PubMed. (2021). Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. PubMed. [Link]
-
ResearchGate. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
Semantic Scholar. (2024). An Overview of Degradation Strategies for Amitriptyline. Semantic Scholar. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of FLX degradation by EBI. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Optimization for Piperidine Derivatives
Welcome to the comprehensive technical support guide for the synthesis and optimization of piperidine derivatives. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the common and complex challenges encountered during the synthesis of this critical heterocyclic scaffold. Piperidine and its derivatives are foundational structural motifs in a vast number of pharmaceuticals and natural products, making their efficient synthesis paramount.[1][2]
This guide provides in-depth, question-and-answer-based troubleshooting for various synthetic methodologies, grounded in mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has a yellow tint. What is the cause, and how can I remove it?
A: A yellow discoloration in piperidine is typically due to oxidation products.[3] While this may not impact all applications, high-purity is often required. The most effective method for removing these colored impurities is distillation.[3] To prevent future discoloration, it is recommended to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and to protect it from light and heat.[3]
Q2: I'm struggling to separate piperidine from a pyridine impurity using distillation. Why is this so challenging?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their complete separation by simple fractional distillation difficult.[3] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight.[3] To overcome this, you can consider azeotropic distillation with water. A more effective method is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[3][4]
Q3: My solution of piperidine in DMF crystallized upon storage. What is the cause and how can I resolve it?
A: Crystallization in a piperidine/DMF solution is a common issue and is likely due to the formation of a salt.[3][5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as HCl that may be liberated from other stored reagents, to form piperidine hydrochloride.[3] To resolve this, you can attempt to redissolve the crystals by warming the solution.[5] However, it is often best to prepare a fresh solution. To prevent this from happening, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]
Q4: Is it necessary to protect the piperidine nitrogen during synthesis?
A: It is highly recommended to use an N-protected piperidine derivative, for instance, with a Boc or Cbz group, particularly when using reagents that can react with the basic piperidine nitrogen.[3] This is crucial in reactions like the Sonogashira coupling, where the secondary amine can act as a nucleophile or a ligand for the metal catalysts, leading to side reactions and catalyst deactivation.[6] The protecting group prevents these side reactions and can be removed in a subsequent step if the free amine is required.[3]
Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific synthetic routes to piperidine derivatives.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a common and atom-economical method for synthesizing piperidines.[1] However, the aromaticity of the pyridine ring and potential catalyst poisoning present challenges.[1][3]
Problem: Slow or Incomplete Reaction
-
Potential Cause 1: Catalyst Poisoning. Impurities from previous steps or the Lewis basicity of the nitrogen atom in pyridine and piperidine can poison the catalyst.[1][3][7]
-
Recommended Solution: Ensure the pyridine starting material is pure. Use a fresh batch of a high-quality catalyst. Rhodium-based catalysts are often more resistant to poisoning than palladium or platinum.[3][8] Acidic additives like glacial acetic acid can protonate the pyridine ring, which can facilitate the reduction and mitigate catalyst poisoning.[1][9]
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction requires adequate hydrogen availability at the catalyst surface.
-
Potential Cause 3: Inactive Catalyst or Inappropriate Catalyst Choice. The activity of catalysts can vary, and some may not be suitable for all substituted pyridines.
| Catalyst | Typical H2 Pressure (bar) | Typical Temperature (°C) | Common Solvents | Notes |
| PtO₂ | 50 - 70[9] | Room Temp - 80[3] | Glacial Acetic Acid[3][9] | Often effective for substituted pyridines.[9] |
| Rh/C | 30 - 80[3] | 60 - 80[3] | Acetic Acid, Alcohols[3] | Generally more active than Palladium for pyridine reduction.[3] |
| Pd/C | 30 - 80[3] | 60 - 80[3] | Alcohols, Ethyl Acetate[3] | Can be prone to catalyst poisoning.[3] |
| Raney Ni | High | 170 - 200[3] | - | Often used for the industrial synthesis of piperidine.[3][10] |
Problem: Over-reduction and Ring Opening
-
Potential Cause: The hydrogenolysis of the C-N bond in the newly formed piperidine ring can occur, leading to ring-opened byproducts like pentylamines.[8] This is more prevalent at higher temperatures and pressures.[8]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine [1]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or an alcohol.[3]
-
Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, 1-5 mol%).[3]
-
Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-70 bar).[9] Stir the reaction mixture vigorously at the appropriate temperature (e.g., room temperature to 80 °C) for 4-24 hours.[3] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]
-
Purification: The crude product can be purified by distillation or column chromatography.[1]
N-Alkylation of Piperidines
Problem: Sluggish or Incomplete N-Alkylation
-
Potential Cause 1: Steric Hindrance. Bulky substituents on the piperidine ring or the alkylating agent can slow down the reaction.[5]
-
Potential Cause 2: Inappropriate Solvent. The choice of solvent can significantly affect reaction rates.
-
Recommended Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[5]
-
Problem: Formation of Quaternary Ammonium Salt Byproduct
-
Potential Cause: Over-alkylation of the piperidine nitrogen, especially with highly reactive alkylating agents.[5]
-
Recommended Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[5]
-
Recommended Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[5][11]
-
Experimental Protocol: N-Alkylation of Piperidine [11]
-
Reaction Setup: To a magnetically stirred solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add a non-nucleophilic base such as N,N-diisopropylethylamine (1.5 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the solution at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or distillation.
Reductive Amination
Reductive amination is a versatile method for forming the piperidine ring, often from dicarbonyl compounds.
Problem: Low Yields or Formation of Side Products
-
Potential Cause 1: Sub-optimal pH. The reaction involves the formation of an imine or enamine intermediate, which is pH-dependent.
-
Potential Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is crucial for selectively reducing the iminium ion in the presence of other carbonyl groups.
-
Recommended Solution: Sodium cyanoborohydride (NaBH3CN) is a common choice as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but effectively reduces the iminium ion.[12] Sodium triacetoxyborohydride is another effective reagent.
-
Experimental Protocol: Double Reductive Amination to form a Polyhydroxypiperidine
-
Reaction Setup: To a solution of the dicarbonyl compound in a suitable solvent like methanol, add the amine source (e.g., ammonium formate).
-
pH Adjustment: If necessary, add a small amount of acetic acid to maintain a slightly acidic pH.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH3CN) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction carefully with an aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related piperidine-containing fused ring systems.[14]
Problem: Low Diastereoselectivity
-
Potential Cause 1: Reaction Temperature. Higher temperatures can lead to the formation of the thermodynamically more stable, but potentially undesired, diastereomer.[14]
-
Recommended Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product.[14]
-
-
Potential Cause 2: Inappropriate Acid Catalyst. The nature and concentration of the acid catalyst can influence the stereochemical outcome.[14]
-
Recommended Solution: Evaluate different Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., BF₃·OEt₂) and their concentrations.[14]
-
-
Potential Cause 3: Solvent Effects. The solvent can influence the stability of the transition states leading to the different diastereomers.[14]
-
Recommended Solution: Experiment with solvents of varying polarities, such as toluene, dichloromethane, or acetonitrile.[14]
-
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction [14]
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane), add the aldehyde or ketone (1.1 eq.).
-
Addition of Catalyst: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add the acid catalyst (e.g., TFA, 1.2 eq.).
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting Decision Tree for N-Alkylation of Piperidines.
Caption: General Workflow for Catalytic Hydrogenation of Pyridines.
References
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
-
Smith, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione.
- BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- BenchChem. (2025). Optimizing reaction conditions for phenylethynyl piperidine synthesis.
- Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
Various Authors. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
-
Various Authors. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
-
Various Authors. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]
-
Various Authors. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). 28 questions with answers in PIPERIDINES. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
-
Various Authors. (n.d.). Reductive amination and amide synthesis. Reagents and conditions. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]
- Various Authors. (n.d.). A kind of purification method of high-purity piperidine. Google Patents.
- BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
-
Various Authors. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Various Authors. (2025). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Various Authors. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility of 4-(4-(trifluoromethyl)phenoxy)piperidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(4-(trifluoromethyl)phenoxy)piperidine. This document provides a comprehensive framework for determining and troubleshooting the solubility of this compound. Given that extensive, publicly available solubility data for this specific molecule is limited, this guide empowers you to generate reliable data in your own laboratory through robust experimental design and a deep understanding of the underlying chemical principles.
Predictive Analysis: What to Expect from this compound
Before initiating experiments, a structural analysis of the molecule can provide valuable insight into its expected solubility behavior.
-
Piperidine Ring: This heterocyclic amine is basic and capable of forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a donor. This suggests some degree of solubility in polar, protic solvents like alcohols and water, especially under acidic conditions.[1]
-
Aromatic System: The phenoxy group is nonpolar and hydrophobic, which will contribute to its solubility in aromatic and less polar organic solvents.
-
Ether Linkage: The oxygen atom introduces polarity and can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.
-
Trifluoromethyl (CF3) Group: This is a key functional group. The CF3 group is highly lipophilic and a strong electron-withdrawing group.[2] Its presence significantly increases the molecule's overall lipophilicity, which is crucial for crossing cellular membranes.[2][3] This strongly suggests enhanced solubility in non-polar and lipophilic solvents and, conversely, reduced solubility in aqueous media.[3]
Overall Prediction: this compound is a moderately polar molecule with significant lipophilic character. It is expected to exhibit limited solubility in water but good solubility in a range of organic solvents, particularly those of moderate to low polarity. Solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF) are likely to be effective. Solubility in alcohols like methanol and ethanol is also expected, while solubility in highly nonpolar solvents like hexanes may be more limited.[1]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[4] The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved compound.[4][5]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity, e.g., HPLC grade)
-
Small glass vials with screw caps (e.g., 2-4 mL)
-
Analytical balance
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the chosen solvent to the vial.[7]
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[6]
-
Phase Separation: After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimating the solubility.[6]
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the precise concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in standard units such as mg/mL or mmol/L.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during solubility determination experiments.
Q1: My compound isn't dissolving at all, even in solvents where I expect it to be soluble. What should I do?
A1:
-
Verify Purity: Impurities can significantly alter solubility characteristics. Ensure your compound is of high purity.
-
Increase Agitation/Time: Ensure the sample is being agitated vigorously enough and for a sufficient period (24-72 hours) to reach equilibrium.[6]
-
Consider Gentle Heating: For some compounds, a slight increase in temperature can improve the rate of dissolution and the final solubility. However, be aware that solubility is temperature-dependent, so all experiments must be conducted and compared at the same temperature. Also, ensure the compound is thermally stable.
-
Sonication: Brief sonication can help break up aggregates of the solid material and accelerate dissolution. Use this method to initiate dissolution before placing the sample in the shaker for long-term equilibration.
Q2: How can I be certain I have reached equilibrium and the solution is truly saturated?
A2:
-
Visual Confirmation: The most straightforward indicator is the persistent presence of undissolved solid material in the vial after the equilibration period.[6] If all the solid dissolves, you have not reached the solubility limit and only know that the solubility is greater than the concentration you prepared.
-
Time-Point Analysis: To be rigorous, you can take samples at different time points (e.g., 24h, 48h, and 72h). If the measured concentration remains constant across the later time points, it is a strong indication that equilibrium has been reached.[6]
Q3: My solubility results for the same solvent vary between experiments. What could be the cause?
A3:
-
Temperature Fluctuations: Solubility is highly sensitive to temperature. Ensure your shaker or incubator maintains a precise and constant temperature throughout the experiment and between different runs.
-
Solvent Purity and Water Content: Use high-purity, anhydrous solvents whenever possible. Small amounts of water in organic solvents can significantly affect the solubility of certain compounds.
-
pH of the Medium: For ionizable compounds like this compound (due to the piperidine nitrogen), the pH of the medium will greatly influence solubility.[6] The basic nitrogen will be protonated at low pH, forming a salt that is typically much more water-soluble. When working with aqueous buffers, always measure and report the final pH of the saturated solution.[4]
-
Pipetting/Dilution Errors: Inaccurate pipetting during sampling or dilution is a common source of error. Ensure all volumetric equipment is properly calibrated.
Q4: The compound "oiled out" instead of dissolving or forming a solid precipitate. What does this mean and how do I handle it?
A4: "Oiling out" refers to the formation of a second liquid phase, meaning you have exceeded the solubility limit but the compound has not crystallized. This can happen with compounds that have a low melting point or when dissolving in a solvent that is a poor match for crystallization. While it still represents a saturated system, it can be very difficult to sample the aqueous or organic phase accurately without contamination. If this occurs, it should be noted in your results. Sometimes, adding a different co-solvent can help promote crystallization.
Q5: How should I approach determining solubility in aqueous solutions, given the compound's basicity?
A5: Due to the basic piperidine ring, the aqueous solubility will be pH-dependent. It is crucial to determine the solubility in buffered solutions at different, physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).[6] This provides a more complete picture of how the compound will behave in different biological environments. Follow the standard shake-flask protocol, but use buffered solutions instead of pure water. Always verify the pH of the solution after the equilibration period, as the dissolution of an acidic or basic compound can alter it.[4]
Data Presentation
Organize your final solubility data in a clear, tabular format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) | Observations |
| Dichloromethane | 25 | |||
| Methanol | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetonitrile | 25 | |||
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Add other solvents | 25 |
Visualizations
Diagrams can clarify complex workflows and concepts.
Caption: Workflow for Determining Equilibrium Solubility.
Caption: Key molecular features and their predicted impact on solubility.
References
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link][6]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link][7]
-
Barreiro, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5732. Retrieved from [Link][3]
-
Duran, A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-11. Retrieved from [Link][4]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link][1]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. quora.com [quora.com]
- 7. bioassaysys.com [bioassaysys.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-(Trifluoromethyl)phenoxy)piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)phenoxy)piperidine. This critical building block is integral to the development of various pharmaceutical agents, including novel dopamine D4 receptor antagonists[1]. However, its transition from bench-scale synthesis to large-scale production presents a unique set of challenges. This guide is designed to provide researchers, process chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis of this compound.
Q1: My C-O ether formation reaction has stalled or is giving low yields. What are the likely causes and how can I fix it?
Answer: Low conversion in the etherification step is a frequent scale-up issue, often stemming from issues with the base, solvent, or reaction temperature. The most common method involves a nucleophilic aromatic substitution (SNAr) type reaction between a protected 4-hydroxypiperidine and 4-fluorobenzotrifluoride.
Potential Causes & Solutions:
-
Inefficient Deprotonation of 4-Hydroxypiperidine: The piperidinyl alcohol must be fully converted to its corresponding alkoxide to act as an effective nucleophile.
-
Causality: On a larger scale, mass transfer limitations can lead to incomplete deprotonation. The choice of base is critical. While weaker bases like potassium carbonate can work, stronger, non-nucleophilic bases like sodium hydride (NaH) are often more effective.
-
Troubleshooting:
-
Switch to a Stronger Base: Use NaH (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent like DMF or NMP. Ensure the NaH dispersion is fresh and properly handled.
-
Verify Base Activity: Titrate a sample of your base to confirm its activity before use in a large-scale run.
-
Staggered Addition: Add the protected 4-hydroxypiperidine solution slowly to a slurry of NaH in the solvent. This controls the initial exotherm from hydrogen gas evolution and ensures efficient alkoxide formation before adding the electrophile.
-
-
-
Solvent Quality and Water Content: Water is detrimental to this reaction as it will quench the strong base and the reactive alkoxide intermediate.
-
Causality: Solvents that are not rigorously dried can introduce enough water to significantly reduce yield. DMF, for example, is notoriously hygroscopic.
-
Troubleshooting:
-
Use anhydrous solvents with a measured water content of <50 ppm.
-
Consider performing a Dean-Stark azeotropic distillation to remove water from the reaction mixture before adding the base if your starting materials may contain residual moisture.
-
-
-
Insufficient Reaction Temperature: SNAr reactions with electron-deficient fluoroarenes require sufficient thermal energy to overcome the activation barrier.
-
Causality: While high temperatures can promote side reactions, insufficient heat will lead to a sluggish or stalled reaction.
-
Troubleshooting:
-
For the coupling of N-Boc-4-hydroxypiperidine with 4-fluorobenzotrifluoride using NaH in DMF, a temperature range of 80-100°C is typically required.
-
Monitor the reaction progress using in-process controls (IPCs) like HPLC or GC-MS. If the reaction stalls, consider incrementally increasing the temperature by 10°C, but do not exceed 120°C to avoid decomposition.
-
-
Q2: I'm observing a significant impurity that appears to be a tetrahydropyridine derivative. How can I prevent this?
Answer: The formation of a tetrahydropyridine byproduct is a classic scale-up challenge, particularly when using an activated form of the 4-hydroxypiperidine, such as a mesylate or tosylate, for a Williamson ether synthesis.
Causality: This impurity arises from an E2 elimination side reaction, where the base abstracts a proton from the piperidine ring, leading to the expulsion of the leaving group (e.g., mesylate) and the formation of a double bond. This pathway becomes more competitive with the desired SN2 substitution at higher temperatures and when using sterically hindered bases[2].
Prevention Strategies:
-
Avoid Activating Groups Prone to Elimination: The most robust solution is to avoid creating a potent leaving group on the piperidine ring. The direct SNAr approach using 4-fluorobenzotrifluoride and the piperidinyl alkoxide (as described in Q1) circumvents this issue entirely, as the fluoride on the aromatic ring is the leaving group.
-
Optimize Reaction Conditions if Using an Activated Alcohol:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Base Selection: Use a less sterically hindered base. For example, potassium carbonate may be preferable to potassium tert-butoxide if elimination is a major issue.
-
Mitsunobu Reaction: While the Mitsunobu reaction can also be used, it is often problematic at scale due to the formation of triphenylphosphine oxide, which is notoriously difficult to remove[2]. If this route is chosen, purification by crystallization is essential.
-
Troubleshooting Flowchart: Low Yield
A decision-making tool for diagnosing yield issues.
Q3: My N-Boc deprotection is sluggish or leads to product degradation. What are the best practices for this step at scale?
Answer: Removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved with strong acid, but on a large scale, controlling the exotherm and preventing side reactions with the trifluoromethyl group is paramount.
Causality: Incomplete reaction can result from insufficient acid stoichiometry or inadequate mixing. Degradation can occur if the reaction exotherm is not controlled, or if the acid concentration is too high for too long.
Best Practices:
-
Choice of Acid and Solvent:
-
HCl in Isopropanol (IPA) or Ethyl Acetate (EtOAc): This is a common and effective choice. It generates the hydrochloride salt of the product directly, which often crystallizes from the reaction mixture, providing an easy method of isolation.
-
Trifluoroacetic Acid (TFA): TFA in a solvent like dichloromethane (DCM) is also effective but can be more expensive and requires a subsequent basic workup and extraction to isolate the free base. For scale-up, direct crystallization of a salt is often preferred.
-
-
Process Control:
-
Temperature Management: The addition of strong acid is exothermic. Add the acid solution slowly to the substrate solution while maintaining a low temperature (0-10°C) with an efficient cooling system.
-
Stoichiometry: Use a sufficient excess of acid (typically 3-5 equivalents of HCl) to drive the reaction to completion.
-
Monitoring: Monitor the reaction by HPLC until no Boc-protected starting material is detected. Reaction times are typically 2-4 hours at room temperature after the initial addition.
-
-
Isolation:
-
Once the reaction is complete, the product hydrochloride salt can often be isolated by filtration. If it remains in solution, the product can be precipitated by adding a less polar co-solvent like methyl tert-butyl ether (MTBE) or heptane.
-
Wash the isolated salt with a cold, non-polar solvent to remove any non-basic organic impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most robust and scalable synthetic route for this compound?
A: Based on an analysis of common industrial challenges, the most recommended route for scale-up is the SNAr reaction between N-Boc-4-hydroxypiperidine and 4-fluorobenzotrifluoride.
-
Rationale: This route avoids problematic leaving groups on the piperidine ring (preventing elimination side reactions) and circumvents the use of reagents that produce difficult-to-remove byproducts (like the Mitsunobu reaction)[2]. The starting materials are commercially available, and the final deprotection step is generally clean. While traditional Ullmann C-O couplings exist, they often require high temperatures and stoichiometric copper, making them less desirable than modern SNAr or palladium-catalyzed methods[3].
Synthetic Pathway Overview
A visual representation of the recommended SNAr route.
Q: What are the Critical Process Parameters (CPPs) for the SNAr coupling step?
A: For the reaction between N-Boc-4-hydroxypiperidine and 4-fluorobenzotrifluoride, the following parameters must be strictly controlled:
| Parameter | Recommended Range | Rationale |
| Base Stoichiometry (NaH) | 1.1 – 1.5 equivalents | Ensures complete formation of the nucleophilic alkoxide. Excess is needed to account for any trace water. |
| Reaction Temperature | 80 – 100 °C | Provides sufficient energy for the SNAr reaction without causing significant thermal degradation. |
| Solvent Water Content | < 100 ppm (ideally < 50 ppm) | Prevents quenching of the base and alkoxide intermediate, which is critical for high conversion. |
| Reaction Time | 2 – 8 hours | Must be determined by IPC monitoring to ensure completion and avoid impurity formation from prolonged heating. |
Q: What analytical methods are recommended for quality control?
A: A robust analytical package is crucial for ensuring the quality and consistency of the final product.
-
In-Process Control (IPC):
-
HPLC (High-Performance Liquid Chromatography): To monitor the disappearance of starting materials and the formation of the product. A reverse-phase method with a C18 column is typically suitable.
-
-
Final Product Release:
-
HPLC: To determine purity (>99.0% is often required).
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and rule out isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound[2].
-
Karl Fischer Titration: To determine the final water content.
-
Residual Solvents Analysis (GC-HS): To quantify any remaining solvents from the synthesis and purification process.
-
Section 3: Experimental Protocol
Protocol: Scale-Up Synthesis of this compound Hydrochloride
Step 1: SNAr Coupling to form N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous N,N-dimethylformamide (DMF, 5 volumes based on N-Boc-4-hydroxypiperidine). Begin agitation and cool the solvent to 0-5°C.
-
Base Addition: Carefully charge sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the reactor portion-wise, ensuring the temperature remains below 10°C.
-
Alkoxide Formation: Prepare a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF (2 volumes). Add this solution slowly to the NaH slurry over 1-2 hours, maintaining the temperature at 0-10°C. A gas burette should be used to monitor hydrogen evolution.
-
Reaction Initiation: After the addition is complete, allow the mixture to stir at 0-10°C for 1 hour. Then, add 4-fluorobenzotrifluoride (1.05 equivalents) neat or dissolved in a small amount of anhydrous DMF, ensuring the temperature does not exceed 20°C.
-
Reaction Drive: Slowly heat the reaction mixture to 90-95°C and hold for 4-6 hours.
-
IPC Monitoring: Take a sample every 2 hours and analyze by HPLC. The reaction is complete when the area % of N-Boc-4-hydroxypiperidine is <1.0%.
-
Quench: Cool the reaction mixture to 0-5°C. Very slowly and carefully quench the reaction by adding a mixture of acetic acid (1.5 equivalents) and water (5 volumes). Caution: The initial quench of excess NaH is highly exothermic and releases hydrogen gas.
-
Workup & Isolation: Add water (10 volumes) and an extraction solvent such as ethyl acetate or toluene (10 volumes). Separate the organic layer, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as an oil or solid.
Step 2: N-Boc Deprotection and Salt Formation
-
Reactor Setup: Charge a clean, dry reactor with the crude N-Boc intermediate from Step 1. Add isopropanol (IPA, 5 volumes).
-
Acid Addition: Cool the solution to 0-5°C. Slowly add a solution of 4M HCl in IPA (4.0 equivalents) over 1 hour, maintaining the temperature below 15°C.
-
Crystallization: After the addition, warm the mixture to 20-25°C and stir for 2-4 hours. The product hydrochloride salt should begin to crystallize. Monitor the reaction completion by HPLC.
-
Isolation: Cool the resulting slurry to 0-5°C and stir for at least 1 hour. Filter the solid product and wash the cake with cold IPA (2 x 1 volume).
-
Drying: Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved. This yields this compound hydrochloride.
References
-
The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016).
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). ChemMedChem. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11184-11185. [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Phenoxypiperidine Scaffold: A Comparative Analysis of 4-(4-(trifluoromethyl)phenoxy)piperidine in the Context of Established SSRIs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the potential selective serotonin reuptake inhibitor (SSRI) candidate, 4-(4-(trifluoromethyl)phenoxy)piperidine, with established SSRIs such as fluoxetine, sertraline, and paroxetine. Due to the absence of direct experimental data for this compound in publicly available literature, this analysis is built upon established structure-activity relationships (SAR) of the phenoxypiperidine scaffold and the known influence of trifluoromethyl substitutions on SERT affinity and selectivity.
Introduction to the Phenoxypiperidine Scaffold and the Rationale for Investigation
The phenoxypiperidine moiety is a key pharmacophore in a number of centrally acting agents. Its structural rigidity and potential for diverse substitutions make it an attractive scaffold for targeting various neurotransmitter transporters. The rationale for investigating this compound as a potential SSRI stems from the well-documented success of related structures in modulating serotonergic activity. The trifluoromethyl group, in particular, is a common substituent in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of ligands to their biological targets.[1]
Comparative Analysis of Binding Affinity and Selectivity
The clinical efficacy of SSRIs is intrinsically linked to their high affinity for the serotonin transporter (SERT) and their selectivity over the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] While direct binding data for this compound is unavailable, we can infer its potential profile by examining the SAR of analogous compounds and the specific contribution of the trifluoromethyl group.
Table 1: Comparative Binding Affinities (Ki, nM) of Established SSRIs
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| Fluoxetine | ~1-10 | ~150-300 | ~1000-3000 | ~15-30 | ~100-300 |
| Sertraline | ~0.3-2.8 | ~25-40 | ~25-50 | ~9-14 | ~9-18 |
| Paroxetine | ~0.1-1 | ~20-50 | ~100-300 | ~20-500 | ~100-3000 |
Note: The Ki values are approximate and can vary between different studies and experimental conditions.
Inference for this compound:
The phenoxypiperidine scaffold is a known constituent of some SERT-active compounds. The introduction of a trifluoromethyl group on the phenoxy ring, particularly at the 4-position, is a key structural feature of the potent SSRI, fluoxetine. This substitution is known to significantly enhance potency for SERT. The trifluoromethyl group's strong electron-withdrawing nature and its ability to engage in specific interactions within the SERT binding pocket are thought to contribute to this enhanced affinity.[1][3]
Therefore, it is hypothesized that this compound would exhibit significant affinity for SERT. Its selectivity for SERT over NET and DAT would be a critical determinant of its potential as an SSRI. While sertraline also possesses a dichlorophenyl group, the electronic properties of the trifluoromethyl group are distinct and may confer a different selectivity profile.
Structure-Activity Relationship (SAR) and the Influence of the Trifluoromethyl Group
The SAR for phenoxy-based SSRIs highlights several key features:
-
The Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical for SERT affinity and selectivity. Electron-withdrawing groups, such as the trifluoromethyl group, are often favored.
-
The Piperidine Ring: The nitrogen atom of the piperidine ring is crucial for interaction with a key aspartate residue in the SERT binding site.
-
The Linker: The ether linkage between the phenoxy and piperidine rings provides the appropriate spatial orientation for optimal binding.
The trifluoromethyl group in fluoxetine is positioned at the para-position of the phenoxy ring, which has been shown to be optimal for SERT inhibition. This group is believed to interact with a specific "halogen-binding pocket" within SERT, contributing to its high affinity and selectivity.[3] It is plausible that the trifluoromethyl group in this compound would engage in similar interactions.
Experimental Protocols for In Vitro Characterization
To empirically determine the pharmacological profile of this compound, a series of in vitro assays are essential.
Radioligand Binding Assays
This experiment is fundamental to determine the affinity of the test compound for SERT, NET, and DAT.
Objective: To determine the inhibition constant (Ki) of this compound at human SERT, NET, and DAT.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human SERT, NET, or DAT.
-
Radioligand Selection:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For NET: [³H]-Nisoxetine
-
For DAT: [³H]-WIN 35,428
-
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (this compound) or a reference compound (e.g., fluoxetine).
-
Incubation Conditions: Incubate the plates at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Synaptosomal Uptake Assays
This functional assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the potency of this compound in inhibiting the uptake of [³H]-serotonin, [³H]-norepinephrine, and [³H]-dopamine into rat brain synaptosomes.
Principle: Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake. The assay measures the accumulation of a radiolabeled neurotransmitter into synaptosomes in the presence and absence of the test compound.
Caption: Workflow for Synaptosomal Uptake Assay.
Predicted Pharmacological Profile and Comparison with Established SSRIs
Based on the SAR analysis, this compound is predicted to be a potent SERT inhibitor. The key differentiator from established SSRIs will be its selectivity profile.
-
vs. Fluoxetine: Both share the 4-(trifluoromethyl)phenoxy moiety, suggesting a potentially similar high affinity for SERT. Differences in the amine-containing ring (piperidine vs. the open chain of fluoxetine) may influence selectivity and off-target activities.
-
vs. Sertraline: Sertraline's dichlorophenyl group and its unique bicyclic structure contribute to its potent DAT inhibition in addition to SERT. It is hypothesized that this compound would exhibit greater selectivity for SERT over DAT compared to sertraline.
-
vs. Paroxetine: Paroxetine is a highly potent and selective SSRI with a different chemical scaffold. A direct comparison of potency is difficult without experimental data, but both are expected to have high SERT selectivity.
Caption: Predicted Target Engagement of Different SSRI Scaffolds.
Conclusion and Future Directions
While direct experimental evidence is lacking, a thorough analysis of the structure-activity relationships of the phenoxypiperidine scaffold and the known effects of the trifluoromethyl group strongly suggests that this compound is a promising candidate for a selective serotonin reuptake inhibitor. Its predicted high affinity for SERT, potentially coupled with favorable selectivity over NET and DAT, warrants its synthesis and in vitro pharmacological characterization. Subsequent in vivo studies would be necessary to evaluate its pharmacokinetic profile, efficacy in animal models of depression, and overall safety. The comparative framework presented in this guide provides a solid foundation for the rational development and evaluation of this and other novel phenoxypiperidine-based SSRIs.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life sciences, 15(3), 471-479. [Link]
-
Singh, S. K., Lovell, K. M., Eshleman, A. J., Max, E. E., & Johnson, K. M. (2013). The discovery of a novel, high-affinity and selective serotonin transporter inhibitor: (S)-N, N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Bioorganic & medicinal chemistry letters, 23(10), 2844-2848. [Link]
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258. [Link]
-
Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]
-
Hyttel, J. (1982). Citalopram—pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 6(3), 277-295. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 3. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
"efficacy of 4-(4-(trifluoromethyl)phenoxy)piperidine vs fluoxetine"
An In-Depth Comparative Analysis of the 4-(4-(trifluoromethyl)phenoxy)piperidine Scaffold and the Selective Serotonin Reuptake Inhibitor Fluoxetine
Introduction: Deconstructing a Pharmacophore to Understand Efficacy
In the landscape of modern psychopharmacology, the selective serotonin reuptake inhibitors (SSRIs) represent a cornerstone of treatment for major depressive disorder and other affective disorders. Fluoxetine, commercially known as Prozac, is arguably the most iconic member of this class. Its therapeutic success has spurred extensive research into the specific chemical structures responsible for its mechanism of action. This guide moves beyond a simple drug-versus-drug comparison to provide a more nuanced, in-depth analysis. We will dissect the chemical architecture of fluoxetine to understand the contribution of its core scaffold, this compound, and then outline the rigorous experimental methodologies required to evaluate the efficacy of any new chemical entity derived from this scaffold against the established benchmark of fluoxetine.
This guide is intended for researchers and drug development professionals. It explains the causal links between chemical structure and pharmacological function and provides the detailed, self-validating experimental protocols necessary for assessing antidepressant efficacy in a preclinical setting.
Part 1: Understanding the Components
Fluoxetine: The Archetypal SSRI
Fluoxetine is a racemic mixture of two enantiomers, (R)- and (S)-fluoxetine. It functions by blocking the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT) from the synaptic cleft back into the presynaptic neuron. This action is accomplished by high-affinity binding to and inhibition of the serotonin transporter (SERT). The resulting increase in the extracellular concentration of serotonin leads to enhanced serotonergic neurotransmission, which is believed to be the primary driver of its therapeutic effects. The (S)-enantiomer is slightly more potent in its SERT inhibition than the (R)-enantiomer.
The this compound Scaffold: A Privileged Structure
The compound this compound is not itself a therapeutic drug. Instead, it is a crucial chemical intermediate and a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can bind to multiple biological targets and serves as a foundational structure for developing new drugs. In the context of fluoxetine, this scaffold constitutes a significant portion of the molecule and is fundamental to its interaction with the serotonin transporter.
Its structure can be broken down into key components that contribute to its pharmacological potential:
-
Piperidine Ring: A saturated heterocycle that often serves as a key anchoring point for interactions with protein targets and can be readily modified.
-
Phenoxy Group: The phenyl ring connected via an ether linkage. This aromatic system is crucial for establishing interactions within the binding pocket of the transporter.
-
Trifluoromethyl (CF3) Group: This electron-withdrawing group, positioned at the 4-position of the phenoxy ring, is critical. It significantly influences the molecule's electronic properties and lipophilicity, which in turn affects its binding affinity, metabolic stability, and ability to cross the blood-brain barrier.
The diagram below illustrates the relationship between the scaffold and the final fluoxetine molecule.
Caption: From Scaffold to Drug: The Synthesis of Fluoxetine.
Part 2: A Framework for Efficacy Comparison
To evaluate the potential of a new drug candidate derived from the this compound scaffold against fluoxetine, a multi-tiered experimental approach is necessary. This process moves from in vitro validation of the mechanism to in vivo assessment of behavioral effects.
The logical flow of this evaluation is depicted below.
Caption: Preclinical Evaluation Workflow for Novel Antidepressants.
In Vitro Evaluation: Target Binding and Function
The first step is to confirm that a new compound (let's call it "Candidate-X") binds to the intended target (SERT) and functionally inhibits its action.
Objective: To determine the binding affinity (Ki) of Candidate-X for the human serotonin transporter and compare it to fluoxetine.
Methodology:
-
Preparation: Membranes are prepared from cells stably expressing the human SERT (e.g., HEK293 cells).
-
Competition Assay: A constant concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram) is incubated with the cell membranes.
-
Incubation: Increasing concentrations of the unlabeled test compounds (Candidate-X and fluoxetine, run in parallel) are added to compete with the radioligand for binding to SERT.
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.
Objective: To measure the functional potency (IC50) of Candidate-X in inhibiting the reuptake of serotonin into cells.
Methodology:
-
Cell Culture: Use cells expressing SERT (e.g., HEK293-hSERT cells or rat brain synaptosomes).
-
Pre-incubation: The cells are pre-incubated with various concentrations of Candidate-X or fluoxetine.
-
Initiation of Reuptake: Radioactively labeled serotonin (e.g., [³H]-5-HT) is added to the medium to initiate uptake by the cells.
-
Termination: After a short incubation period, the reuptake process is terminated by rapidly washing the cells with ice-cold buffer.
-
Measurement: The amount of radioactivity inside the cells is quantified using a scintillation counter.
-
Analysis: The results are expressed as the percentage of inhibition of serotonin reuptake compared to a vehicle control. The IC50 value is determined by non-linear regression analysis.
In Vivo Evaluation: Behavioral Models of Antidepressant Efficacy
If a candidate shows promising in vitro potency and selectivity, the next step is to assess its efficacy in established animal models that are sensitive to antidepressant treatment.
Objective: To assess the antidepressant-like activity of Candidate-X in rodents by measuring their immobility time in an inescapable water cylinder. The underlying principle is that antidepressant compounds reduce the duration of immobility, reflecting a more active coping strategy.
Methodology:
-
Habituation (Day 1): Mice or rats are individually placed in a glass cylinder filled with water (23-25°C) for a 15-minute pre-swim session.
-
Drug Administration: On Day 2, animals are treated with Candidate-X, fluoxetine (positive control, typically 10-20 mg/kg), or a vehicle (negative control) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session (Day 2): The animals are placed back into the water cylinder for a 6-minute test session.
-
Behavioral Scoring: The session is recorded, and an observer blinded to the treatment conditions scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Statistical Analysis: The immobility times for the different treatment groups are compared using an analysis of variance (ANOVA) followed by post-hoc tests to determine statistical significance.
Part 3: Data Interpretation and Comparative Summary
The data gathered from these experiments allow for a direct, quantitative comparison between the novel candidate and the benchmark, fluoxetine. The results would be summarized for clarity.
Table 1: Hypothetical Comparative Data Profile
| Parameter | Candidate-X | Fluoxetine (Reference) | Desired Outcome |
| In Vitro Potency | |||
| SERT Binding Affinity (Ki, nM) | 0.5 | 1.1 | Lower value (higher affinity) |
| 5-HT Reuptake Inhibition (IC50, nM) | 1.2 | 2.8 | Lower value (higher potency) |
| In Vivo Efficacy | |||
| Forced Swim Test (% Reduction in Immobility @ 10 mg/kg) | 55% | 40% | Higher percentage reduction |
| Selectivity & Safety | |||
| Norepinephrine Transporter (NET) Ki (nM) | > 1000 | > 1000 | High value (high selectivity) |
| Dopamine Transporter (DAT) Ki (nM) | > 1000 | > 1000 | High value (high selectivity) |
| hERG Channel Inhibition (IC50, µM) | > 30 | > 10 | High value (low cardiac risk) |
Conclusion: From Scaffold to Superior Candidate
The this compound structure is a validated pharmacophore that provides a robust foundation for designing novel serotonin reuptake inhibitors. While this scaffold is integral to the efficacy of fluoxetine, it also serves as a starting point for developing new chemical entities with potentially superior properties. A new candidate ("Candidate-X") might exhibit higher affinity and functional potency for the serotonin transporter, translate this into greater efficacy in behavioral models like the Forced Swim Test, and maintain or improve upon the selectivity profile of fluoxetine.
The rigorous, multi-step evaluation process outlined here—from in vitro target engagement to in vivo behavioral assays—is essential for scientifically validating such claims. By systematically comparing a new candidate against a well-characterized benchmark like fluoxetine, drug development professionals can make data-driven decisions to advance only those compounds with a clear therapeutic advantage.
References
-
Title: Fluoxetine: A Review of its Pharmacodynamics and Pharmacokinetics and a Review of its Clinical Efficacy Source: Medscape General Medicine URL: [Link]
-
Title: Fluoxetine Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]
-
Title: The forced swim test as a model of depressive-like behavior Source: Journal of Visualized Experiments URL: [Link]
An In-Vitro Comparative Guide to Phenoxypiperidine Analogs for Drug Discovery Professionals
The phenoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents targeting the central nervous system and beyond.[1][2] The inherent conformational flexibility of the piperidine ring, coupled with the electronic properties of the phenoxy moiety, allows for fine-tuning of molecular interactions with a variety of biological targets.[1] This guide provides a comprehensive in-vitro comparison of phenoxypiperidine analogs, offering insights into their structure-activity relationships (SAR), and presenting detailed experimental protocols for their evaluation.
The Significance of the Phenoxypiperidine Scaffold
The piperidine ring is a common motif in numerous FDA-approved drugs due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] When incorporated into the phenoxypiperidine framework, this scaffold has given rise to compounds with significant affinity and selectivity for a range of receptors, including sigma (σ) receptors and opioid receptors, making them attractive candidates for the development of novel analgesics, antipsychotics, and anticancer agents.[3][4]
Key Molecular Targets and Mechanisms of Action
Phenoxypiperidine analogs have been extensively investigated for their interactions with several key receptor systems. Understanding the mechanism of action at these targets is crucial for interpreting in-vitro data and predicting in-vivo efficacy.
Sigma (σ) Receptors
Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique molecular chaperones involved in a variety of cellular functions.[3] Phenoxypiperidine derivatives have been designed as high-affinity ligands for both σ1 and σ2 receptor subtypes.
-
σ1 Receptor Signaling: Upon ligand binding, the σ1 receptor can translocate from the mitochondria-associated membrane to the plasma membrane, where it modulates the activity of various ion channels and signaling proteins, including NMDA receptors and voltage-gated potassium channels.
Opioid Receptors
The μ-opioid receptor (MOR) is a primary target for many analgesic drugs. Certain phenoxypiperidine analogs, particularly derivatives of fentanyl, exhibit high affinity and agonist activity at the MOR.[5][6]
-
μ-Opioid Receptor Signaling: Activation of the G-protein coupled MOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to neuronal hyperpolarization and reduced nociceptive transmission.
In-Vitro Performance Comparison of Phenoxypiperidine Analogs
The following tables summarize key in-vitro performance data for representative phenoxypiperidine analogs. These values are indicative and can vary based on experimental conditions.
Table 1: Sigma Receptor Binding Affinity and Selectivity
| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Analog A | 2.5 | 250 | 100 |
| Analog B | 10.2 | 50.8 | 5 |
| Analog C | 0.8 | 1600 | 2000 |
| Haloperidol (Reference) | 3.0 | 30.0 | 10 |
Data is hypothetical and for illustrative purposes, based on trends observed in literature such as reference[3].
Table 2: μ-Opioid Receptor Functional Activity
| Compound ID | EC50 (nM) | Emax (% of DAMGO) |
| Analog D | 1.5 | 95 |
| Analog E | 5.8 | 105 |
| Analog F | 20.3 | 70 |
| Fentanyl (Reference) | 0.9 | 100 |
Data is hypothetical and for illustrative purposes, based on trends observed in literature such as references[5][6].
Experimental Protocols
To ensure the trustworthiness and reproducibility of in-vitro comparisons, standardized and well-validated protocols are essential.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[7]
Step-by-Step Protocol for σ1 Receptor Binding Assay:
-
Reagent Preparation:
-
Prepare a buffer solution of 50 mM Tris-HCl, pH 8.0.[3]
-
Dilute rat brain homogenates (minus cerebellum) to a final concentration of 450-500 µg protein/tube in the assay buffer.[3]
-
Prepare serial dilutions of the phenoxypiperidine analog test compounds.
-
The radioligand for σ1 receptors is typically 5 nM -pentazocine.[3]
-
For determining non-specific binding, use 10 µM haloperidol.[3]
-
-
Incubation:
-
Separation:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[6]
Step-by-Step Protocol for MOR Functional Assay:
-
Reagent Preparation:
-
Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 10 µM GDP, at pH 7.4.
-
Use cell membranes expressing the human μ-opioid receptor (hMOR).
-
Prepare serial dilutions of the phenoxypiperidine analog test compounds.
-
The radioligand is [35S]GTPγS (0.1 nM).[6]
-
The reference agonist is DAMGO.[6]
-
-
Incubation:
-
Pre-incubate the cell membranes with the test compounds for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS and incubate for an additional 60 minutes at 30°C.
-
-
Separation:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated binding of [35S]GTPγS against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response as a percentage of the response to a standard full agonist like DAMGO) using non-linear regression.[5]
-
Conclusion
The in-vitro characterization of phenoxypiperidine analogs is a critical step in the drug discovery pipeline. By employing a systematic approach that includes binding affinity and functional activity assays, researchers can effectively delineate the structure-activity relationships within a series of analogs. This guide provides the foundational knowledge and detailed protocols to enable a robust and comparative evaluation of these promising therapeutic candidates. The versatility of the phenoxypiperidine scaffold, combined with rigorous in-vitro profiling, will undoubtedly continue to yield novel drug candidates with improved efficacy and safety profiles.
References
-
Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available at: [Link]
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
-
In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - NIH. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC - NIH. Available at: [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed. Available at: [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. Available at: [Link]
-
Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes - PubMed. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 4-(4-(Trifluoromethyl)phenoxy)piperidine and its Analogs in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the bioactivity of 4-(4-(trifluoromethyl)phenoxy)piperidine, a synthetic piperidine derivative with potential therapeutic applications in neurodegenerative disorders. Drawing upon the known neuroprotective effects of structurally related piperidine compounds, this document outlines its hypothesized mechanism of action, compares its potential efficacy against a well-characterized analog, and provides detailed experimental protocols for validation.
Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurological Disorders
The piperidine nucleus is a prevalent structural motif in a vast array of pharmaceuticals and natural alkaloids, recognized for its ability to interact with a wide range of biological targets.[1] In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, piperidine derivatives have emerged as promising candidates due to their demonstrated efficacy in modulating key pathological pathways.[2][3] These compounds often exhibit multifaceted biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[1]
This compound belongs to a class of synthetic piperidine derivatives that are being explored for their potential to mitigate the complex pathologies of neurodegeneration. The trifluoromethyl group is a common feature in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity. While direct and extensive bioactivity data for this specific molecule is emerging, its structural similarity to other neurologically active piperidines allows for a rational exploration of its potential therapeutic value.
Hypothesized Mechanism of Action: A Multi-Target Approach to Neuroprotection
Based on the activities of related piperidine compounds, this compound is hypothesized to exert its neuroprotective effects through a combination of mechanisms, primarily targeting neuroinflammation and cholinergic dysfunction, two key hallmarks of several neurodegenerative diseases.
Modulation of Neuroinflammatory Pathways
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a significant contributor to neuronal damage in neurodegenerative conditions.[4] Activated glial cells release a cascade of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as reactive oxygen and nitrogen species, leading to a self-perpetuating cycle of neuronal injury.[4] Piperidine derivatives have been shown to suppress these inflammatory responses.[5] The proposed anti-neuroinflammatory action of this compound involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.[6]
Caption: Hypothesized Anti-Neuroinflammatory Pathway of this compound.
Inhibition of Acetylcholinesterase (AChE)
A significant pathological feature of Alzheimer's disease is the decline in acetylcholine (ACh), a neurotransmitter crucial for learning and memory. This is largely due to the hyper-activity of acetylcholinesterase (AChE), the enzyme responsible for its breakdown.[7] Many piperidine-based compounds are effective AChE inhibitors.[3][8] By inhibiting AChE, this compound is expected to increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.
Comparative Bioactivity Analysis
To provide a tangible benchmark for the potential efficacy of this compound, this guide compares its hypothesized bioactivity with that of Piperine , a well-studied natural piperidine alkaloid with demonstrated neuroprotective properties.[5][9]
| Parameter | This compound (Hypothesized) | Piperine (Published Data) | Donepezil (Reference Drug) |
| Primary Target(s) | Acetylcholinesterase (AChE), Neuroinflammatory Pathways (NF-κB) | Multiple targets including MAO, Nrf2/Keap1 pathway, and anti-inflammatory pathways.[9][10] | Acetylcholinesterase (AChE)[3] |
| In Vitro AChE Inhibition (IC50) | Expected in the nanomolar to low micromolar range. | Varies depending on the assay; generally in the micromolar range. | Nanomolar range (e.g., 0.6 ± 0.05 µM in some studies)[8] |
| In Vitro Anti-inflammatory Activity | Potent inhibition of LPS-induced TNF-α, IL-1β, and IL-6 production in microglial cells. | Significant reduction of pro-inflammatory cytokines in various cell models.[5] | Limited direct anti-inflammatory effects. |
| In Vivo Neuroprotection Model | Expected to show significant improvement in motor and cognitive deficits in an MPTP-induced mouse model of Parkinson's disease. | Attenuates motor deficits and protects dopaminergic neurons in MPTP-induced mouse models.[5][9] | Primarily used for symptomatic relief in Alzheimer's disease models. |
| Antioxidant Activity | Potential for ROS scavenging due to the phenoxy moiety. | Demonstrates ROS scavenging and upregulation of antioxidant enzymes.[10] | Not a primary mechanism of action. |
Experimental Protocols for Bioactivity Validation
To empirically validate the hypothesized bioactivity of this compound, the following detailed experimental protocols are recommended.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and screening for inhibitors.[7]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[7]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCh solution (10 mM in phosphate buffer).
-
AChE enzyme solution (from electric eel or human recombinant, diluted in phosphate buffer).
-
Test compound (this compound) and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of serially diluted test compound or reference inhibitor to the wells.
-
For the positive control (100% enzyme activity), add 25 µL of the solvent.
-
For the blank, add 50 µL of phosphate buffer.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[7]
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[7]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for the In Vitro Acetylcholinesterase Inhibition Assay.
In Vitro Neuroinflammation Assay in Microglial Cells
This assay evaluates the ability of the test compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[11][12]
Cell Line: BV-2 murine microglial cell line.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture BV-2 cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for an additional 24 hours to induce an inflammatory response.[12]
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using commercially available ELISA kits.[13]
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-only treated control.
-
Determine the IC50 value for the inhibition of each inflammatory marker.
-
In Vivo Neuroprotection in an MPTP-Induced Mouse Model of Parkinson's Disease
This in vivo model is widely used to assess the neuroprotective effects of compounds against dopaminergic neuron loss, a key feature of Parkinson's disease.[5][14]
Animal Model: C57BL/6 mice.
Step-by-Step Protocol:
-
Animal Grouping and Treatment:
-
Divide the mice into several groups: Vehicle control, MPTP-treated, MPTP + this compound (different doses), and MPTP + Piperine (as a positive control).
-
Administer the test compound or Piperine orally for a pre-treatment period (e.g., 8-15 days).[5]
-
-
Induction of Parkinsonism:
-
Induce neurodegeneration by intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for a specified duration (e.g., 30 mg/kg for 7 days).[5]
-
-
Behavioral Assessments:
-
Post-mortem Analysis:
-
After the behavioral tests, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[5]
-
Biochemical Assays: Measure levels of dopamine and its metabolites in the striatum using HPLC. Analyze markers of oxidative stress and neuroinflammation in brain homogenates.
-
Conclusion
This compound represents a promising scaffold for the development of novel neuroprotective agents. Based on the well-established bioactivities of related piperidine derivatives, it is hypothesized to act through a multi-target mechanism involving the inhibition of acetylcholinesterase and the suppression of neuroinflammatory pathways. The comparative analysis with Piperine provides a framework for evaluating its potential potency. The detailed experimental protocols outlined in this guide offer a robust methodology for the comprehensive validation of its bioactivity, paving the way for further preclinical and clinical development.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]
-
Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PubMed Central. Available from: [Link]
-
In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central. Available from: [Link]
-
In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Europe PMC. Available from: [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available from: [Link]
-
Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. Available from: [Link]
-
In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. Available from: [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed Central. Available from: [Link]
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available from: [Link]
-
(PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. ResearchGate. Available from: [Link]
-
(PDF) High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. ResearchGate. Available from: [Link]
-
Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. MDPI. Available from: [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available from: [Link]
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Available from: [Link]
-
Neuroinflammation. Cellectricon. Available from: [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available from: [Link]
-
Decoding acute neuroinflammatory states from the 3D architecture of in vitro microglia. bioRxiv. Available from: [Link]
-
Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. PubMed. Available from: [Link]
-
Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. Available from: [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. Available from: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]
-
4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine. PubChem. Available from: [Link]
-
Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. Available from: [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. PubMed Central. Available from: [Link]
-
Evaluation of antinociceptive and antioxidant properties of 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one in mice. PubMed Central. Available from: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available from: [Link]
-
Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases. PubMed Central. Available from: [Link]
-
Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. PubMed. Available from: [Link]
-
New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. PubMed Central. Available from: [Link]
Sources
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4-(4-(Trifluoromethyl)phenoxy)piperidine
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. The intricate dance between a small molecule and the vast proteome of the human body often leads to unintended interactions, or off-target effects, which can be a source of both therapeutic innovation and unforeseen toxicity. This guide provides a comprehensive analysis of the potential cross-reactivity of 4-(4-(trifluoromethyl)phenoxy)piperidine , a versatile synthetic intermediate and a structural motif of interest in medicinal chemistry.
While this compound is noted as a key building block in the synthesis of antituberculosis agents, its own pharmacological profile, particularly its selectivity, warrants a thorough investigation before its therapeutic potential can be truly understood.[1][2] This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating the cross-reactivity of this and similar molecules, grounded in established experimental and computational methodologies.
The Structural Clues to Cross-Reactivity: An Expert's Perspective
The molecular architecture of this compound itself offers critical insights into its potential biological interactions. Two key features dominate this landscape: the phenoxy-piperidine core and the 4-(trifluoromethyl)phenyl moiety.
The phenoxy-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of centrally active agents.[3] Derivatives of this core are known to interact with a diverse range of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Notably, the histamine H3 receptor, as seen with inverse agonists like 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine.[4]
-
Transporters: The dopamine transporter (DAT) is a known target for some fluorophenyl piperidine derivatives.[5]
-
Enzymes: Recent research has explored phenoxypiperidines as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1).[6]
The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties.[7] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and membrane permeability.[8][9] These same properties can also influence binding affinity, sometimes leading to promiscuous interactions with off-targets.[7][10] The presence of this group on the phenoxy ring of our subject molecule suggests a potential for enhanced interactions with various biological targets.
A Framework for Experimental Cross-Reactivity Profiling
A robust assessment of a compound's selectivity is a multi-pronged approach, integrating computational prediction with rigorous experimental validation.
Part 1: In Silico Profiling - The Predictive First Pass
Computational models serve as a cost-effective initial screen to identify potential off-target liabilities.[11] These methods can triage compounds before committing to resource-intensive wet lab experiments.
-
Quantitative Structure-Activity Relationship (QSAR): By comparing the structure of this compound to databases of compounds with known biological activities, QSAR models can predict the likelihood of interactions with various targets.
-
Molecular Docking and 3D Similarity: These methods assess the steric and electrostatic complementarity of the molecule with the binding sites of a wide array of proteins.[12][13]
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Comparative Analysis with Structurally Related Compounds
To contextualize the potential cross-reactivity of this compound, it is instructive to examine the profiles of structurally related, well-characterized drugs.
| Compound | Structural Features | Known Off-Targets | Implications for this compound |
| Paroxetine | Phenylpiperidine derivative | Serotonin transporter (primary target), norepinephrine transporter, muscarinic acetylcholine receptors | The phenylpiperidine core is a known pharmacophore for monoamine transporters and GPCRs. [14] |
| Haloperidol | Butyrophenone with a 4-phenylpiperidine moiety | Dopamine D2 receptor (primary target), alpha-1 adrenergic receptors, histamine H1 receptor | Highlights the potential for phenylpiperidine derivatives to interact with multiple CNS receptors. [14] |
| Celecoxib | Contains a trifluoromethyl group | Cyclooxygenase-2 (COX-2) (primary target), carbonic anhydrase isoforms | Demonstrates how the trifluoromethyl group can contribute to both target selectivity and off-target interactions. [7] |
This comparative analysis suggests that this compound should be carefully evaluated for activity at monoamine transporters and a range of GPCRs, particularly those in the dopaminergic, serotonergic, adrenergic, and histaminergic systems.
Conclusion and Recommendations
While this compound is a valuable synthetic intermediate, its inherent structural features—the phenoxy-piperidine core and the trifluoromethyl group—suggest a significant potential for cross-reactivity with a range of biological targets. A thorough understanding of this off-target profile is paramount before this molecule or its close derivatives can be advanced in any drug discovery program.
We recommend a tiered approach to evaluating its selectivity:
-
Initial In Silico Profiling: To generate a preliminary list of potential off-targets.
-
Broad In Vitro Panel Screening: To experimentally identify significant interactions across a diverse range of targets.
-
Quantitative Follow-up Assays: To determine the potency of any identified off-target interactions.
By employing this systematic and evidence-based approach, researchers can build a comprehensive selectivity profile for this compound, enabling a more informed and successful path toward potential therapeutic applications.
References
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). Lawrence Livermore National Laboratory.
- Prediction of Off-Target Drug Effects Through Data Fusion. (n.d.). PMC - NIH.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17).
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
- Phenylpiperidines. (n.d.). In Wikipedia.
- 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE. (n.d.). ChemicalBook.
- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (n.d.). Google Patents.
- Finding a better path to drug selectivity. (n.d.). PMC - NIH.
- Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). (n.d.). ResearchGate.
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.).
- Four ways to measure selectivity. (n.d.). ResearchGate.
- Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. (n.d.). PrepChem.com.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC - PubMed Central.
- CEREP Laboratories France. (2024, May 11). Eurofins Scientific.
- Understanding Drug Selectivity: A Computational Perspective. (2024, July 15). Aganitha AI Inc.
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC - PubMed Central.
- How to improve drug selectivity? (2025, May 21). Patsnap Synapse.
- 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. (2023, August 18). Smolecule.
- 4-[2-(Trifluoromethyl)Phenoxy]Piperidine Hydrochloride. (n.d.). Chem-Impex.
- Safety screening in early drug discovery: An optimized assay panel. (n.d.). ResearchGate.
- AID 652083 - Late-stage results from the probe development effort to identify antagonists of OPRK1: CEREP radiometric-based biochemical counterscreen panel assay. (n.d.). PubChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
- Eurofins Cerep-Panlabs: Toxicity Webinar. (2014, June 24). YouTube.
- Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... (n.d.). ResearchGate.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC - PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
- Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. (2018). PubMed.
- The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. (n.d.). Benchchem.
- (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017, November 2). ResearchGate.
- BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (n.d.). PubMed.
- Comprehensive List of Cross-Reactive and Non Cross-Reactive Compounds. (2002, October 8). Cloudfront.net.
Sources
- 1. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 2. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 12. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aganitha.ai [aganitha.ai]
- 14. Phenylpiperidines - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Trifluoromethylated Piperidines: A Guide for Medicinal Chemists
The introduction of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the basicity of nearby functional groups. When appended to the piperidine scaffold—one of the most ubiquitous saturated heterocycles in approved drugs—the resulting trifluoromethylated piperidines present a fascinating class of building blocks for drug discovery.
This guide provides a comparative analysis of the 2-, 3-, and 4-trifluoromethylpiperidine isomers, alongside the non-fluorinated 4-methylpiperidine as a benchmark. We will delve into their synthesis, physicochemical properties, metabolic stability, and potential impact on biological activity, providing researchers, scientists, and drug development professionals with the data and insights needed to strategically employ these valuable motifs.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The strategic incorporation of a CF₃ group can profoundly influence a molecule's drug-like properties. Its strong electron-withdrawing nature and high C-F bond energy are responsible for several beneficial effects:
-
Metabolic Stability: The CF₃ group can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved bioavailability.
-
Lipophilicity: As a lipophilic moiety, the CF₃ group can enhance a compound's ability to cross cellular membranes, which is crucial for oral absorption and reaching intracellular targets.
-
Basicity (pKa) Modulation: The position of the electron-withdrawing CF₃ group on the piperidine ring significantly influences the basicity of the nitrogen atom. This modulation of pKa can be critical for optimizing target engagement, solubility, and off-target effects.
-
Conformational Effects: The steric bulk and electronic properties of the CF₃ group can influence the conformational preferences of the piperidine ring, which can be exploited to pre-organize a molecule for optimal binding to its biological target.
The following sections will explore how these effects manifest differently depending on the position of the trifluoromethyl group on the piperidine ring.
Comparative Synthesis of Trifluoromethylated Piperidines
A common and efficient method for the synthesis of 2-, 3-, and 4-trifluoromethylpiperidines is the catalytic hydrogenation of the corresponding commercially available trifluoromethylpyridines. This approach offers a straightforward route to the saturated heterocycles.
Caption: General workflow for the synthesis of trifluoromethylpiperidines via catalytic hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)piperidine via Hydrogenation [1]
This protocol describes the synthesis of 2-(trifluoromethyl)piperidine from 2-(trifluoromethyl)pyridine.
-
Reaction Setup: To a high-pressure autoclave, add 2-(trifluoromethyl)pyridine (1.0 eq), a catalyst such as Platinum(IV) oxide (PtO₂, ~5 mol%), and a solvent like glacial acetic acid or ethanol.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50-70 bar.
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, monitoring the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully depressurize the autoclave. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude 2-(trifluoromethyl)piperidine by distillation under reduced pressure to obtain the final product.
Protocol 2: Synthesis of 3-(Trifluoromethyl)piperidine via Hydrogenation [2][3]
This protocol outlines the synthesis of 3-(trifluoromethyl)piperidine from 3-(trifluoromethyl)pyridine.
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine 3-(trifluoromethyl)pyridine (1.0 eq), a catalyst such as Rhodium(III) oxide (Rh₂O₃, ~2-5 mol%), and ethanol as the solvent.[4]
-
Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to approximately 60 bar.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the consumption of the starting material.
-
Workup: After cooling and depressurizing, filter the mixture through Celite to remove the rhodium catalyst.
-
Isolation and Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting residue can be purified by vacuum distillation to afford pure 3-(trifluoromethyl)piperidine.
Protocol 3: Synthesis of 4-(Trifluoromethyl)piperidine via Hydrogenation [5]
This protocol details the synthesis of 4-(trifluoromethyl)piperidine from 4-(trifluoromethyl)pyridine.
-
Reaction Setup: Charge a high-pressure reactor with 4-(trifluoromethyl)pyridine (1.0 eq), a catalyst (e.g., Rhodium nanoparticles or PtO₂), and a solvent such as tetrahydrofuran (THF) or ethanol.[5]
-
Hydrogenation: Seal the reactor, flush with hydrogen, and pressurize to the desired pressure (e.g., 60-70 bar).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Workup: After the reaction is complete, vent the reactor and filter the solution through silica gel or Celite to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation to yield 4-(trifluoromethyl)piperidine.[5]
Physicochemical Properties: A Comparative Overview
The position of the trifluoromethyl group has a pronounced effect on the two key physicochemical properties for drug candidates: basicity (pKa) and lipophilicity (logP). The following table summarizes these properties for the trifluoromethylated isomers and our benchmark compound, 4-methylpiperidine.
| Compound | Molecular Weight | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| Piperidine | 85.15 | 11.22 (Exp.)[2] | 0.84 (Exp.)[6] |
| 4-Methylpiperidine | 99.18 | 11.23 (Exp.)[2][7] | 1.1 (Exp.)[2] |
| 2-(Trifluoromethyl)piperidine | 153.15 | 8.8 (Pred.) | 2.11 (Pred.)[8] |
| 3-(Trifluoromethyl)piperidine | 153.15 | 9.4 (Pred.) | 1.8 (Pred.) |
| 4-(Trifluoromethyl)piperidine | 153.15 | 9.62 (Pred.)[3][5] | 1.7 (Pred.) |
Analysis of Physicochemical Properties:
-
pKa: The strong electron-withdrawing effect of the CF₃ group significantly reduces the basicity of the piperidine nitrogen compared to piperidine and 4-methylpiperidine. This effect is most pronounced in the 2-position due to the proximity of the CF₃ group to the nitrogen (inductive effect). The pKa increases as the CF₃ group moves further away, with 4-(trifluoromethyl)piperidine being the most basic among the three isomers. This tunability of pKa is a powerful tool for medicinal chemists to optimize interactions with biological targets and to control the ionization state of the molecule at physiological pH.
-
logP: The trifluoromethyl group substantially increases the lipophilicity of the piperidine scaffold, as indicated by the higher predicted logP values compared to piperidine and 4-methylpiperidine. This increased lipophilicity can improve membrane permeability and cell penetration but may also lead to higher plasma protein binding and potential for off-target effects if not carefully balanced.
Metabolic Stability: The Trifluoromethyl Advantage
One of the primary reasons for incorporating a trifluoromethyl group is to enhance metabolic stability. The piperidine ring is susceptible to metabolism by cytochrome P450 enzymes, primarily through C-hydroxylation and N-dealkylation.
Caption: Common metabolic pathways for piperidines and the blocking effect of a CF₃ group.
Experimental Protocol: In Vitro Microsomal Stability Assay[9][10]
This assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism.
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.
-
Materials:
-
Human liver microsomes (HLM)
-
Test compounds and positive control (e.g., testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare working solutions of the test compounds.
-
Dilute the liver microsomes in phosphate buffer.
-
Add the microsome solution to a 96-well plate, followed by the test compound solution, and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line provides the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (k × volume of incubation) / amount of microsomal protein.
-
Biological Activity: An Illustrative Case Study with Neuronal Nitric Oxide Synthase (nNOS)
Direct comparative biological activity data for the simple 2-, 3-, and 4-trifluoromethylpiperidines are scarce, as they are typically used as building blocks for more complex molecules. However, we can use a relevant biological target, neuronal nitric oxide synthase (nNOS), to illustrate how the positional isomers could differentially impact binding affinity. Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases, making it an important therapeutic target.[9]
The active site of nNOS contains a binding pocket for the L-arginine substrate. Inhibitors often mimic this substrate, and the piperidine ring can serve as a scaffold to position key interacting groups. The placement of a trifluoromethyl group could influence binding in several ways:
-
Steric Interactions: A CF₃ group in the 2- or 3-position might introduce steric clashes with residues in a tight binding pocket, potentially reducing affinity. Conversely, a 4-CF₃ group, extending into a more open region of the active site, might be better tolerated or even engage in favorable hydrophobic interactions.
-
Electronic Effects on a Linking Group: If the piperidine nitrogen is part of a linker to another pharmacophoric element, the pKa of the nitrogen will influence its protonation state and ability to form hydrogen bonds or ionic interactions. As we've seen, the 2-CF₃ group has the strongest pKa-lowering effect, which could be beneficial or detrimental depending on the desired interaction.
-
Direct Interactions: The fluorine atoms of the CF₃ group are poor hydrogen bond acceptors but can participate in other non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups in the protein backbone.
Caption: Illustrative interactions of trifluoromethylpiperidine isomers within a hypothetical enzyme active site.
Conclusion
The choice of where to place a trifluoromethyl group on a piperidine ring is a critical decision in drug design, with each positional isomer offering a unique profile of physicochemical and pharmacokinetic properties.
-
2-(Trifluoromethyl)piperidine: Offers the most significant reduction in basicity, which could be advantageous for reducing off-target effects at aminergic receptors or for fine-tuning hydrogen bonding interactions. However, the proximity of the bulky CF₃ group to the nitrogen may present synthetic challenges and potential steric hindrance in some biological targets.
-
3-(Trifluoromethyl)piperidine: Provides an intermediate level of pKa modulation and lipophilicity. The CF₃ group is further from the nitrogen, potentially reducing steric hindrance compared to the 2-isomer while still offering a metabolic block on the 3-position.
-
4-(Trifluoromethyl)piperidine: Has the least impact on basicity among the three isomers, keeping it closer to that of non-fluorinated piperidines. The CF₃ group is positioned to extend into solvent-exposed regions or hydrophobic pockets of a target protein without sterically encumbering the core scaffold.
Ultimately, the optimal choice of isomer will depend on the specific goals of the drug discovery program, including the structure of the biological target and the desired pharmacokinetic profile. This guide provides the foundational data and conceptual framework to empower medicinal chemists to make more informed decisions in their quest for safer and more effective medicines.
References
-
ChemBK. (2024). 4-(trifluoromethyl)piperidine. [Link]
-
ResearchGate. (2025). Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
-
MDPI. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. [Link]
-
PubMed. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. [Link]
-
ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. [Link]
- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
-
ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). [Link]
-
PubMed Central. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]
-
PubMed. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold With a Pyridine Linker. [Link]
-
PubChem. (n.d.). Piperidine. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. [Link]
Sources
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthase inhibitor sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-(4-(Trifluoromethyl)phenoxy)piperidine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-(trifluoromethyl)phenoxy)piperidine and its derivatives. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Note on Nomenclature: While the core principles outlined apply to trifluoromethyl-substituted piperidines, the most readily available safety data pertains to the structurally similar analog, 4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS No. 287952-67-4). The procedural guidance herein is based on the hazard profile of this compound and general principles for halogenated organic substances.
Section 1: Core Hazard Analysis and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound combines the chemical properties of a piperidine ring system with a halogenated aromatic moiety. This structure dictates its hazard profile and, consequently, its disposal requirements.
The primary hazards, as identified in Safety Data Sheets (SDS), are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of the solid dust or vapors may irritate the respiratory system.[1][2]
Its key structural feature for disposal is the trifluoromethyl group, which classifies it as a halogenated organic compound .[3][4] This classification is critical because halogenated wastes cannot be mixed with non-halogenated wastes and require specific, high-temperature incineration for complete destruction to avoid the formation of toxic byproducts.[5][6]
Table 1: Compound Identity and Hazard Summary
| Property | Value | Source |
| Chemical Name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | [7] |
| CAS Number | 287952-67-4 | [7][8] |
| Molecular Formula | C₁₂H₁₄F₃NO₂ | [8] |
| Physical Form | Solid | |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Waste Classification | Halogenated Organic Waste | [3][4][9] |
Section 2: Pre-Disposal Operations: Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation at the point of generation.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory to mitigate the risks outlined in Section 1.
-
Eye Protection: Tightly sealed safety goggles or a face shield.[7][10]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene). Always consult the glove manufacturer's specifications for chemical compatibility.[11]
-
Body Protection: A flame-resistant laboratory coat, full-length pants, and closed-toe shoes.[11][12]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[12][13]
Step 2: Waste Stream Identification and Segregation
This is the most critical step in the disposal workflow. The causality is simple: improper segregation leads to complex and expensive disposal processes and potential regulatory non-compliance.[4]
-
Designate a Halogenated Waste Container: All waste containing this compound must be collected in a container specifically designated for Halogenated Organic Waste .[3][9]
-
Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, methanol), aqueous waste (acids, bases), or solid waste containing heavy metals.[3][4] Even a small amount of halogenated material contaminates the entire container, requiring it to be treated as halogenated waste.[9]
Step 3: Containerization and Labeling
A properly managed waste container is a self-validating system for safety and compliance.
-
Container Selection: Use a chemically compatible, sealable container provided by your institution's Environmental Health & Safety (EHS) department.[13] Ensure the container is in good condition and closes tightly to prevent leaks or vapor release.[4][7]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[4][12]
-
Storage: Keep the waste container tightly closed when not in use.[4] Store it in a designated Satellite Accumulation Area within the lab, in secondary containment to manage potential spills.[4]
Section 3: Step-by-Step Disposal Protocol
The following diagram and protocols provide a clear workflow for managing different forms of waste generated from this compound.
Caption: Decision workflow for proper segregation of waste.
Protocol 3.1: Disposal of Unused/Expired Solid Compound
-
Work Area: Perform all actions within a chemical fume hood.
-
Transfer: Carefully transfer the solid compound directly into the designated "Halogenated Organic Solids" waste container.
-
Decontaminate: Use a solvent rinse (e.g., methanol) on the spatula and original container. This rinseate is now hazardous.
-
Rinseate Disposal: Pour the rinseate into the "Halogenated Organic Liquids" waste container.
-
Container Closure: Securely close both waste containers.
Protocol 3.2: Disposal of Solutions
-
Identification: Confirm that the solution contains the halogenated compound.
-
Transfer: Carefully pour the solution from the reaction flask or beaker directly into the "Halogenated Organic Liquids" waste container. Use a funnel to prevent spills.
-
Rinsing: Rinse the source container with a small amount of compatible solvent. Transfer this rinseate into the same halogenated waste container.
-
Update Label: Ensure the solvent used for rinsing is added to the container's contents list.
-
Container Closure: Securely close the waste container lid.
Protocol 3.3: Disposal of Contaminated Labware
-
Gross Contamination Removal: Remove as much solid or liquid residue as possible and dispose of it according to Protocol 3.1 or 3.2.
-
Segregation:
-
Sharps: Contaminated needles or sharp glass should go into a designated sharps container.
-
Non-Sharps: Disposable items like gloves, weigh paper, and pipette tips that are contaminated should be placed in a dedicated, labeled bag or bin for "Contaminated Solid Waste" or "Chemically Contaminated Lab Debris."
-
-
Final Disposal: This container will be collected by your licensed waste disposal service.[13]
Section 4: Emergency Procedures: Spill and Exposure Management
Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your institution's EHS emergency line.[14]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.
-
Containment (for small spills): Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand, vermiculite, or a commercial chemical absorbent.[10]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[2][7]
-
Labeling: Label the container as "Spill Debris: this compound" and dispose of it as halogenated solid waste.
-
Decontamination: Clean the spill area with soap and water.
First Aid and Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or they feel unwell, call a poison center or doctor immediately.[7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[10] Seek immediate medical attention.[7]
Section 5: Final Disposal Logistics
All hazardous waste, including that containing this compound, must be disposed of through a certified hazardous waste disposal company.[13] Your institution's EHS department manages this process. The ultimate destruction method for halogenated organic compounds is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) formed during combustion.[6] Never discharge this chemical into drains or the environment.[10]
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
References
- Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2025). Safety Data Sheet: 4-[4-(Trifluoromethoxy)phenoxy]piperidine.
- National Institutes of Health, PubChem. (n.d.). Piperidine.
- Chemical Label Information. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine.
- Penta Chemicals. (2024). Safety Data Sheet: Piperidine.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Sigma-Aldrich. (n.d.). Product Page: 4-[4-(Trifluoromethoxy)phenoxy]piperidine.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
- ChemicalBook. (n.d.). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS 287952-67-4.
- University of California, Santa Barbara. (n.d.). Fluorine Gas Safety Operating Procedure.
- Fisher Scientific. (2024). Safety Data Sheet: 4-[4-(Trifluoromethoxy)phenoxy]piperidine.
- Sigma-Aldrich. (n.d.). Product Page: 4-[3-(Trifluoromethyl)phenoxy]piperidine.
- Organic Process Research & Development. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation.
- ISIS Support Laboratories. (2010). Chemistry Laboratories Safety Information.
- ChemicalBook. (2024). Chemical Safety Data Sheet: 4-(4-(Trifluoromethoxy)phenyl)piperidine.
- Benchchem. (2025). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Zakarian Lab, UCSB. (n.d.). Zakarian Lab Safety Protocol.
- Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.es [fishersci.es]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-(Trifluoromethyl)phenoxy)piperidine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, piperidine derivatives are a common scaffold. This guide provides an in-depth operational plan for the safe handling of 4-(4-(Trifluoromethyl)phenoxy)piperidine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers you to work safely and effectively.
Understanding the Hazard Profile
Before delving into protective measures, it is crucial to understand the inherent hazards of this compound. While specific toxicological data for this compound may be limited, the available Safety Data Sheets (SDS) for structurally similar piperidine derivatives indicate several potential risks. The primary hazards are associated with skin and eye contact, as well as inhalation of dust or vapors.
Key Hazard Statements:
-
H315: Causes skin irritation.[1]
These classifications necessitate a robust PPE strategy to prevent accidental exposure.
Core Principles of Chemical Handling
The foundation of laboratory safety rests on a hierarchy of controls. Before relying solely on PPE, always consider engineering controls (e.g., fume hoods, glove boxes) and administrative controls (e.g., standard operating procedures, training). PPE should be considered the last line of defense, used in conjunction with these other control measures.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be a thoughtful process, tailored to the specific tasks being performed with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or goggles.[1] | Nitrile or butyl rubber gloves.[5] | Lab coat. | Recommended if not performed in a fume hood. |
| Running reactions and work-up | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., butyl rubber).[5] | Chemical-resistant apron over a lab coat. | Work should be performed in a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles. | Nitrile or butyl rubber gloves. | Lab coat. | Work should be performed in a well-ventilated area or fume hood. |
| Handling of the pure compound | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat. | If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1][2] |
Rationale for PPE Selection:
-
Eye and Face Protection: Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2] Chemical splash goggles that form a seal around the eyes are essential. For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: The piperidine moiety and the trifluoromethyl group can affect the permeability of standard laboratory gloves. Therefore, it is crucial to select gloves made of a material that is resistant to this specific chemical. Butyl rubber or nitrile gloves are generally recommended for piperidine derivatives.[5] Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.
-
Body Protection: A standard lab coat is sufficient for most small-scale laboratory operations. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: Handling this compound in a powder form can generate airborne dust particles that may cause respiratory irritation.[1][3][4] All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Guide to Safe Handling and PPE Usage
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: A Plan for Accidental Exposure
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If respiratory symptoms develop, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.
The following diagram illustrates the immediate response actions for different types of exposure.
Caption: Immediate response actions for accidental exposure.
Disposal Plan: Responsible Management of Chemical Waste
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.[2][8]
Disposal Workflow:
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container.[9] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[9]
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[9]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[8] Maintain all necessary documentation for regulatory compliance.[8]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Penta chemicals. (2024, May 7).
- Chemos GmbH&Co.KG.
- Fisher Scientific.
- Fisher Scientific. (2024, March 5).
- New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
- Carl ROTH.
- ChemicalBook. (2024, April 6). Chemical Safety Data Sheet MSDS / SDS - 4-(4-(Trifluoromethoxy)phenyl)piperidine.
- Sigma-Aldrich. (2025, September 23).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
- TCI America. (2024, November 14). 4-(Trifluoromethyl)piperidine SDS.
- Angene Chemical. (2024, August 30).
- ChemicalBook. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS.
- Chemical Hazards Emergency Medical Management (CHEMM).
- Aaronchem. (2024, November 1).
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- BenchChem.
- National Center for Biotechnology Information (NCBI). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- BenchChem. Proper Disposal of 4-(CHLOROMETHYL)
- Centers for Disease Control and Prevention (CDC). (2024, September 23).
Sources
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aaronchem.com [aaronchem.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
